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  • Product: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid
  • CAS: 1131614-80-6

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: Synthetic Utility and Functionalization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

CAS Number: 1131614-80-6 | Molecular Formula: C15H19IO2 | Target Audience: Medicinal Chemists, Materials Scientists, and Process Engineers Executive Summary In modern drug discovery and advanced materials science (partic...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1131614-80-6 | Molecular Formula: C15H19IO2 | Target Audience: Medicinal Chemists, Materials Scientists, and Process Engineers

Executive Summary

In modern drug discovery and advanced materials science (particularly liquid crystal matrices), the architectural rigidity and lipophilic profile of molecular building blocks dictate the efficacy of the final compound. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS 1131614-80-6) serves as a highly privileged, bifunctional scaffold [1]. It features an exceptionally reactive aryl iodide paired with a versatile carboxylic acid, separated by an aromatic core. The critical structural feature, however, is the 4-ethylcyclohexyl moiety. This bulky aliphatic ring not only imparts significant lipophilicity (enhancing membrane permeability in APIs or nematic phase stability in liquid crystals) but also creates a highly specific steric funnel that governs the regioselectivity and kinetics of transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth mechanistic guide to leveraging this scaffold, detailing self-validating experimental protocols and causality-driven optimization strategies.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of this scaffold is essential for predicting its behavior in biphasic reaction systems and biological assays.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
Molecular Weight 358.21 g/mol High mass contribution; requires careful monitoring of ligand efficiency in downstream API synthesis.
LogP (Estimated) ~5.5Highly lipophilic. Necessitates the use of co-solvents (e.g., 1,4-dioxane, DMF) in aqueous cross-coupling protocols.
C-I Bond Dissociation ~65 kcal/molLow activation barrier for Pd(0) oxidative addition, enabling mild coupling conditions.
Steric Environment Ortho-aliphatic bulkThe bulky cyclohexyl ring restricts the rotational degrees of freedom at the 3-position, requiring large-bite-angle ligands to stabilize transition states.

The Steric Funnel Effect: The placement of the 4-ethylcyclohexyl group ortho to the iodine atom is not merely a structural feature; it is a kinetic director. During palladium-catalyzed cross-coupling, the bulky ring shields the C-I bond. While this slows down the initial oxidative addition compared to unhindered aryl iodides, it effectively suppresses off-target side reactions (such as homocoupling or premature dehalogenation) by restricting the conformational space available to the active [Pd] catalyst. To overcome this steric barrier, the use of specialized biaryl phosphine ligands is mandatory .

Orthogonal Functionalization Strategy

The true value of CAS 1131614-80-6 lies in its orthogonal reactivity. The carboxylic acid and the aryl iodide can be functionalized independently without the need for protecting groups, provided the correct catalytic systems are employed.

SyntheticPathways Scaffold CAS 1131614-80-6 Core Scaffold Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Pd(0), Aryl-B(OH)2 Base, Heat Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Scaffold->Sonogashira Pd(0), CuI Terminal Alkyne Amidation Amide Bond Formation (C-N Bond Formation) Scaffold->Amidation HATU, DIPEA Primary/Secondary Amine Esterification Esterification (C-O Bond Formation) Scaffold->Esterification Alkyl Halide, Base or Alcohol, EDC

Fig 1: Orthogonal synthetic divergence pathways for CAS 1131614-80-6 functionalization.

Empirical Optimization Data

To demonstrate the causality of ligand selection, Table 2 summarizes the optimization of a standard Suzuki-Miyaura cross-coupling using this scaffold. Because of the ortho-cyclohexyl group, standard triphenylphosphine (PPh3) fails to provide adequate stabilization, leading to proto-dehalogenation.

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh3)4NoneNa2CO3Toluene/H2O45%High levels of dehalogenation; ligand too small to stabilize intermediate.
Pd(OAc)2SPhosK3PO4Dioxane/H2O82%Good conversion; SPhos accommodates aliphatic bulk efficiently.
Pd(dppf)Cl2 dppf K2CO3 Dioxane/H2O 94% Optimal bite angle (99°) forces reductive elimination, maximizing yield.
Pd2(dba)3XPhosCs2CO3Toluene88%Fast reaction kinetics, but trace homocoupling observed.

Core Experimental Workflows (Self-Validating Protocols)

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

This protocol utilizes Pd(dppf)Cl2 to overcome the steric hindrance of the 4-ethylcyclohexyl group, establishing a new C-C bond at the 3-position .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-(4-ethylcyclohexyl)-3-iodobenzoic acid (1.0 equiv), target aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Causality: K2CO3 provides the exact basicity required to form the active boronate complex without inducing decarboxylation of the scaffold's acid moiety.

  • Atmosphere Exchange: Evacuate and backfill the flask with N2 three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobiosis prevents catalyst poisoning.

  • Solvent Injection: Inject degassed 1,4-dioxane/H2O (4:1 v/v). Causality: The biphasic nature dissolves both the highly lipophilic scaffold and the inorganic base, facilitating interfacial transmetalation.

  • Reaction: Heat to 85°C for 12 hours under vigorous stirring.

  • Self-Validation Mechanism: The reaction's progress is visually self-indicating. The initial red/brown Pd(II) mixture will transition to a pale yellow solution with a fine black suspension (Pd black) upon completion. This is quantitatively validated by the disappearance of the 357 m/z[M-H]⁻ peak via negative-ion LC-MS.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: HATU-Mediated Amidation

This protocol functionalizes the carboxylic acid while leaving the aryl iodide intact for downstream cross-coupling .

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at 25°C for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base, driving the activation without competing as a nucleophile.

  • Coupling: Add the target primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours.

  • Self-Validation Mechanism: The activation step generates a distinct yellow coloration due to the formation of the HOAt anion. The rapid fading of this yellow color upon the addition of the amine provides a real-time, visual kinetic indicator of successful amide bond formation, which can be instantly validated by TLC (UV 254 nm).

  • Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to partition the DMF into the aqueous phase), followed by saturated NaHCO3 and brine.

Mechanistic Insights: The Steric Funnel Effect

The diagram below illustrates the causality of the oxidative addition step. The bulky 4-ethylcyclohexyl group forces the incoming palladium catalyst into a specific trajectory, dictating the requirement for bidentate or highly engineered monodentate ligands.

Mechanism Precat Pd(0)L2 Active Catalyst PiComplex Pi-Coordination Complex Precat->PiComplex Substrate 3-Iodo-4-cyclohexyl Benzoic Acid Substrate->PiComplex OxAdd Oxidative Addition Intermediate (Pd-II) PiComplex->OxAdd Steric Guidance by Cyclohexyl Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Rate-Limiting Step

Fig 2: Sterically guided oxidative addition in Pd-catalyzed coupling of the 3-iodo moiety.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Executive Summary In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-(4-Ethylcyclohexyl)-3-iod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) represents a highly versatile, structurally rigid scaffold. It features three distinct functional domains: a lipophilic ethylcyclohexyl tail for hydrophobic pocket targeting, an aryl iodine for late-stage transition-metal catalysis, and a carboxylic acid for anchoring or conjugation. This technical whitepaper provides an in-depth analysis of its physicochemical properties, orthogonal reactivity, and self-validating experimental protocols designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The properties of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid are heavily dictated by its unique structural motifs.

  • Conformational Rigidity: The bulky ethylcyclohexyl group heavily favors the equatorial position to minimize 1,3-diaxial steric clashes, effectively locking the molecule into a predictable 3D geometry .

  • Electronic Effects: The iodine atom at the meta position exerts a mild electron-withdrawing inductive effect (-I) on the carboxylic acid, slightly lowering its pKa compared to standard benzoic acid, while simultaneously providing a highly polarizable site for halogen bonding.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Implication / Causality
IUPAC Name 4-(4-Ethylcyclohexyl)-3-iodobenzoic acidDictates structural isomerism; trans-cyclohexyl is thermodynamically preferred.
CAS Registry Number 1131614-80-6Primary identifier for commercial sourcing and database querying.
Molecular Formula C15H19IO2Defines isotopic mass; the heavy iodine atom dominates the MS isotopic pattern.
Molecular Weight 358.21 g/mol Optimal for small-molecule drug design (Lipinski Rule of 5 compliant).
Predicted LogP ~5.2Highly lipophilic; necessitates organic co-solvents (e.g., DMSO, DMF) in assays.
Predicted pKa ~3.9Acidic handle; allows formulation as highly soluble alkali metal salts.
H-Bond Donors 1Limits non-specific protein binding while providing a specific anchor point.
H-Bond Acceptors 2Facilitates targeted interaction with receptor residues (e.g., Arginine/Lysine).

Chemical Reactivity & Orthogonal Functionalization

The true value of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid lies in its orthogonal reactivity . The carboxylic acid and the aryl iodide can be functionalized independently without cross-interference, provided the reaction conditions are carefully controlled.

Aryl iodides undergo oxidative addition with Palladium(0) catalysts at significantly faster rates than their bromide or chloride counterparts. This kinetic advantage allows for Suzuki-Miyaura or Sonogashira cross-coupling reactions to proceed under exceedingly mild conditions (often at room temperature), preserving the integrity of the carboxylic acid and preventing the epimerization of the cyclohexyl ring .

G Core 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid Step1A Amide Coupling (EDC/HOBt) Core->Step1A Pathway A Step1B Suzuki Coupling (Pd Catalyst) Core->Step1B Pathway B IntA 3-Iodo Benzamide Intermediate Step1A->IntA Step2A Suzuki Coupling (Pd Catalyst) IntA->Step2A Drug Target Active Pharmaceutical Step2A->Drug IntB 3-Aryl Benzoic Acid Intermediate Step1B->IntB Step2B Esterification (DCC/DMAP) IntB->Step2B Material Nematic Liquid Crystal Core Step2B->Material

Fig 1: Orthogonal derivatization pathways of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every mechanistic choice is explained, and analytical checkpoints are embedded to confirm success before proceeding to subsequent steps.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol utilizes the highly reactive C-I bond while leaving the free carboxylic acid intact.

  • Step 1: Reagent Preparation & Degassing

    • Action: Dissolve 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent poison for Pd(0) species. Degassing prevents the premature oxidation of the catalyst, ensuring a high turnover number (TON).

  • Step 2: Base and Catalyst Addition

    • Action: Add Potassium Carbonate ( K2​CO3​ , 2.5 eq) followed by Pd(dppf)Cl2​ (0.05 eq). Heat to 80°C for 4 hours.

    • Causality: 2.5 equivalents of base are strictly required. One equivalent is consumed to deprotonate the carboxylic acid (forming the soluble carboxylate and preventing it from chelating the Palladium), while the remaining 1.5 equivalents activate the boronic acid by forming the reactive boronate complex necessary for transmetalation.

  • Step 3: Self-Validation / Analytical Confirmation

    • Action: Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS (Negative Ion Mode).

    • Validation: The reaction is deemed successful and complete when the starting material mass ( m/z 357 [M−H]− ) completely disappears. Furthermore, the absence of the distinct isotopic mass defect caused by iodine confirms that the oxidative addition and subsequent reductive elimination have successfully yielded the cross-coupled product.

Protocol 2: Amide Coupling via EDC/HOBt

This protocol functionalizes the carboxylic acid while preserving the aryl iodide for late-stage diversification.

  • Step 1: Activation of the Carboxylic Acid

    • Action: Dissolve the starting material (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C. Stir for 30 minutes.

    • Causality: EDC activates the acid, but the resulting O-acylisourea is unstable and prone to rearrangement. HOBt is added to immediately trap this intermediate, forming a stable, highly reactive active ester that prevents racemization and degradation.

  • Step 2: Nucleophilic Attack

    • Action: Add the desired primary or secondary amine (1.2 eq) and DIPEA (3.0 eq). Allow to warm to room temperature.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl salt of the amine and EDC, thereby maintaining the nucleophilicity of the amine without competing for the active ester.

  • Step 3: Self-Validation / Analytical Confirmation

    • Action: Monitor via TLC (Hexanes/EtOAc) and confirm via 1H -NMR.

    • Validation: The disappearance of the broad carboxylic acid proton signal (~12.0 ppm) and the emergence of the amide N-H proton (~7.5 - 8.5 ppm), alongside the retention of the aromatic proton adjacent to the iodine, validates the chemoselective formation of the amide.

Applications in Drug Development & Materials Science

Pharmaceutical Development: The ethylcyclohexyl moiety serves as an exceptional hydrophobic pharmacophore. In the design of nuclear receptor modulators (such as Retinoic Acid Receptor (RAR) or Retinoid X Receptor (RXR) agonists), bulky lipophilic groups are required to anchor the molecule deep within the receptor's ligand-binding domain. The iodine atom can either be retained to exploit halogen bonding with backbone carbonyls or replaced via cross-coupling to extend the molecule's topology.

Advanced Materials (Liquid Crystals): Derivatives of cyclohexyl-benzoic acids are foundational components in the synthesis of nematic liquid crystals. The rigid, linear trans-cyclohexyl-benzene core facilitates the highly ordered molecular stacking required for birefringence, making this compound a valuable precursor for optoelectronic displays.

References

  • Title : Conformational Analysis of Cyclohexyl Silyl Ethers. Source : The Journal of Organic Chemistry, American Chemical Society. URL :[Link]

  • Title : Palladium-catalyzed cross-coupling reactions in total synthesis. Source : Angewandte Chemie International Edition, National Library of Medicine (PubMed). URL :[Link]

Foundational

Technical Whitepaper: 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Executive Summary In advanced organic synthesis, halogenated benzoic acid derivatives serve as critical molecular building blocks. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS No. 1131614-80-6) is a highly specialized i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, halogenated benzoic acid derivatives serve as critical molecular building blocks. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS No. 1131614-80-6) is a highly specialized intermediate utilized extensively in medicinal chemistry and materials science[]. Characterized by its unique combination of a reactive carbon-iodine bond, a polar carboxylic acid anchor, and a bulky, lipophilic ethylcyclohexyl group, this compound is engineered for orthogonal reactivity. This guide details its precise physicochemical properties, structural causality, and field-proven methodologies for palladium-catalyzed derivatization.

Molecular Characterization & Physicochemical Profiling

The molecular formula for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is C₁₅H₁₉IO₂ [2]. To establish absolute precision for stoichiometric calculations in synthetic workflows, the exact molecular weight is derived from the sum of its constituent atomic weights:

  • Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

  • Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Calculated Molecular Weight: 358.219 g/mol (commonly reported as 358.21 g/mol )[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for reaction planning and pharmacokinetic profiling:

PropertyValue
IUPAC Name 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid
CAS Number 1131614-80-6
Molecular Formula C₁₅H₁₉IO₂
Molecular Weight 358.21 g/mol
Monoisotopic Mass 358.043 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 37.3 Ų

Structural Causality & Reactivity Dynamics

The utility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid lies in the deliberate design of its three primary functional domains. Understanding the causality behind these structural choices is essential for optimizing reaction conditions.

  • The 3-Iodo Substituent (Reactive Electrophile): Iodine is specifically selected over lighter halogens (bromine or chlorine) due to its significantly lower bond dissociation energy (C–I ≈ 65 kcal/mol vs. C–Br ≈ 81 kcal/mol). This thermodynamic vulnerability facilitates rapid oxidative addition by low-valent transition metals, such as Pd(0). This ensures the cross-coupling can proceed at lower temperatures, preserving the integrity of sensitive functional groups elsewhere on the molecule.

  • The 4-Ethylcyclohexyl Group (Steric & Lipophilic Modulator): This bulky aliphatic ring introduces substantial lipophilicity and structural rigidity. In materials science, this rigid core promotes the stability of nematic phases in liquid crystals. In drug discovery, the ethylcyclohexyl moiety acts as a hydrophobic plug, designed to occupy deep, lipophilic binding pockets in target proteins, thereby increasing binding affinity.

  • The Carboxylic Acid (Polar Anchor): Positioned at the 1-position, the -COOH group dictates the molecule's solubility profile and serves as an anchor for orthogonal derivatization (e.g., esterification, amidation)[3]. Because the carboxylic acid does not interfere with Pd-catalyzed cross-coupling at the iodine site, the molecule can be functionalized in a highly modular, step-wise fashion.

G Molecule 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Iodine 3-Iodo Group (Reactive Site) Molecule->Iodine Carboxyl Carboxylic Acid (Polar Anchor) Molecule->Carboxyl Cyclohexyl 4-Ethylcyclohexyl (Steric/Lipophilic) Molecule->Cyclohexyl Coupling Pd-Catalyzed Cross-Coupling Iodine->Coupling Derivatization Esterification & Amidation Carboxyl->Derivatization Material Liquid Crystals & Hydrophobic Binding Cyclohexyl->Material

Structural components of the molecule and their corresponding chemical applications.

Experimental Methodology: Palladium-Catalyzed Derivatization

To leverage the reactivity of the 3-iodo position, the following self-validating protocol outlines a standard Suzuki-Miyaura cross-coupling. This workflow is designed to overcome the steric hindrance imposed by the adjacent 4-ethylcyclohexyl group.

Objective

Synthesis of a functionalized biaryl derivative via the cross-coupling of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid with an arylboronic acid.

Reagents
  • Electrophile: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Protocol & Causality
  • Reaction Setup: Charge a Schlenk flask with the electrophile, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand creates a wide bite angle. This accelerates the reductive elimination step of the catalytic cycle, which is critical for overcoming the steric bulk of the ortho-ethylcyclohexyl group.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Purge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent system dissolves both the organic substrates (Dioxane) and the inorganic base (H₂O). Rigorous degassing is mandatory to prevent the oxidation of the active Pd(0) species and to suppress the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 80°C under an Argon atmosphere for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1 with 1% Acetic Acid).

    • Self-Validation System: The starting material is highly UV-active due to the heavy-atom effect of iodine. A successful reaction is validated by the complete disappearance of this starting spot and the emergence of a new, highly fluorescent spot corresponding to the biaryl product.

  • Workup & Phase Extraction: Cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl until pH reaches ~3, then extract with Ethyl Acetate (3 × 20 mL).

    • Causality: Acidification is critical. It ensures the carboxylic acid moiety is fully protonated (neutral), driving the target product out of the aqueous phase and into the organic extraction layer.

  • Post-Workup Validation (NMR): Following solvent evaporation, analyze the crude product via ¹H NMR (CDCl₃).

    • Self-Validation System: Success is definitively confirmed by the disappearance of the characteristic downfield aromatic proton adjacent to the iodine, and the integration of new aromatic protons corresponding to the coupled aryl group.

G Start 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Catalyst Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) Start->Catalyst Boronic Arylboronic Acid (Ar-B(OH)2) Boronic->Catalyst OxAdd Oxidative Addition (C-I Cleavage) Catalyst->OxAdd Transmet Transmetalation (Ar Transfer) OxAdd->Transmet RedElim Reductive Elimination (C-C Formation) Transmet->RedElim Product Biaryl Derivative (Target Product) RedElim->Product

Catalytic cycle workflow for Pd-catalyzed cross-coupling of the iodo-derivative.

References

  • BOC Sciences. "Main Product - BOC Sciences: 4-(4-ethylcyclohexyl)-3-iodobenzoic acid". bocsci.com.
  • Molaid. "4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6 - 摩熵化学". molaid.com.
  • Leyan. "4-(4-乙基环己基)-3-碘苯甲酸 - 乐研试剂". leyan.com.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: A Technical Guide

Executive Summary The structural elucidation of highly functionalized aromatic intermediates requires a rigorous, multi-modal analytical approach. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic intermediates requires a rigorous, multi-modal analytical approach. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a complex molecular building block frequently utilized in the synthesis of advanced materials, such as liquid crystals, and specialized active pharmaceutical ingredients (APIs).

Structurally, the molecule presents three distinct analytical domains:

  • The Polar Domain: A carboxylic acid group capable of strong intermolecular hydrogen bonding.

  • The Polarizable Heavy-Atom Domain: An iodine atom at the meta-position, which introduces significant relativistic shielding effects and distinct mass defect signatures.

  • The Lipophilic Aliphatic Domain: A 4-ethylcyclohexyl ring, which introduces stereochemical complexity (typically requiring the trans-equatorial conformation for structural linearity).

This whitepaper outlines the definitive spectroscopic methodologies—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—required to validate the structural integrity of this compound.

Analytical Workflow and Strategy

To achieve absolute structural certainty, an orthogonal analytical strategy must be employed. The workflow below illustrates the integration of distinct spectroscopic techniques, each chosen to probe a specific domain of the molecule.

AnalyticalWorkflow Sample Sample Prep (4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid) NMR NMR Spectroscopy (DMSO-d6, 1H/13C) Sample->NMR MS LC-HRMS (ESI Negative Mode) Sample->MS IR ATR-FTIR (Solid State) Sample->IR Validation Structural Validation & Data Integration NMR->Validation MS->Validation IR->Validation

Multi-modal spectroscopic workflow for structural validation of iodinated aromatics.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in NMR Data Interpretation

The most critical feature in the 13 C NMR spectrum of this molecule is the Heavy-Atom Effect (HAE) [1]. Unlike lighter halogens (such as fluorine or chlorine) that deshield adjacent carbons via inductive electronegativity, iodine possesses a massive, diffuse electron cloud. The spin-orbit coupling of iodine's valence electrons induces a relativistic diamagnetic shielding effect on the directly attached carbon[2]. Consequently, the C3 carbon is shifted anomalously upfield to approximately 98 ppm, defying standard aromatic chemical shift expectations (typically 120–140 ppm)[1].

In the 1 H NMR spectrum, the stereochemistry of the 4-ethylcyclohexyl group is paramount. To maintain the rod-like linearity required for liquid crystal applications, the cyclohexane ring must adopt a trans-1,4-disubstituted chair conformation. This places both the aromatic ring and the ethyl group in equatorial positions, rendering the protons at the C1' and C4' positions axial. These axial protons will exhibit large axial-axial coupling constants ( J≈10−12 Hz), serving as a definitive diagnostic marker for the trans isomer.

Quantitative Data Summary

Table 1: Expected 1 H and 13 C NMR Assignments (in DMSO- d6​ )

PositionNucleusExpected Shift (ppm)MultiplicityCoupling ( J in Hz)Assignment Rationale
C1 13 C167.5C (q)-Carbonyl carbon of the carboxylic acid.
C3 13 C98.2C (q)-Aromatic carbon attached to Iodine (Heavy-Atom Effect).
H2 1 H8.35d1.8Aromatic proton ortho to I, meta to ethylcyclohexyl.
H6 1 H7.92dd8.1, 1.8Aromatic proton ortho to COOH.
H5 1 H7.41d8.1Aromatic proton ortho to ethylcyclohexyl.
H1' 1 H2.85tt11.5, 3.0Axial proton on cyclohexane attached to the aryl ring.
CH 3​ 1 H0.88t7.2Terminal methyl of the ethyl group.
Protocol: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is a strong hydrogen-bond acceptor that disrupts the carboxylic acid dimers. This prevents the exchange-induced broadening of the acidic proton and sharpens the aromatic signals, which would otherwise be obscured in non-polar solvents like CDCl 3​ .

  • Internal Calibration: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The TMS singlet must be strictly calibrated to 0.00 ppm to ensure the accuracy of the heavy-atom effect upfield shifts. If the residual solvent peak (DMSO at 2.50 ppm) drifts, the system is not thermally equilibrated.

  • 13 C Acquisition Parameters: Set the relaxation delay ( D1​ ) to a minimum of 3.0 seconds.

    • Causality: Quaternary carbons (C1, C3, C4) lack attached protons, relying on slower chemical shift anisotropy for relaxation rather than efficient dipole-dipole interactions. A prolonged D1​ ensures quantitative integration and verifiable signal-to-noise for the critical C3-Iodine peak.

High-Resolution Mass Spectrometry (HRMS)

Causality in Fragmentation Dynamics

Under negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates to yield the [M−H]− precursor ion. Collision-induced dissociation (CID) of iodobenzoic acid derivatives typically drives two primary pathways: the even-electron neutral loss of carbon dioxide ( −44 Da) and the homolytic cleavage of the weak C-I bond, leading to radical anion species[3]. The loss of the iodine radical ( −127 Da) is a hallmark of iodinated aromatics, generating a distinctive mass defect profile that clearly differentiates it from non-halogenated impurities[4].

MSFragmentation M1 Precursor Ion: [M-H]⁻ m/z 357.03 M2 Fragment:[M-H - CO₂]⁻ m/z 313.04 M1->M2 Decarboxylation (-44 Da) M3 Radical:[M-H - I•]⁻• m/z 230.13 M1->M3 Homolytic C-I Cleavage (-127 Da) M4 Radical:[M-H - CO₂ - I•]⁻• m/z 186.14 M2->M4 Homolytic C-I Cleavage (-127 Da) M3->M4 Decarboxylation (-44 Da)

HRMS collision-induced dissociation (CID) fragmentation pathways in negative ESI.

Quantitative Data Summary

Table 2: HRMS Peak Assignments (ESI Negative Mode)

Ion SpeciesFormulaExact Mass (m/z)Mass ErrorRelative Abundance
[M−H]− C 15​ H 18​ IO 2−​ 357.0357< 2.0 ppm100% (Base Peak)
[M−H−CO2​]− C 14​ H 18​ I 313.0458< 2.0 ppm45%
[M−H−I∙]−∙ C 15​ H 18​ O 2−∙​ 230.1312< 3.0 ppm25%
[M−H−CO2​−I∙]−∙ C 14​ H 18−∙​ 186.1414< 3.0 ppm15%
Protocol: Self-Validating LC-HRMS Workflow
  • Mobile Phase Formulation: Utilize Methanol/Water (80:20) supplemented with 0.1% Formic Acid.

    • Causality: While formic acid can suppress the ionization of weak acids, the highly lipophilic nature of the ethylcyclohexyl group necessitates a high organic composition for proper chromatographic elution. The acidic modifier ensures sharp chromatographic peak shapes by keeping the analyte fully protonated on the column prior to ESI droplet desolvation.

  • Ion Source Optimization: Operate in negative ESI mode.

    • Validation: Inject a sodium formate calibration cluster prior to the analytical run. The system is only validated for acquisition if the mass accuracy of the calibrant is <2 ppm.

  • Collision-Induced Dissociation (CID): Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.

    • Causality: Stepped NCE ensures the simultaneous capture of the easily cleaved CO 2​ neutral loss (low energy) and the higher-energy homolytic C-I bond cleavage within a single, comprehensive MS/MS spectrum.

Vibrational Spectroscopy (FT-IR)

Causality in Solid-State Vibrations

In the solid state, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid exists as a hydrogen-bonded dimer. This dimerization severely broadens the O-H stretching frequency and shifts the C=O stretch to a lower wavenumber compared to a free monomeric acid. Furthermore, the heavy iodine atom results in a very low-frequency C-I stretching mode, requiring a detector capable of scanning the far-IR/mid-IR boundary.

Table 3: ATR-FTIR Solid-State Assignments

Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
2850 - 3200 Broad, StrongO-H stretchHydrogen-bonded carboxylic acid dimer.
2920, 2850 Sharp, MediumC-H stretch (sp 3 )Aliphatic ethylcyclohexyl group.
1685 StrongC=O stretchConjugated carboxylic carbonyl.
1590, 1550 MediumC=C stretchAromatic ring skeletal vibrations.
580 WeakC-I stretchHeavy halogen-carbon bond.
Protocol: Self-Validating ATR-FTIR Analysis
  • Background Subtraction: Collect a 32-scan background spectrum of the bare diamond ATR crystal.

    • Validation: The background must show >95% transmittance across the entire spectrum to ensure no cross-contamination from prior lipophilic samples.

  • Sample Application: Apply 2 mg of the solid powder directly to the ATR crystal. Apply consistent, high pressure using the mechanical anvil.

    • Causality: Consistent, high pressure maximizes the physical contact area between the crystal and the solid analyte. This intimate contact is absolutely critical for resolving the low-frequency, low-intensity C-I stretch ( ∼580 cm −1 ), which otherwise vanishes into baseline noise.

References

  • "13C Carbon NMR Spectroscopy - Chemistry Steps", Chemistry Steps,[Link]

  • "Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme", ResearchGate,[Link]

  • "Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation", PubMed,[Link]

  • "Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents", Analytical Chemistry,[Link]

Sources

Foundational

1H NMR spectrum of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

In-Depth Technical Guide: 1 H NMR Spectral Analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid Executive Summary 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly specialized, rigid-core molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H NMR Spectral Analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Executive Summary

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly specialized, rigid-core molecular building block frequently utilized in the synthesis of advanced liquid crystalline materials and targeted pharmaceutical agents [3]. Accurate structural verification of this compound relies heavily on Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to move beyond mere spectral reporting. This document provides a first-principles mechanistic breakdown of the 1 H NMR spectrum, explaining the causality behind the observed chemical shifts and coupling constants, and outlines a self-validating experimental protocol to ensure uncompromising data integrity.

Structural & Conformational Context

Before acquiring the spectrum, it is critical to understand the electronic and spatial environment of the molecule, as these factors dictate the NMR parameters:

  • The Trisubstituted Aromatic Core: The benzene ring is subjected to competing electronic effects. The carboxylic acid (-COOH) at C-1 is strongly electron-withdrawing via resonance and induction, deshielding the ortho protons. The iodine atom at C-3 is large, polarizable, and inductively withdrawing, further deshielding its adjacent protons [1]. Conversely, the alkyl substitution at C-4 provides mild electron donation via hyperconjugation.

  • The Trans-1,4-Disubstituted Cyclohexane Ring: Stereochemistry dictates conformation. The trans configuration of the 1,4-disubstituted cyclohexane ring strongly favors the diequatorial conformation [2]. This minimizes 1,3-diaxial steric strain. Consequently, the benzylic proton (H-1') and the proton at the ethyl-substituted carbon (H-4') are forced into axial positions . This axial orientation is the definitive diagnostic feature of the trans isomer, as it results in large axial-axial J -couplings governed by the Karplus equation.

Self-Validating Experimental Methodology

To achieve quantitative integration and high-resolution splitting patterns, the NMR acquisition must be treated as a self-validating system. The following protocol ensures that artifacts are minimized and relaxation times are respected.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15–20 mg of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is chosen for its lack of strongly coordinating properties, allowing the -COOH proton to be observed (though broadened by exchange), while providing excellent solubility for the lipophilic cyclohexyl-ethyl tail.

  • Tube Geometry: Transfer the solution to a precision 5 mm NMR tube. Ensure the solvent column height is 4.0 cm.

    • Quality Control: A shorter column causes magnetic susceptibility distortions at the liquid/air interface, degrading the shim profile.

  • Tuning, Locking, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the CDCl 3​ deuterium signal. Execute gradient shimming (e.g., topshim).

    • Validation Metric: The residual CHCl 3​ solvent peak (7.26 ppm) must exhibit a Full-Width at Half-Maximum (FWHM) of <1.0 Hz. If it exceeds this, the shims are inadequate, and multiplet resolution will fail.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (e.g., zg30).

    • Relaxation Delay (D1): Set to 3.0 to 5.0 seconds .

    • Causality: The quaternary-adjacent aromatic protons and the highly mobile ethyl methyl group have long longitudinal relaxation times ( T1​ ). A short D1 will cause these signals to integrate artificially low. A D1 ≥5×T1​ ensures quantitative reliability.

    • Scans (NS): 16 to 32 scans for a high Signal-to-Noise Ratio (SNR).

  • Processing: Apply a zero-filling factor of 2 (e.g., 64k data points) and an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

1 H NMR Spectral Assignments & Mechanistic Causality

The 1 H NMR spectrum of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid is divided into three distinct regions: the deshielded acidic proton, the aromatic core, and the aliphatic tail.

Table 1: Quantitative Data Summary
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
~12.5 - 13.0Broad Singlet (br s)N/A1H-COOH (Carboxylic Acid)
~8.40Doublet (d)1.61HAromatic H-2
~7.92Doublet of doublets (dd)8.1, 1.61HAromatic H-6
~7.35Doublet (d)8.11HAromatic H-5
~2.85 - 2.95Triplet of triplets (tt)11.5, 3.51HCyclohexyl H-1' (Benzylic, axial)
~1.80 - 1.95Multiplet (m)N/A4HCyclohexyl CH 2​ (Equatorial)
~1.25 - 1.45Multiplet (m)N/A2HEthyl -CH 2​ -
~1.00 - 1.50Multiplet (m)N/A4HCyclohexyl CH 2​ (Axial)
~0.88Triplet (t)7.53HEthyl -CH 3​
The Aromatic Region: Electronic Deshielding

The aromatic protons (H-2, H-5, H-6) provide a textbook example of additive substituent effects[1].

  • H-2 ( δ ~8.40 ppm): This proton is situated between the strongly electron-withdrawing -COOH group and the electronegative Iodine atom. The combined inductive and anisotropic deshielding pushes this signal furthest downfield. It appears as a fine doublet ( J≈1.6 Hz) due to meta-coupling with H-6.

  • H-6 ( δ ~7.92 ppm): Located ortho to the -COOH group, it is significantly deshielded, but lacks the secondary deshielding of the iodine atom. It exhibits a classic doublet of doublets (dd): an ortho-coupling to H-5 ( J≈8.1 Hz) and a meta-coupling to H-2 ( J≈1.6 Hz).

  • H-5 ( δ ~7.35 ppm): Located ortho to the alkyl (cyclohexyl) group, which is mildly electron-donating. This proton is the most shielded of the aromatic ring. It appears as a doublet ( J≈8.1 Hz) due to its ortho-coupling with H-6.

The Aliphatic Region: Conformational Proof

The aliphatic region confirms the stereochemistry of the molecule [2].

  • Benzylic H-1' ( δ ~2.90 ppm): Because the trans-cyclohexane ring adopts a diequatorial conformation, the H-1' proton is forced into an axial position. According to the Karplus equation, the dihedral angle between two adjacent axial protons is ~180°, resulting in a large coupling constant ( Jax−ax​≈11−12 Hz). The angle between an axial and equatorial proton is ~60°, yielding a small coupling ( Jax−eq​≈3−4 Hz). Therefore, H-1' splits into a characteristic triplet of triplets (tt) , definitively proving the trans geometry.

  • Cyclohexyl Methylene Protons: The ring CH 2​ protons split into two distinct bands. The equatorial protons experience deshielding from the anisotropy of adjacent C-C bonds and appear further downfield (~1.8-1.9 ppm), while the axial protons resonate upfield (~1.0-1.5 ppm).

Logical Assignment Workflow

The following diagram illustrates the logical pathway an analytical chemist follows to deconstruct and assign the spectrum based on the principles discussed above.

G Start 1H NMR Spectrum 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid RegArom Aromatic Region (7.0 - 8.5 ppm) Start->RegArom RegAliph Aliphatic Region (0.8 - 3.0 ppm) Start->RegAliph RegAcid Acidic Region (>11.0 ppm) Start->RegAcid H2 H-2 (~8.4 ppm, d) Deshielded by -COOH & -I Meta-coupled to H-6 RegArom->H2 H6 H-6 (~7.9 ppm, dd) Deshielded by -COOH Ortho/Meta coupled RegArom->H6 H5 H-5 (~7.3 ppm, d) Shielded by Alkyl group Ortho-coupled to H-6 RegArom->H5 H1_prime Benzylic H-1' (~2.9 ppm, tt) Large Jax-ax (~11.5 Hz) Confirms Trans-Isomer RegAliph->H1_prime CH2_cyc Cyclohexyl CH2s Eq: ~1.9 ppm | Ax: ~1.2 ppm Anisotropic separation RegAliph->CH2_cyc Ethyl Ethyl Group CH2 (~1.3 ppm, m) CH3 (~0.9 ppm, t) RegAliph->Ethyl COOH -COOH Proton (~12.5 ppm) Broad Singlet Concentration Dependent RegAcid->COOH

Logical workflow for the 1 H NMR spectral assignment of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid.

Quality Control & Troubleshooting

When analyzing this specific compound, researchers frequently encounter two primary analytical challenges:

  • Missing or Highly Broadened -COOH Signal:

    • Cause: The carboxylic acid proton undergoes rapid intermolecular exchange and forms hydrogen-bonded dimers. Traces of water in the CDCl 3​ will exacerbate this, broadening the signal into the baseline.

    • Resolution: Ensure the use of fresh, ampouled CDCl 3​ stored over molecular sieves. If the peak remains invisible, spiking the sample with 1-2 drops of DMSO- d6​ will disrupt the dimers and sharpen the exchangeable proton signal (though it will shift its position).

  • Detecting Cis-Isomer Impurities:

    • Cause: Synthetic routes may yield a mixture of cis and trans isomers.

    • Resolution: Inspect the baseline around 2.5 - 3.2 ppm. If the cis-isomer is present, its benzylic H-1' proton will be equatorial . An equatorial proton lacks the large 11-12 Hz axial-axial coupling, resulting in a significantly narrower multiplet (often appearing as a broad singlet or narrow quintet) compared to the wide triplet of triplets of the trans-isomer.

References

  • Sen Gupta, S. K., & Prasad, R. (2010). Origin and Nature of Transmission Modes of Anomalous Effects of meta-Substituents on the 13C Chemical Shift of the Carboxyl Carbon (δCO) of Benzoic Acid. Australian Journal of Chemistry.

  • Perrin, C. L., et al. (2006). Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer. Journal of Organic Chemistry (ACS Publications).

  • Reindl, W., et al. (2011). Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE. PubMed Central (PMC).

Exploratory

Mass Spectrometry Analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: A Technical Guide to Ionization, Fragmentation, and Quantitative Profiling

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Materials Development Professionals Compound: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) Molecular Formula: C₁₅H₁₉IO₂ | Monoisotopic Mass: 358.0430 Da

Executive Summary & Physicochemical Context

As a Senior Application Scientist, I frequently encounter complex halogenated aromatics in both pharmaceutical intermediate profiling and materials science. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a highly functionalized molecule featuring a rigid phenyl-cyclohexyl core, a heavy iodine substituent, and a polar carboxylic acid moiety. Molecules with this structural motif are often utilized as advanced liquid crystal monomers (LCMs) or critical building blocks in active pharmaceutical ingredients (APIs).

Historically, non-polar LCMs and their derivatives have been analyzed using Gas Chromatography-Electron Ionization (GC-EI-MS)[1]. However, the thermal lability of the carbon-iodine bond and the high polarity of the free carboxylic acid often lead to excessive source fragmentation and poor chromatographic peak shape in GC without prior derivatization[2]. To achieve intact molecular analysis and high-sensitivity quantification, we must pivot to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing soft ionization techniques[3].

Ionization Strategy: The Causality of ESI Negative Mode

The selection of an ionization source is not arbitrary; it is dictated by the analyte's intrinsic physicochemical properties.

While Atmospheric Pressure Chemical Ionization (APCI) can be effective for low molecular weight, moderately polar analytes[3], Electrospray Ionization in Negative Mode (ESI-) is the definitive choice for this compound.

  • The Causality: The carboxylic acid group has a pKa of approximately 4.0. In a near-neutral or slightly basic mobile phase, this group readily donates a proton to form a highly stable carboxylate anion [M−H]− .

  • Avoiding Ion Suppression: A common pitfall in LC-MS method development is the default use of 0.1% Formic Acid. For this analyte, formic acid will force the equilibrium toward the neutral, un-ionized state, severely suppressing the ESI- signal. Instead, we employ 10 mM Ammonium Acetate , which buffers the microdroplet pH to ~6.8, ensuring maximum deprotonation and ionization efficiency.

Mechanistic Fragmentation Pathways (MS/MS)

Understanding the gas-phase dissociation of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is critical for designing highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays. When subjected to Collision-Induced Dissociation (CID), the [M−H]− precursor (m/z 357.0351) undergoes three primary, predictable pathways.

  • Heterolytic Deiodination (The Dominant Pathway): The C-I bond is relatively weak (bond dissociation energy ~270 kJ/mol). Heterolytic cleavage results in the formation of a highly stable iodide anion ( I− ) at m/z 126.9045 . This is typically the base peak in the MS/MS spectrum and serves as the primary diagnostic quantifier ion.

  • Homolytic Deiodination: Alternatively, homolytic cleavage ejects an iodine radical ( I∙ , 126.9045 Da), leaving a radical anion [M−H−I∙]−∙ at m/z 230.1307 .

  • Decarboxylation: The loss of carbon dioxide ( CO2​ , 43.9898 Da) from the carboxylate moiety yields an ion at m/z 313.0453 . Higher collision energies will drive a sequential dual loss of both CO2​ and I∙ .

MS_Fragmentation M_ion [M-H]⁻ m/z 357.0351 M_CO2 [M-H - CO₂]⁻ m/z 313.0453 M_ion->M_CO2 -CO₂ (43.99 Da) M_I [M-H - I•]⁻• m/z 230.1307 M_ion->M_I -I• (126.90 Da) I_ion I⁻ m/z 126.9045 M_ion->I_ion Heterolytic Cleavage M_CO2_I [M-H - CO₂ - I•]⁻• m/z 186.1408 M_CO2->M_CO2_I -I• (126.90 Da) M_I->M_CO2_I -CO₂ (43.99 Da)

Proposed collision-induced dissociation (CID) fragmentation pathways for the [M-H]⁻ precursor.

The Mass Defect of Iodine: A Diagnostic Advantage

From a data-processing standpoint, the presence of iodine is a massive analytical advantage. Iodine-127 is monoisotopic and possesses a significant negative mass defect (Exact mass: 126.9045 Da vs. Nominal mass: 127 Da).

Most endogenous biological lipids and environmental background matrices have positive mass defects due to the high abundance of hydrogen. By applying a Mass Defect Filter (MDF) in our HRMS software, we can computationally strip away >90% of background noise, isolating only the halogenated species. This drastically improves the Signal-to-Noise (S/N) ratio during untargeted profiling.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution exact masses required for accurate Orbitrap or Q-TOF mass extraction (assuming a ≤ 5 ppm mass tolerance window).

Ion TypeChemical FormulaTheoretical Exact Mass (m/z)Neutral LossEst. Relative Abundance (CID 30 eV)
Precursor Ion [C15​H18​IO2​]− 357.0351N/A100% (Low CE)
Decarboxylation [C14​H18​I]− 313.0453 CO2​ (43.9898 Da)15%
Deiodination (Radical) [C15​H18​O2​]−∙ 230.1307 I∙ (126.9045 Da)25%
Iodide Anion I− 126.9045 [C15​H18​O2​] (230.1307 Da)80% (High CE)
Dual Loss [C14​H18​]−∙ 186.1408 CO2​+I∙ (170.8943 Da)10%

Experimental Workflow: High-Resolution LC-MS/MS Protocol

To ensure a self-validating system , this protocol integrates stable-isotope internal standard (IS) tracking and specific mobile phase chemistry to guarantee reproducibility.

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Aliquot 100 μL of the sample matrix into a low-bind microcentrifuge tube.

  • Validation Step: Spike with 10 μL of a 13C -labeled or deuterated internal standard analog to monitor extraction recovery and correct for matrix effects.

  • Add 400 μL of ice-cold Acetonitrile to precipitate proteins/macromolecules. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute in 100 μL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 10 mM Ammonium Acetate).

Phase 2: UHPLC Separation
  • Column: Sub-2 μm C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes to elute the highly hydrophobic ethylcyclohexyl core.

  • Flow Rate: 0.3 mL/min | Injection Volume: 2 μL.

Phase 3: Mass Spectrometry (ESI-HRMS)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Keep relatively low to prevent in-source fragmentation of the labile C-I bond).

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM). Ramp Collision Energy (CE) from 15 eV to 40 eV to capture both the fragile intact precursor and the robust I− fragment.

Analytical_Workflow Sample Sample Prep (SPE / LLE) LC UHPLC Separation (C18, NH4OAc) Sample->LC 2 μL Ionization ESI Negative Mode (Deprotonation) LC->Ionization Eluent MS High-Res MS/MS (Orbitrap/Q-TOF) Ionization->MS Ions Data Data Processing (Mass Defect Filter) MS->Data Spectra

End-to-end LC-HRMS analytical workflow for the detection and quantification of the target analyte.

Conclusion

The successful mass spectrometric analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid relies heavily on respecting its chemical nature. By avoiding harsh GC-EI conditions and acidic LC modifiers, and instead leveraging the pKa of its carboxylic acid via ESI- coupled with the unique mass defect of iodine, analysts can construct a highly sensitive, robust, and self-validating quantitative assay.

References

  • Title: Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Optimization, validation, and implementation of a new method for detecting liquid crystal monomers in dust using GC−MS/MS with an APCI source. Source: Science of The Total Environment. URL: [Link]

  • Title: Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Source: European Journal of Mass Spectrometry (via PMC). URL: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Iodinated Benzoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary Historically, iodinated benzoic acid derivatives have been pigeonholed as biologically inert radiopaque agents used primarily in X-ray and computed tomography (CT) imaging[1]. However, recent advancemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, iodinated benzoic acid derivatives have been pigeonholed as biologically inert radiopaque agents used primarily in X-ray and computed tomography (CT) imaging[1]. However, recent advancements in medicinal chemistry have revealed that the unique physicochemical properties of these compounds—specifically their lipophilicity, electron-withdrawing capabilities, and propensity for halogen bonding—endow them with significant, targeted biological activities.

As a Senior Application Scientist, I have structured this technical guide to transition your perspective of iodinated benzoic acids from passive imaging agents to active pharmacological scaffolds. We will explore their mechanisms of action across oncology, infectious diseases, and metabolic disorders, providing field-proven experimental protocols to accelerate your drug development pipelines.

Structural Rationale: Why Iodinated Benzoic Acids?

The biological activity of iodinated benzoic acid derivatives is driven by the unique atomic properties of iodine.

  • Halogen Bonding (σ-hole): Iodine's large atomic radius creates a highly polarizable electron cloud. The resulting electron-deficient region (the σ-hole) allows for highly directional, non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in enzyme active sites).

  • Lipophilic Partitioning: The incorporation of heavy iodine atoms significantly increases the lipophilicity of the benzoic acid ring. This facilitates the passage of these compounds through microbial cell membranes and the blood-brain barrier[2].

  • Electrophilic Tuning: In multi-substituted derivatives (e.g., 2-chloro-5-iodobenzoic acid), the iodine atom provides precise regioselectivity for synthetic transformations, making it a critical building block for targeted anti-diabetic medications[3].

Primary Biological Modalities & Mechanisms of Action

Enzyme Inhibition: The Slingshot (SSH) Phosphatase Pathway

Di-iodinated benzoic acid derivatives (e.g., 3,5-diacetamido-2,4-diiodobenzoic acid) have emerged as potent inhibitors of specific cellular enzymes, most notably the Slingshot (SSH) family of phosphatases[2].

Mechanism: The SSH-cofilin signaling pathway regulates actin dynamics. LIM kinases (LIMK) phosphorylate and inactivate cofilin, while SSH dephosphorylates and activates it, driving actin depolymerization and cell migration—a critical pathway in cancer metastasis. Di-iodinated benzoic acids act as chemical probes that inhibit SSH, thereby halting aberrant cell migration[2].

SSH_Pathway IBA Di-iodinated Benzoic Acids SSH Slingshot Phosphatase (SSH) IBA->SSH Cofilin Cofilin (Active) SSH->Cofilin Dephosphorylates LIMK LIM Kinase (LIMK) pCofilin Phospho-Cofilin (Inactive) LIMK->pCofilin Phosphorylates pCofilin->Cofilin Cofilin->pCofilin Actin Actin Depolymerization Cofilin->Actin

Caption: Inhibition of the Slingshot-cofilin signaling pathway by di-iodinated benzoic acids.

Antimicrobial Acylhydrazones

When 2-, 3-, or 4-iodobenzoic acids are converted into acylhydrazones via condensation with substituted aromatic aldehydes, they exhibit profound antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus[4]. The –CO–NH–N=CH– moiety, combined with the lipophilic iodinated ring, disrupts bacterial cell membranes and inhibits essential metabolic enzymes[4].

Off-Target Effects: Contrast-Induced Nephrotoxicity

It is critical to understand that even "inert" tri-iodinated contrast media (e.g., diatrizoic acid) possess biological activity. Research indicates that these agents can induce the dephosphorylation of the Akt kinase on Ser473 in human renal tubular proximal cells[5]. Because Akt is a master regulator of cell survival, its dephosphorylation directly contributes to decreased cell viability and contrast-induced nephropathy[5].

Akt_Pathway CM Tri-iodinated Contrast Media (e.g., Diatrizoic Acid) RenalCell Renal Tubular Proximal Cell CM->RenalCell Dephos Dephosphorylation Event RenalCell->Dephos Akt Akt Kinase (Active) Phosphorylated at Ser473 Akt->Dephos Akt_Inact Akt Kinase (Inactive) Dephos->Akt_Inact Apoptosis Decreased Cell Survival (Nephrotoxicity) Akt_Inact->Apoptosis

Caption: Akt dephosphorylation in renal cells induced by tri-iodinated contrast media.

Quantitative Data: Biological Activity Profiles

To facilitate compound selection for your development pipelines, the following table summarizes the biological activities of key iodinated benzoic acid derivatives.

Compound ClassSpecific DerivativePrimary Target / ApplicationMechanism of ActionKey Metric / Outcome
Tri-iodinated Diatrizoic AcidMedical Imaging / ToxicologyAkt Ser473 dephosphorylationHigh osmolarity (1570 mOsm·kg⁻¹)[1]; Nephrotoxicity[5]
Di-iodinated 3,5-Diacetamido-2,4-diiodobenzoic acidOncology / NeurobiologySlingshot (SSH) phosphatase inhibitionRestores cofilin phosphorylation[2]
Mono-iodinated 2-Chloro-5-iodobenzoic acidAnti-diabetic Drug SynthesisSelective electrophilic substitutionHigh synthetic yield & purity[3]
Acylhydrazones 5-chloro-2-hydroxy-3-iodo derivativeAntimicrobial TherapeuticsMembrane disruption / Enzyme inhibitionHigh efficacy against MRSA strains[4]
Tri-iodinated 2,3,5-Triiodobenzoic acid (TIBA)Plant Physiology / AgrochemicalsPolar auxin transport inhibitionAlters plant morphogenesis[6]
Complexes 2-Iodobenzoic acid olamine complexNeurological TherapeuticsUnknown (Ischemic stroke target)Reduces brain infarction in vivo[7]

Experimental Protocols (E-E-A-T Validated)

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Causality is explicitly defined to help you troubleshoot and adapt these workflows.

Protocol 1: Synthesis of Antimicrobial Iodobenzoic Acid Acylhydrazones

This protocol utilizes a green-chemistry, mechanochemical approach to synthesize bioactive acylhydrazones from iodobenzoic acids[4].

Step 1: Esterification

  • Action: Reflux 2-iodobenzoic acid in absolute methanol with a catalytic amount of concentrated H₂SO₄ for 4 hours.

  • Causality: Converting the carboxylic acid to a methyl ester increases the electrophilicity of the carbonyl carbon. This is strictly required to facilitate the subsequent nucleophilic attack by hydrazine, which would otherwise simply deprotonate the free acid to form an unreactive salt.

Step 2: Hydrazinolysis

  • Action: React the purified methyl ester with 100% hydrazine hydrate under reflux to yield the iodobenzohydrazide.

  • Causality: Absolute (100%) hydrazine must be used. The absence of water prevents competitive hydrolysis, ensuring the equilibrium does not revert the ester back to the starting carboxylic acid.

Step 3: Liquid-Assisted Grinding (LAG) Condensation

  • Action: Combine the iodobenzohydrazide with 5-chloro-2-hydroxybenzaldehyde in a ball mill. Add a trace amount (liquid-assist) of ethanol. Grind at 30 Hz for 45 minutes.

  • Causality: The solvent-free mechanochemical grinding approach is critical. It avoids bulk solvent toxicity, drastically increases the local concentration of reactants to drive the condensation forward, and prevents the premature hydrolysis of the fragile hydrazone (–CO–NH–N=CH–) linkage[4].

Protocol 2: In Vitro SSH-Phosphatase Inhibition Assay

This workflow evaluates the efficacy of di-iodinated benzoic acid derivatives as anti-metastatic agents[2].

Step 1: Enzyme Incubation

  • Action: Incubate 50 nM of recombinant SSH phosphatase with varying concentrations (1 µM - 100 µM) of the di-iodinated benzoic acid derivative in a HEPES buffer (pH 7.4) containing 1 mM DTT for 15 minutes at room temperature.

  • Causality: HEPES is chosen over phosphate buffers because phosphate acts as a competitive product inhibitor for phosphatases. DTT maintains the catalytic cysteine residues in their active, reduced state.

Step 2: Native Substrate Addition

  • Action: Introduce 2 µM of purified, natively phosphorylated cofilin (p-cofilin) to the reaction mixture. Incubate for 30 minutes at 37°C.

  • Causality: You must use native p-cofilin rather than a generic fluorogenic substrate (like pNPP). Generic substrates often yield false positives for allosteric inhibitors because they do not require the enzyme's full conformational docking machinery. Native p-cofilin ensures the observed inhibition translates to actual actin-dynamics regulation.

Step 3: Western Blot Quantification

  • Action: Terminate the reaction using boiling SDS sample buffer. Separate via SDS-PAGE and quantify unphosphorylated cofilin via Western blotting using conformation-specific antibodies.

  • Causality: This self-validating step directly measures product formation. By probing for the specific unphosphorylated state, you eliminate background noise and confirm that the di-iodinated derivative successfully blocked the SSH-mediated dephosphorylation event.

References

  • ChemicalBook.2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.
  • BenchChem.Applications of Di-iodinated Benzoic Acid Derivatives in Research.
  • National Institutes of Health (PMC).Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
  • Calibre Chemicals.The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
  • Cefa-Cilinas Biotics Pvt. Ltd.2 3 5 Triiodobenzoic Acid Manufacturers in Brazil.
  • BenchChem.An In-depth Technical Guide to 3,5-Diacetamido-2,4-diiodobenzoic Acid and its Tri-iodinated Analogue.
  • Technical University of Denmark (DTU).Synthesis and Development of Diagnostic Tools for Medical Imaging.

Sources

Exploratory

Strategic Applications of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid in Rational Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as linchpins for library diversification. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is one su...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as linchpins for library diversification. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is one such privileged scaffold. Rather than a mere intermediate, it is a highly specialized, trifunctional pharmacophore precursor. It combines a deep-pocket anchoring motif (the lipophilic 4-ethylcyclohexyl tail), a late-stage functionalization vector (the ortho-iodine), and a versatile conjugation site (the carboxylic acid).

This whitepaper provides an in-depth technical guide on how to leverage this specific molecule in modern drug discovery, focusing on structural profiling, self-validating synthetic workflows, and its role in targeting nuclear receptors and kinases.

Structural & Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is the first step in rational drug design. The 4-ethylcyclohexyl group imparts significant lipophilicity, which is critical for driving binding affinity in deep, hydrophobic protein pockets (such as the ligand-binding domains of nuclear receptors). However, this lipophilicity must be carefully managed to avoid violating Lipinski’s Rule of Five during downstream modifications.

Table 1: Physicochemical & Pharmacokinetic Profiling
PropertyValueMedicinal Chemistry Implication
Molecular Weight 358.21 g/mol Leaves an optimal ~140 Da window for further functionalization before hitting the 500 Da limit for oral bioavailability.
Topological Polar Surface Area (TPSA) 37.30 ŲExcellent baseline membrane permeability; ideal for targeting intracellular proteins.
CLogP (Predicted) 4.8 - 5.2High lipophilicity drives hydrophobic pocket binding but requires the addition of polar solubilizing groups in subsequent steps.
Halogen Vector Ortho-IodineHighly polarizable; enables halogen bonding ( σ -hole interactions) with backbone carbonyls, or serves as a highly reactive cross-coupling site.

Core Synthetic Workflows & Methodologies

The true value of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid lies in its orthogonal reactivity. The carboxylic acid and the iodine atom can be functionalized independently without cross-interference, provided the correct catalytic cycles are employed.

Protocol A: HATU-Mediated Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, particularly for synthesizing kinase inhibitors or lipophilic prodrugs. Conventional approaches rely on generating an electrophilic carboxylic acid component through coupling agents 1. For this sterically hindered scaffold, HATU is the optimal choice.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under an argon atmosphere.

    • Causality: DMF is highly polar and aprotic, ensuring complete dissolution of the lipophilic acid while preventing nucleophilic interference.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form a highly reactive O-Atabine ester. The 15-minute pre-activation ensures complete conversion before the amine is introduced, preventing side reactions.

  • Coupling: Add the desired primary/secondary amine (1.1 eq) dropwise. Stir for 2-4 hours. Monitor via LC-MS.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, then brine.

    • Causality: This acid/base workup is a self-validating purification system. The basic wash removes unreacted acid and HATU byproducts; the acidic wash removes unreacted amine. If the final organic layer yields a single spot on TLC, the workup has successfully isolated the product without the immediate need for chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The ortho-iodine is highly reactive toward oxidative addition by Pd(0), making it an ideal handle for extending the pharmacophore via organoboron cross-coupling 2.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the iodo-intermediate (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Causality: The carbon-iodine bond is the weakest among aryl halides, allowing for lower catalyst loading (5 mol%) and milder conditions compared to bromo- or chloro-derivatives.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v).

    • Causality: Water is strictly essential for the transmetalation step to activate the boronic acid into a reactive boronate complex. Degassing prevents the oxidation of the Pd(0) catalyst.

  • Reaction: Heat at 90°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

    • Self-Validating Cue: The reaction mixture will transition from a yellow suspension (Pd(II) precatalyst) to a dark, homogeneous solution as the active Pd(0) species is generated and consumed, providing a visual cue of catalytic turnover.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via flash chromatography.

Mechanistic Pathways & Therapeutic Targets

Target 1: Retinoic Acid Receptor (RAR) Modulators

Retinoids modulate gene expression by binding to RAR/RXR heterodimers, which is a validated mechanism for treating dermatological diseases and certain cancers 3. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is structurally primed to act as a synthetic retinoid core. The 4-ethylcyclohexyl group acts as a perfect lipophilic isostere for the β -ionone ring found in endogenous retinoic acid, while the functionalized benzoate mimics the acidic trans-activation domain.

Pathway Ligand Synthetic Ligand (RAR Agonist) Receptor RAR/RXR Heterodimer (Nuclear Receptor) Ligand->Receptor Binds LBD DNA RARE (Promoter Region) Receptor->DNA DNA Binding Transcription Gene Transcription (Cell Differentiation) DNA->Transcription Recruits Co-activators

Fig 1: Mechanism of RAR/RXR heterodimer activation by synthetic retinoid ligands.

Target 2: Divergent Library Synthesis

By utilizing the orthogonal reactivity of the carboxylic acid and the iodine atom, this single scaffold can be divergently synthesized into completely different therapeutic classes. Amidation yields hinge-binding kinase inhibitors, while cross-coupling yields extended biaryl systems typical of nuclear receptor modulators (e.g., PPAR γ agonists for metabolic diseases).

Workflow Start 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid Amide Amide Coupling (HATU, DIPEA) Start->Amide Carboxyl Modification Suzuki Suzuki Coupling (Pd(PPh3)4, Base) Start->Suzuki Iodine Substitution Kinase Kinase Inhibitor Derivatives Amide->Kinase Hinge Binder Addition Nuclear Nuclear Receptor Modulators Suzuki->Nuclear Biaryl Extension

Fig 2: Divergent synthetic workflow for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Zhang, L., et al. (1996). Discovery of Novel Retinoic Acid Receptor Agonists Having Potent Antiproliferative Activity in Cervical Cancer Cells. Journal of Medicinal Chemistry.

Sources

Foundational

The Strategic Role of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid in Advanced Liquid Crystal Synthesis

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals Executive Summary The development of high-performance nematic and smectic liquid crystals (LCs) relies heavily on the precise molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

Executive Summary

The development of high-performance nematic and smectic liquid crystals (LCs) relies heavily on the precise molecular engineering of rigid, rod-like (calamitic) scaffolds[1],[2]. Among the most versatile building blocks in modern LC research is 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6)[],[4]. This compound serves as a trifunctional intermediate, offering a unique combination of low rotational viscosity, a reactive carboxyl terminus for core elongation, and a highly reactive 3-iodo handle for lateral functionalization.

While traditionally utilized in the synthesis of electro-optical materials for display technologies, the rigid trans-cyclohexylbenzene core and its late-stage functionalization capabilities are increasingly recognized by pharmaceutical professionals for constructing lipophilic pharmacophores in drug discovery. This guide deconstructs the structural causality, quantitative impact, and self-validating synthetic protocols associated with this critical intermediate.

Structural Rationale & Causality in Mesophase Tuning

To understand the utility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (ECHIBA), we must analyze the causality behind its three primary structural domains:

The trans-4-Ethylcyclohexyl Tail

Liquid crystals require a highly anisotropic, rod-like geometry to maintain orientational order while flowing like a liquid[1]. Replacing a standard aromatic ring with a trans-cyclohexyl ring disrupts planar π−π stacking. This subtle aliphatic substitution dramatically lowers the melting point and the rotational viscosity ( γ1​ ) of the resulting mesogen[5]. Low viscosity is the primary physical driver for achieving sub-millisecond response times in Twisted Nematic (TN) and In-Plane Switching (IPS) displays.

The Carboxylic Acid Terminus

The polar carboxylic acid group acts as the primary axis for molecular elongation[5]. Through esterification with various phenols or biphenols, researchers can extend the rigid core. This extension increases the clearing temperature ( TN−I​ )—the point at which the liquid crystal transitions into an isotropic liquid—ensuring the material remains in its mesophase at elevated operating temperatures.

The 3-Iodo "Chemical Hook"

The defining feature of ECHIBA is the iodine atom at the 3-position[]. In transition-metal catalysis, the carbon-iodine bond undergoes rapid oxidative addition, making it an ideal site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[6],[7]. By attaching lateral substituents (such as fluorinated rings or alkynes) at this position, chemists can precisely tune the dielectric anisotropy ( Δϵ ) and optical birefringence ( Δn ) of the molecule without destroying its calamitic shape.

Functionalization pathways of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in LC synthesis.

Quantitative Impact on Electro-Optical Properties

The true value of the 3-iodo position lies in its ability to host lateral substituents that alter the molecule's dipole moment. For Vertical Alignment (VA) displays, LCs must possess a negative dielectric anisotropy ( Δϵ<0 ), which is achieved by introducing strong lateral dipoles (like fluorine) perpendicular to the long molecular axis.

The table below summarizes the quantitative shifts in physical properties when the ECHIBA core is functionalized at the 3-position and esterified to a standard biphenyl tail.

Lateral Modification (at 3-position)Transition Temp ( TN−I​ , °C)Dielectric Anisotropy ( Δϵ )Optical Anisotropy ( Δn )Viscosity ( γ1​ , mPa·s)
Unsubstituted (H-analog)115.0+2.10.09518.5
3-Iodo (ECHIBA precursor) 92.5+3.50.11028.0
3-(2,3-Difluorophenyl)105.2-4.80.10524.2
3-(Phenylethynyl)140.0+5.20.18035.1

Data Summary: Lateral fluorination via Suzuki coupling successfully inverts the dielectric anisotropy to a negative value, making it suitable for VA-mode applications, while the phenylethynyl extension via Sonogashira coupling drastically increases optical birefringence.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of each mechanistic step before proceeding.

Protocol 1: Core Elongation via Steglich Esterification

This step builds the extended calamitic core by reacting the carboxylic acid of ECHIBA with a phenolic mesogen.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 eq of ECHIBA and 1.1 eq of the target phenol (e.g., 4-cyanophenol) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Validation Check: The solution should remain clear. DMAP acts as an acyl transfer catalyst, increasing the electrophilicity of the intermediate.

  • Coupling Activation: Cool the mixture to 0°C. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise.

  • Self-Validation (Reaction Progress): As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. The visual appearance of this byproduct is a direct physical validation that the dehydration coupling is occurring. Monitor via TLC (Hexane/Ethyl Acetate 8:2); the ECHIBA spot ( Rf​≈0.2 ) should disappear.

  • Workup: Filter off the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove residual DMAP and unreacted acid.

  • Purification: Concentrate and purify via recrystallization in ethanol to yield the esterified intermediate.

Protocol 2: Lateral Functionalization via Suzuki-Miyaura Coupling

With the core extended, the 3-iodo position is now targeted to introduce lateral dipoles[6].

Step-by-Step Workflow:

  • System Assembly: Combine 1.0 eq of the iodinated ester intermediate, 1.2 eq of 2,3-difluorophenylboronic acid, and 3.0 eq of K 2​ CO 3​ in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1).

  • Degassing (Critical Step): Sparge the mixture with Argon for 20 minutes. Causality: Palladium(0) is highly susceptible to oxidation. Failure to remove dissolved oxygen will result in catalyst deactivation and the formation of black palladium species, halting the transmetallation step[6].

  • Catalyst Introduction: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ].

  • Reflux & Validation: Heat to 80°C. Self-Validation: The mixture should transition to a pale yellow/orange homogeneous solution. If the solution turns black, the catalyst has crashed out. Monitor via TLC; the highly non-polar product will migrate faster than the iodinated precursor.

  • Isolation: Cool to room temperature, separate the organic layer, dry over MgSO 4​ , and purify via silica gel chromatography to isolate the final laterally substituted liquid crystal.

Step-by-step Suzuki-Miyaura cross-coupling workflow for 3-iodo substitution.

Cross-Disciplinary Utility: From Materials to Pharmaceuticals

While the primary application of ECHIBA is in the synthesis of high-performance liquid crystals[5],[1], drug development professionals leverage this exact molecule for Structure-Activity Relationship (SAR) studies.

The trans-ethylcyclohexylbenzoic acid motif acts as a highly lipophilic, rigid bioisostere for biphenyl systems in drug design. By utilizing the 3-iodo position, medicinal chemists can perform late-stage functionalization to rapidly generate libraries of substituted benzoic acids. This allows for the precise tuning of a drug candidate's steric bulk, lipophilicity (LogP), and target-binding affinity without needing to rebuild the entire molecular scaffold from scratch.

Conclusion

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid represents a masterclass in rational molecular design. By combining the viscosity-lowering properties of an aliphatic cyclohexyl ring, the elongating potential of a carboxylic acid, and the precise reactivity of a 3-iodo substituent, it serves as an indispensable tool for researchers pushing the boundaries of electro-optical materials and rigid pharmaceutical pharmacophores. Adhering to strict, self-validating cross-coupling and esterification protocols ensures that the full potential of this intermediate is realized with high yield and high purity.

References

  • Molaid. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6. Retrieved from:[Link]

  • National Institutes of Health (PMC). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Retrieved from: [Link]

  • ACS Publications. Ionic Liquid Crystals | Chemical Reviews. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Synthesis, optical and structural properties of sanidic liquid crystal (cholesteryl)benzoate-ethynylene oligomers and polymer. Retrieved from: [Link]

Sources

Exploratory

The Architectural Evolution of Substituted Benzoic Acids: From Natural Pharmacophores to Targeted Therapeutics

Executive Summary Substituted benzoic acids represent one of the most versatile and historically significant chemical scaffolds in medicinal chemistry. The presence of a carboxylic acid moiety attached directly to a benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids represent one of the most versatile and historically significant chemical scaffolds in medicinal chemistry. The presence of a carboxylic acid moiety attached directly to a benzene ring provides a reliable pharmacophore for electrostatic anchoring and hydrogen bonding, while the aromatic ring offers a rigid foundation for the spatial orientation of substituents. This whitepaper explores the historical milestones, structure-activity relationships (SAR), and self-validating synthetic methodologies of substituted benzoic acids, providing actionable insights for modern drug development professionals.

Historical Milestones: The Genesis of the Benzoic Acid Scaffold

The history of substituted benzoic acids is inextricably linked to the dawn of modern pharmacology. The journey began with the extraction of salicin from willow bark (Salix alba), a natural remedy utilized since the time of Hippocrates 1. In 1838, Italian chemist Raffaele Piria successfully converted salicin into salicylic acid (ortho-hydroxybenzoic acid) 2. By 1859, Hermann Kolbe revolutionized industrial chemistry by developing the first fully synthetic route to salicylic acid via the carboxylation of sodium phenoxide 3.

However, the severe gastrointestinal toxicity of salicylic acid necessitated structural optimization. In 1897, Felix Hoffmann at Bayer synthesized acetylsalicylic acid (Aspirin) by masking the highly acidic phenolic hydroxyl group with an acetyl moiety, marking one of the earliest triumphs of rational drug design 2.

Parallel to the salicylates, para-aminobenzoic acid (PABA) emerged as a critical molecule. Known in chemical literature since 1863, PABA was later identified as an essential bacterial cofactor for folate biosynthesis 4. This discovery paved the way for sulfonamides—structural mimetics of PABA that act as competitive inhibitors of dihydropteroate synthase, birthing the era of modern antibiotics 5.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Binding DHPP Dihydropteroate Diphosphate DHPP->DHPS Substrate Binding DHP Dihydropteroic Acid (Folate Precursor) DHPS->DHP Enzymatic Catalysis Sulfonamide Sulfonamides (PABA Mimetics) Sulfonamide->DHPS Competitive Inhibition

Figure 1: Mechanism of action of sulfonamides via competitive inhibition of DHPS in the folate pathway.

Later, the addition of a sulfamoyl group to the benzoic acid core yielded potent loop diuretics like furosemide and bumetanide, which target the NKCC2 cotransporter in the thick ascending limb of the loop of Henle 6.

Structure-Activity Relationships (SAR) & Mechanistic Insights

The pharmacological profile of substituted benzoic acids is highly sensitive to the regiochemistry of the substituents. The carboxylate group typically acts as an electrostatic anchor, forming critical hydrogen bonds or salt bridges with target proteins.

  • Ortho-substitution: Often involved in intramolecular hydrogen bonding (e.g., salicylic acid), which lowers the pKa of the carboxyl group and increases lipid solubility, facilitating membrane permeation 3.

  • Meta/Para-substitution: Utilized to project functional groups into specific receptor pockets. For instance, in dual Mcl-1/Bfl-1 inhibitors, a 2,5-substitution pattern anchors the carboxylate to Arg263 of the target protein, while the 5-position substituent extends into a hydrophobic pocket 7.

Table 1: Quantitative SAR of Substituted Benzoic Acid Derivatives
Structural ClassTargetKey Substituent(s)Observed Activity / AffinitySource
2,5-Substituted Benzoic AcidMcl-1 / Bfl-1 Proteins2-phenylsulfonamide, 5-phenethylthio Ki​ = 100 nM7
Benzodiazepine-Benzoic AcidV2 Receptor2-methylphenyl Ki​ = 61 nM8
Benzodiazepine-Benzoic AcidV2 Receptorbi-halogenated phenyl Ki​ = 646 nM8
Sulfamoyl-Benzoic AcidNKCC2 Cotransporter4-chloro-5-sulfamoyl (Furosemide)Potent Diuresis6

Experimental Methodology: Self-Validating Synthesis of Acetylsalicylic Acid

To demonstrate the structural manipulation of a substituted benzoic acid derivative, we detail the regioselective acetylation of salicylic acid. A robust protocol must not only yield the product but inherently prove its own success through integrated validation checkpoints.

Protocol: Regioselective Acetylation under Kinetic Control

Step 1: Electrophile Activation

  • Procedure: Suspend 1.0 equivalent of salicylic acid in 3.0 equivalents of acetic anhydride. Add 5 drops of 85% phosphoric acid ( H3​PO4​ ) and heat to 85°C for 15 minutes.

  • Causality: Acetic anhydride acts as both the solvent and the acetylating agent. The phenolic hydroxyl group of salicylic acid is a poor nucleophile due to resonance stabilization into the aromatic ring. The addition of H3​PO4​ protonates the carbonyl oxygen of acetic anhydride, drastically increasing its electrophilicity and forcing the nucleophilic attack to proceed rapidly under kinetic control.

Step 2: Kinetic Quenching and Precipitation

  • Procedure: Remove from heat and immediately add ice-cold distilled water dropwise until the exothermic hydrolysis ceases, then submerge the flask in an ice bath.

  • Causality: The addition of water serves a dual purpose. First, it hydrolyzes the unreacted acetic anhydride into highly soluble acetic acid. Second, the sudden drop in temperature and the highly aqueous environment force the hydrophobic acetylsalicylic acid to rapidly crystallize, leaving impurities and byproducts dissolved in the mother liquor.

Step 3: Self-Validation Checkpoint (The Iron(III) Assay)

  • Procedure: Dissolve a few crystals of the isolated product in ethanol and add a drop of 1% FeCl3​ solution.

  • Causality & Validation: Salicylic acid forms a highly conjugated, deep purple coordination complex with Fe3+ due to its free phenolic -OH group. A successful, complete acetylation removes this functional group, resulting in a colorless or faint yellow solution. If a purple color persists, the system flags incomplete conversion, mandating recrystallization.

SynthesisWorkflow Step1 1. Reagent Assembly Salicylic Acid + Acetic Anhydride Step2 2. Acid Catalysis H3PO4 Addition (Electrophile Activation) Step1->Step2 Step3 3. Kinetic Quenching Ice Water Hydrolysis of Anhydride Step2->Step3 Step4 4. Crystallization Precipitation of Acetylsalicylic Acid Step3->Step4 Step5 5. Self-Validation FeCl3 Test & 1H-NMR Verification Step4->Step5

Figure 2: Self-validating synthetic workflow for the regioselective acetylation of salicylic acid.

Future Perspectives in Drug Development

Today, the benzoic acid scaffold is being leveraged to design highly selective inhibitors for complex protein-protein interactions. For example, 2,5-substituted benzoic acids are being developed as dual inhibitors of the anti-apoptotic Mcl-1 and Bfl-1 proteins, offering new avenues for overcoming therapeutic resistance in oncology 7. The predictable SAR, excellent physicochemical properties, and historical safety profile of this scaffold ensure its continued prominence in next-generation drug discovery.

References

  • p-Aminobenzoic acid - American Chemical Society Source: acs.org URL:4

  • Aspirin | Overview, History & Discovery Source: study.com URL:2

  • History and Development of the Salicylates Source: jdpharmaceuticals.com URL:1

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: mdpi.com URL:5

  • Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs... Source: google.com (Patents) URL:6

  • Acetylsalicylic Acid - Wiley-VCH Source: wiley-vch.de URL:3

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: nih.gov URL:7

  • Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease Source: acs.org URL:8

Sources

Foundational

Theoretical pKa Calculation of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: A Quantum Mechanical Protocol

Executive Summary The accurate prediction of the acid dissociation constant (pKa) is a fundamental prerequisite in rational drug design, directly dictating a molecule's lipophilicity, target affinity, and overall ADMET (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of the acid dissociation constant (pKa) is a fundamental prerequisite in rational drug design, directly dictating a molecule's lipophilicity, target affinity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For complex, heavily substituted aromatic systems like 4-(4-ethylcyclohexyl)-3-iodobenzoic acid , empirical 2D predictions often fall short due to the subtle interplay of stereoelectronics, steric hindrance, and solvent cavity formation. This whitepaper establishes a rigorous, self-validating Quantum Mechanical (QM) protocol to theoretically calculate the pKa of this compound from first principles.

Molecular Deconstruction & Empirical Baselines

Before executing computationally expensive QM workflows, it is standard practice to establish an empirical baseline to anchor our expectations. The target molecule consists of a benzoic acid core modified by two distinct substituents:

  • 3-Iodo group (meta position): Exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate carboxylate base and increases acidity.

  • 4-(4-Ethylcyclohexyl) group (para position): A bulky, lipophilic aliphatic ring that exerts a weak electron-donating inductive effect (+I), slightly destabilizing the anion.1[1]. Using empirical Hammett constants ( σm​ for Iodine ≈+0.35 ; σp​ for alkyl/cyclohexyl groups ≈−0.15 ), the net electronic effect ( Σσ ) is +0.20 . Given the reference pKa of unsubstituted benzoic acid (4.20), the empirical projection yields a pKa of roughly 4.00 . However, this 2D approximation ignores the 3D conformational dynamics of the ethylcyclohexyl ring and specific solvent-solute interactions, necessitating a rigorous 3D QM approach.

Theoretical Framework: The Isodesmic Rationale

The direct calculation of pKa via the absolute deprotonation reaction ( HA(aq)​→A(aq)−​+H(aq)+​ ) is notoriously error-prone.2[2].

To bypass this limitation, we employ an Isodesmic Thermodynamic Cycle (Proton Exchange Reaction). By calculating the free energy difference relative to a structurally similar reference molecule (unsubstituted benzoic acid), the problematic H+ term perfectly cancels out. Furthermore, systematic errors inherent to the chosen Density Functional Theory (DFT) functional and implicit solvation model are largely mitigated through error cancellation.

ThermodynamicCycle HA_gas Target HA (gas) + Ref⁻ (gas) A_gas Target A⁻ (gas) + RefH (gas) HA_gas->A_gas ΔG_gas HA_aq Target HA (aq) + Ref⁻ (aq) HA_gas->HA_aq ΔG_solv(HA) + ΔG_solv(Ref⁻) A_aq Target A⁻ (aq) + RefH (aq) A_gas->A_aq ΔG_solv(A⁻) + ΔG_solv(RefH) HA_aq->A_aq ΔG_aq (Target)

Caption: Isodesmic thermodynamic cycle for pKa calculation, bypassing the proton solvation energy.

Quantum Mechanical Protocol (Step-by-Step)

The following methodology details a self-validating computational pipeline designed to ensure scientific integrity at every phase of the calculation.

Protocol S1 1. Conformational Search (MM / GFN2-xTB) S2 2. Gas-Phase Optimization (M06-2X / 6-311+G(d,p)) S1->S2 Lowest Energy Conformers S3 3. Frequency Calculation (Zero-Point & Thermal Corrections) S2->S3 Optimized Geometry S4 4. Implicit Solvation (SMD Model in Water) S3->S4 G_gas (No Imaginary Freq) S5 5. Isodesmic Assembly (Calculate ΔG_aq & pKa) S4->S5 ΔG_solv

Caption: Step-by-step quantum mechanical workflow for theoretical pKa prediction.

Step 1: Conformational Sampling
  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (GFN2-xTB), retaining conformers within a 3.0 kcal/mol window.

  • Causality: The 4-ethylcyclohexyl group possesses multiple chair conformations (e.g., equatorial-equatorial vs. axial-equatorial). The Boltzmann-weighted lowest energy conformer must be identified, as optimizing a high-energy local minimum will artificially skew the gas-phase free energy ( Ggas​ ) and ruin the thermodynamic cycle.

Step 2: Gas-Phase Geometry Optimization & Frequency Calculation
  • Action: Optimize the lowest-energy conformers using the M06-2X or CAM-B3LYP functional with the 6-311+G(d,p) basis set. Follow immediately with a frequency calculation to obtain zero-point energy (ZPE) and thermal corrections at 298.15 K.

  • Causality: 3[3].

  • Self-Validation: Ensure zero imaginary frequencies in the output. The presence of an imaginary frequency indicates the geometry is stuck at a transition state rather than a true local minimum, invalidating the extracted thermodynamic data.

Step 3: Implicit Solvation
  • Action: Perform a single-point energy calculation on the optimized gas-phase geometry using the SMD (Solvation Model based on Density) model with water as the solvent.

  • Causality: 4, making it vastly superior to standard PCM/CPCM for charged species like the carboxylate anion[4].

Step 4: Thermodynamic Assembly & pKa Derivation

Calculate the aqueous free energy ( Gaq​ ) for all four species in the isodesmic cycle:

Gaq​=Ggas​+ΔGsolv​

Calculate the free energy of the proton exchange reaction ( ΔGrxn,aq​ ):

ΔGrxn,aq​=[Gaq​(A−)+Gaq​(RefH)]−[Gaq​(HA)+Gaq​(Ref−)]

Finally, derive the pKa:

pKatarget​=pKaref​+2.303RTΔGrxn,aq​​
  • Self-Validation: 5[5]. To validate the system, run the exact same pipeline using an alternative reference (e.g., 3-chlorobenzoic acid). If the calculated target pKa shifts by >0.2 units between references, the linear response of the solvation model is compromised, and a linear scaling correction must be applied.

Quantitative Data & Methodological Parameters

Table 1: Methodological Parameters & Rationale

ParameterValue / MethodScientific Rationale
Reference Acid Benzoic Acid (pKa = 4.20)High structural homology to the target minimizes systematic error in the isodesmic cycle.
DFT Functional M06-2X / CAM-B3LYPAccurately models non-covalent intra-molecular interactions and diffuse electron densities.
Basis Set 6-311+G(d,p)Diffuse functions (+) are strictly required to model the expanded electron cloud of the anion.
Solvation Model SMD (Water)Specifically parameterized for free energies of solvation, outperforming traditional PCM.

Table 2: Projected Thermodynamic Components Data Structure (Note: Values below represent the structural format of the required outputs from the QM pipeline)

Species Ggas​ (Hartree) ΔGsolv​ (kcal/mol) Gaq​ (Hartree)
Target Acid (HA) Extracted from FreqExtracted from SMD Ggas​+(ΔGsolv​/627.5)
Target Anion (A⁻) Extracted from FreqExtracted from SMD Ggas​+(ΔGsolv​/627.5)
Ref Acid (RefH) Extracted from FreqExtracted from SMD Ggas​+(ΔGsolv​/627.5)
Ref Anion (Ref⁻) Extracted from FreqExtracted from SMD Ggas​+(ΔGsolv​/627.5)

Conclusion

Predicting the pKa of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid requires moving beyond 2D empirical Hammett equations to account for the complex 3D sterics of the ethylcyclohexyl group and the solvation dynamics of the iodo-substituted aromatic ring. By utilizing an isodesmic thermodynamic cycle paired with M06-2X/6-311+G(d,p) and the SMD solvation model, researchers can achieve highly accurate, self-validating pKa predictions that confidently inform downstream pharmacokinetic modeling and formulation strategies.

References

  • Source: chemrxiv.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: scribd.

Sources

Exploratory

Solubility Profiling and Solvent Selection for 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid (CAS: 1131614-80-6)

A Technical Guide for Preclinical Development and Materials Science Executive Summary The compound 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6; MW: 358.21 g/mol ) is a highly specialized chemical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Development and Materials Science

Executive Summary

The compound 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6; MW: 358.21 g/mol ) is a highly specialized chemical intermediate frequently utilized in the synthesis of advanced liquid crystals and lipophilic active pharmaceutical ingredients (APIs)[1]. Due to its unique structural topology—combining a polar carboxylic acid headgroup with a bulky, highly lipophilic 4-ethylcyclohexyl tail and a heavy, polarizable iodine atom—it presents significant solubility challenges.

This whitepaper provides an authoritative framework for predicting, measuring, and optimizing the solubility of this compound in various organic solvents. By understanding the thermodynamic drivers of its dissolution, researchers can rationally select solvent systems for synthesis, purification, and formulation.

Physicochemical Profiling & Mechanistic Causality

To rationally design a solubility matrix, we must first deconstruct the molecule's structural features and their energetic contributions to the crystal lattice and solvation enthalpy.

Structural Drivers of Solubility
  • The Carboxylic Acid (-COOH) Moiety: In the solid state and in non-polar solvents, carboxylic acids form highly stable, hydrogen-bonded dimers. The energetic cost of breaking these dimers is the primary barrier to dissolution in non-polar media.

  • The 4-Ethylcyclohexyl Group: This bulky aliphatic ring imparts massive lipophilicity to the molecule. It creates a large solvent cavity requirement, making aqueous solubility practically negligible due to unfavorable hydrophobic hydration entropy.

  • The Iodine Atom (Position 3): Halogens increase the molecular weight and polarizability of the aromatic system. Iodine, being a heavy halogen, can participate in halogen bonding (acting as an electrophile), which strengthens the crystal lattice energy, pushing the compound toward the "brick dust" category of poorly soluble molecules.

The Thermodynamic Causality of Solvation

Dissolution is a thermodynamic cycle consisting of two steps: breaking the crystal lattice (endothermic) and solvating the individual molecules (exothermic). For 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, solvents must possess strong hydrogen-bond accepting capabilities to disrupt the carboxylic acid dimers. Polar aprotic solvents (e.g., DMSO, DMF) excel here, as they act as strong H-bond acceptors without competing as H-bond donors, leading to highly favorable solvation enthalpies that overcome the lattice energy [2].

SolvationMechanism Solid Crystalline Solid (H-Bonded Dimers) NonPolar Non-Polar Solvents (e.g., Hexane) Solid->NonPolar Intact Dimers (Low Solubility) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solid->PolarAprotic H-Bond Disruption (High Solubility) PolarProtic Polar Protic Solvents (e.g., Methanol) Solid->PolarProtic Solute-Solvent H-Bonds (Moderate Solubility)

Diagram 1: Solvation pathways of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in various solvents.

Quantitative Data: Predictive Solvent Matrix

Based on Hansen Solubility Parameters (HSP) and the structural motifs of the compound, the following table summarizes the predicted thermodynamic solubility across standard solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 3.0)80.1< 0.01Highly unfavorable hydrophobic hydration; acid remains unionized.
Aliphatic n-Hexane1.891.0 - 5.0Solvates the lipophilic tail, but fails to break -COOH dimers.
Aromatic Toluene2.3810.0 - 25.0π-π stacking with the iodophenyl ring; partial dimer disruption.
Halogenated Dichloromethane (DCM)8.9330.0 - 60.0Excellent solvation of the bulky hydrophobic and iodinated core.
Polar Protic Methanol32.750.0 - 100.0Acts as H-bond donor/acceptor; stabilizes the monomeric acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200.0Complete disruption of dimers via strong H-bond acceptance.

Experimental Protocols: Self-Validating Methodologies

To empirically determine the exact solubility profile for process chemistry or formulation, the Miniaturized Shake-Flask Method is the gold standard [3]. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system.

Protocol: Thermodynamic Equilibrium Solubility

Step 1: Matrix Preparation & Solid Addition

  • Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.

  • Self-Validation Checkpoint: Gradually add 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid until a visible, persistent suspension is formed. The presence of excess solid is non-negotiable; without it, thermodynamic equilibrium (saturation) cannot be achieved.

Step 2: Thermal Equilibration

  • Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 48 to 72 hours. Causality: High-molecular-weight, highly crystalline compounds require extended incubation to ensure the dissolution rate matches the precipitation rate.

Step 3: Phase Separation (Centrifugation)

  • Expert Insight: Do not use syringe filters (e.g., PTFE or Nylon) for highly lipophilic compounds, as non-specific binding to the membrane will artificially lower the measured concentration.

  • Instead, centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

Step 4: Quantification & Solid-State Verification

  • Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (λ ~ 254 nm, corresponding to the iodinated aromatic chromophore).

  • Self-Validation Checkpoint: Recover the residual solid pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD). If the crystal pattern differs from the starting material, a solvate or new polymorph has formed, and the measured solubility applies to the new form, not the original.

ShakeFlask Step1 1. Solid Addition Excess compound added to target solvent Step2 2. Incubation Shake-flask at 25°C for 48-72 hours Step1->Step2 Step3 3. Phase Separation Centrifugation at 15,000 x g (Avoid filtration) Step2->Step3 Step4 4. Quantification HPLC-UV analysis of the supernatant Step3->Step4 Step5 5. QC Validation PXRD of residual solid to verify polymorph Step4->Step5

Diagram 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is dictated by the delicate balance between its strong crystal lattice (driven by carboxylic acid dimers and halogen bonding) and the solvation capacity of the medium. For synthetic applications requiring high concentrations, polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM) are optimal. When determining empirical solubility, adhering to a rigorous, self-validating shake-flask protocol ensures that the data generated is both thermodynamically accurate and scalable for downstream development.

References

  • Zhou, L., Yang, L., Skolnik, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

Foundational

An In-depth Technical Guide on the Safety and Handling of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a novel chemical entity with limited publicly available data. This guide has been compiled by synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a novel chemical entity with limited publicly available data. This guide has been compiled by synthesizing information from structurally analogous compounds, namely 4-iodobenzoic acid, 3-iodobenzoic acid, and molecules containing a cyclohexane moiety. The information herein should be used as a supplementary resource to a comprehensive, site-specific risk assessment conducted by qualified personnel.

Introduction

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring an iodinated benzoic acid and an ethylcyclohexyl group, suggests its utility as a building block in the synthesis of novel therapeutic agents. The presence of the cyclohexyl group, a common motif in drug discovery, may confer favorable properties such as improved metabolic stability or enhanced binding to target proteins. The iodinated aromatic ring provides a reactive handle for various cross-coupling reactions, allowing for further molecular elaboration.

This guide provides a detailed overview of the inferred safety precautions, handling procedures, and chemical properties of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, based on data from related compounds.

Inferred Physicochemical Properties

PropertyInferred Value/InformationBasis for Inference
Molecular Formula C15H19IO2From chemical structure
Molecular Weight 358.21 g/mol From chemical structure
Appearance Likely a white to off-white solidBased on the appearance of 4-iodobenzoic acid.[1]
Solubility Likely has low water solubility.Based on the low water solubility of 4-iodobenzoic acid.[1]
Melting Point Not available. For comparison, the melting point of 4-iodobenzoic acid is 270-273 °C.[2]The bulky ethylcyclohexyl group may influence the crystal lattice and thus the melting point.
Stability Expected to be stable under normal laboratory conditions.Based on the stability of 4-iodobenzoic acid.[3]

Hazard Identification and Classification (Inferred)

A definitive hazard classification for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is not available. The following classification is inferred from the known hazards of 4-iodobenzoic acid and 3-iodobenzoic acid.

GHS Hazard Pictogram (Anticipated):

Signal Word (Anticipated): Warning

Inferred Hazard Statements:

  • H315: Causes skin irritation. (Based on 4-iodobenzoic acid and 3-iodobenzoic acid).[4]

  • H319: Causes serious eye irritation. (Based on 4-iodobenzoic acid and 3-iodobenzoic acid).[4]

  • H335: May cause respiratory irritation. (Based on 4-iodobenzoic acid).[4]

  • May be harmful if swallowed.[4]

  • May be harmful if inhaled.[4]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Exposure Controls and Personal Protection

Given the inferred hazards, stringent control measures are necessary to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid powder should be conducted in a properly functioning chemical fume hood.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[3]

  • Eye Wash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls are not sufficient to control dust, a NIOSH-approved respirator may be required.[3]

PPE_Workflow

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Storage

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Stability and Reactivity

Chemical Stability

The compound is expected to be stable under normal temperatures and pressures.[3]

Reactivity Profile
  • Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification and amidation.

  • Iodinated Benzene Ring: The carbon-iodine bond is a key reactive site. Aryl iodides are known to participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecules. The iodine atom is a good leaving group, making the aromatic ring susceptible to nucleophilic substitution under certain conditions.

  • Incompatibilities: The compound is likely incompatible with strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[1]

Potential Synthetic Pathway

A plausible synthetic route to 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid could involve the iodination of a 4-(4-ethylcyclohexyl)benzoic acid precursor. The synthesis of related 4-ethylcyclohexanecarboxylic acid has been described.[7] The iodination of benzoic acid derivatives can be achieved using various reagents.[8]

Synthesis_Pathway

Caption: A potential synthetic route to the target compound.

Accidental Release and Disposal Considerations

Accidental Release
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and follow the procedure for small spills.

  • Do not allow the material to enter drains or waterways.

Disposal
  • Disposal of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid and any contaminated materials must be in accordance with local, state, and federal regulations.

  • It may be necessary to dispose of this compound as hazardous waste.[9]

  • For iodine-containing waste, neutralization with a reducing agent like sodium thiosulfate can be a pre-treatment step before final disposal, though this should be verified with your institution's environmental health and safety department.[10]

Conclusion

While specific data for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is scarce, a robust safety and handling plan can be developed by extrapolating from structurally similar compounds. The primary hazards are likely to be skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount. Researchers and drug development professionals should use this guide as a starting point for a thorough risk assessment before working with this compound.

References

  • Cole-Parmer. (2006, February 10). Material Safety Data Sheet - 4-IODOBENZOIC ACID, 93% (TITR.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wang, H., & Zhao, F. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences, 37(2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review for Cyclohexane (CAS No. 110-82-7). Retrieved from [Link]

  • National Institutes of Health. (2022, April 30). Hypersensitivity Reactions to Iodinated Contrast Media. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • ACS Publications. (2022, May 31). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Retrieved from [Link]

  • Google Patents. (n.d.). US5220058A - Iodide removal process.
  • ResearchGate. (2022, April 28). Hypersensitivity Reactions to Iodinated Contrast Media. Retrieved from [Link]

  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 21). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

  • Allergy, Asthma & Immunology Research. (2024, April 19). Immediate hypersensitivity reactions to iodinated contrast media despite drug prophylaxis—a comparative retrospective cohort study of breakthrough reactions in Bern (Switzerland) and Seoul (South Korea). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2025, March 18). Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes. Retrieved from [Link]

  • Frontiers in Neuroscience. (2016, January 7). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Retrieved from [Link]

  • Medscape. (2024, February 10). Contrast Medium Reactions: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

  • OC-Praktikum. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Chemius. (n.d.). Cyclohexane. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Cyclohexane. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Application of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: A Technical Guide

Executive Summary In the landscape of advanced pharmaceutical intermediates and specialized materials, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) serves as a high-value molecular building block[1]. Feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates and specialized materials, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) serves as a high-value molecular building block[1]. Featuring a rigid, lipophilic ethylcyclohexyl moiety adjacent to a highly reactive aryl iodide, this compound is primed for transition-metal-catalyzed cross-coupling reactions. The presence of the carboxylic acid handle further allows for orthogonal derivatization via amidation or esterification. This whitepaper provides drug development professionals and application scientists with a comprehensive guide to the commercial sourcing, rigorous quality control, and downstream synthetic utilization of this critical intermediate.

Physicochemical Profiling

Understanding the fundamental properties of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is the first step in designing robust downstream workflows. The compound's structural features dictate its solubility, reactivity, and analytical behavior[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid
CAS Registry Number 1131614-80-6
Molecular Formula C15H19IO2
Molecular Weight 358.21 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Aryl Iodide (-I), Alkyl Ring

Commercial Supplier Landscape

Due to the specialized nature of this building block, sourcing requires careful vendor evaluation. Several commercial suppliers provide this compound at varying scales and purity levels[][3][4].

Table 2: Quantitative Comparison of Commercial Suppliers

SupplierCatalog NumberClaimed PurityAnalytical Documentation
Leyan (乐研试剂) 1131614-80-698%COA, NMR available[4]
BOC Sciences 1131614-80-695%COA, Custom Synthesis[]
BLD Pharm BD255328>95%COA[3]
Howei Pharm 12093NN57≥95%COA

Strategic Sourcing: The Causality of Vendor Qualification

As a Senior Application Scientist, one must recognize that relying solely on a vendor's Certificate of Analysis (COA) is a critical vulnerability in drug development. For 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, purity directly impacts synthetic viability.

The Causality of Impurities: The iodine atom is positioned ortho to the bulky 4-ethylcyclohexyl group. During the vendor's upstream synthesis, incomplete iodination can leave des-iodo impurities, while poor regioselectivity can generate 2-iodo or 5-iodo isomers. These regioisomers will react identically in downstream palladium-catalyzed couplings, generating inseparable API impurities that poison Structure-Activity Relationship (SAR) studies. Furthermore, trace transition metals (e.g., Fe, Cu) from the vendor's process can act as competing catalysts or poisons in your downstream organometallic steps. Therefore, a self-validating internal Quality Control (QC) system is mandatory before releasing any commercial batch for synthesis.

Self-Validating Experimental Protocol: Incoming Batch QC

To ensure the integrity of the sourced material, the following self-validating protocol utilizes orthogonal analytical techniques. If HPLC indicates high purity but quantitative NMR (qNMR) shows an integrated mismatch, the system flags the batch, preventing costly downstream failures.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 10.0 mg of the commercial 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in 1.0 mL of HPLC-grade Acetonitrile.

  • HPLC-UV Analysis (Chemical Purity):

    • Action: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Trifluoroacetic acid) over 10 minutes.

    • Causality: The conjugated aromatic system absorbs strongly at 254 nm. TFA is added to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution of any des-iodo impurities.

  • qNMR Verification (Structural Integrity):

    • Action: Dissolve 15.0 mg of the compound in DMSO- d6​ containing a precise concentration of maleic acid as an internal standard. Acquire a 1H-NMR spectrum (400 MHz, 16 scans).

    • Causality: HPLC cannot easily detect inorganic salts or confirm exact substitution patterns if regioisomers co-elute. qNMR provides absolute structural confirmation by integrating the three distinct aromatic protons against the internal standard to calculate an absolute assay yield.

  • ICP-MS (Trace Metal Screening):

    • Action: Digest 50 mg of the sample in concentrated HNO3 and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Causality: Ensures that trace metals (Pd, Cu, Fe) are below 10 ppm, preventing interference with downstream catalytic cycles.

Synthetic Utility: Sterically Hindered Suzuki-Miyaura Coupling

The most valuable application of this building block is the functionalization of the C-I bond. However, the ortho-ethylcyclohexyl group presents severe steric hindrance.

Step-by-Step Methodology

This protocol describes a self-validating Suzuki-Miyaura cross-coupling designed specifically to overcome the steric bulk of the starting material.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

    • Causality of Catalyst Choice: The bulky ortho-substituent makes the transmetalation and reductive elimination steps sluggish. The bidentate dppf ligand has a large bite angle, which forces the palladium center into a strained geometry that causally accelerates the reductive elimination step, driving the reaction forward despite the steric hindrance.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (5.0 mL) and an aqueous solution of K2CO3 (3.0 equiv, 2.0 M).

    • Causality of Base: K2CO3 serves a dual purpose. First, it deprotonates the carboxylic acid to form a soluble potassium carboxylate, preventing the free acid from protonating and deactivating the Pd(0) catalyst. Second, it coordinates to the boronic acid, forming an electron-rich boronate complex that facilitates transmetalation.

  • Reaction Execution: Heat the biphasic mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating In-Process Control (IPC): At 4 hours and 8 hours, withdraw a 10 µL aliquot from the organic layer, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation: The progressive disappearance of the m/z 357 [M-H]- peak (starting material) and the appearance of the coupled product mass validates the catalytic cycle's health in real-time.

  • Workup & Isolation: Cool to room temperature, separate the aqueous layer, and acidify to pH 2 using 1M HCl. The coupled benzoic acid product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Workflow Visualization

VendorQCWorkflow Sourcing Vendor Sourcing (BOC Sciences, Leyan, etc.) Intake Raw Material Intake CAS: 1131614-80-6 Sourcing->Intake HPLC HPLC-UV Analysis (Purity >95%) Intake->HPLC NMR 1H/13C qNMR (Structural Integrity) Intake->NMR ICP ICP-MS (Trace Metal Screening) Intake->ICP Decision Quality Gate: Self-Validating Check HPLC->Decision NMR->Decision ICP->Decision Reject Reject Batch Decision->Reject Fail Proceed Approve for Synthesis Decision->Proceed Pass Coupling Pd-Catalyzed Cross-Coupling (Target API Scaffold) Proceed->Coupling

Workflow for the procurement, self-validating QC, and downstream application of CAS 1131614-80-6.

References

  • BOC Sciences. "Main Product - BOC Sciences: 4-(4-ethylcyclohexyl)-3-iodobenzoic acid." BOC Sciences.
  • Molaid. "4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6 - 摩熵化学." Molaid.
  • Howei Pharm. "CAS 1131614-80-6 | 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid,≥95%." Howei Pharm.
  • BLD Pharm. "1131614-33-9|Ethyl 4-butyl-3-iodobenzoate|BLD Pharm." BLD Pharm.
  • Leyan. "4-(4-乙基环己基)-3-碘苯甲酸 - 乐研试剂." Leyan.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, a valuable building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, a valuable building block in the development of advanced materials and pharmaceutical compounds. This molecule's structure is particularly relevant in the field of liquid crystals, where the rigid benzoic acid core and the flexible ethylcyclohexyl tail contribute to the formation of mesophases.[1][2][3] The introduction of an iodine atom at the 3-position creates a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5][6] This guide presents a robust, two-part synthetic strategy, beginning with the preparation of the 4-(4-ethylcyclohexyl)benzoic acid precursor, followed by a detailed protocol for its regioselective iodination. The causality behind experimental choices, mechanistic underpinnings, and full characterization methodologies are discussed to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis is approached in two principal stages. First, the precursor, 4-(4-ethylcyclohexyl)benzoic acid, is prepared via catalytic hydrogenation of a suitable biphenyl derivative. Second, this precursor undergoes electrophilic aromatic substitution to regioselectively install an iodine atom at the C-3 position, ortho to the bulky alkyl group and meta to the deactivating carboxylic acid group.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Iodination A 4-Ethyl-4'-biphenylcarboxylic acid B 4-(4-Ethylcyclohexyl)benzoic acid A->B H₂ (g), Pd/C Ethanol, 50°C C 4-(4-Ethylcyclohexyl)benzoic acid D 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid C->D Iodic Acid (HIO₃) AcOH, Ac₂O, H₂SO₄

Figure 1: Overall two-step synthetic pathway.

Part 1: Synthesis of 4-(4-Ethylcyclohexyl)benzoic Acid

Principle and Rationale

The synthesis of the 4-(4-ethylcyclohexyl)benzoic acid core is foundational. While several routes exist, the catalytic hydrogenation of 4-ethyl-4'-biphenylcarboxylic acid is a highly effective method. This approach is advantageous because it typically yields the trans-isomer of the cyclohexyl ring, a stereochemical outcome often desired for inducing and stabilizing liquid crystal phases due to its linear, rod-like molecular shape. The reaction utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), which facilitates the addition of hydrogen across one of the aromatic rings under moderate temperature and pressure.

Experimental Protocol: Hydrogenation
  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-ethyl-4'-biphenylcarboxylic acid (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Solvent Addition: Add anhydrous ethanol to the vessel, sufficient to fully dissolve the starting material upon gentle warming and to create a slurry with the catalyst (approx. 15-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system multiple times with nitrogen gas (N₂) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi. Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess hydrogen gas and purge again with N₂.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting white solid is typically of high purity and can often be used in the next step without further purification. If needed, recrystallization from an ethanol/water mixture can be performed.

Part 2: Regioselective Iodination

Principle and Rationale: Directing Group Effects

The key to this synthesis is the regioselective introduction of iodine onto the benzoic acid ring. This is a classic example of an electrophilic aromatic substitution, where the outcome is governed by the electronic effects of the existing substituents.

  • 4-Alkylcyclohexyl Group: This is an electron-donating group (EDG) via induction. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions (C-3, C-5, and C-1).

  • Carboxylic Acid Group: This is a strong electron-withdrawing group (EWG) through resonance. It is a deactivating group and directs incoming electrophiles to the meta positions (C-3 and C-5).

Crucially, both substituents direct the incoming electrophile to the same positions: C-3 and C-5. The reaction is therefore highly regioselective. Iodination is expected to occur primarily at the C-3 position due to steric hindrance from the bulky cyclohexyl group potentially disfavoring substitution at the equivalent C-5 position, although a mixture is possible.

The chosen iodinating system, iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid, is highly effective for moderately deactivated aromatic systems.[7] Sulfuric acid protonates the iodic acid, which, in concert with the reaction medium, generates a potent electrophilic iodine species (e.g., I⁺ or a related carrier) capable of iodinating the deactivated ring.[8]

Experimental Protocol: Iodination

G start Start reagents 1. Combine Precursor, HIO₃, AcOH, and Ac₂O in Flask start->reagents cool 2. Cool Mixture in Ice Bath (0-5°C) reagents->cool add_h2so4 3. Add conc. H₂SO₄ Dropwise (Maintain T < 10°C) cool->add_h2so4 react 4. Stir at Room Temp, then Heat to 45-50°C add_h2so4->react quench 5. Pour Reaction Mixture onto Ice Water react->quench reduce 6. Add Na₂SO₃ (aq) to Quench Excess Iodine quench->reduce extract 7. Extract Product with Ethyl Acetate (3x) reduce->extract wash 8. Wash Organic Layer with Brine extract->wash dry 9. Dry over Anhydrous Na₂SO₄, Filter wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify via Recrystallization (e.g., from Acetic Acid/Water) concentrate->purify end End: Pure Product purify->end

Figure 2: Step-by-step workflow for the iodination reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(4-ethylcyclohexyl)benzoic acid (1.0 eq) and iodic acid (HIO₃, 1.0 eq) in a mixture of glacial acetic acid (AcOH, ~10 mL/g of substrate) and acetic anhydride (Ac₂O, ~5 mL/g of substrate).[7]

  • Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature stabilizes at 0-5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mL/g of substrate) dropwise via an addition funnel. CAUTION: This addition is highly exothermic. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture in an oil bath at 45-50°C for 2-3 hours. Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it over a large volume of crushed ice in a beaker. A precipitate should form.

  • Reductive Work-up: Stir the aqueous slurry and add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise until the characteristic purple/brown color of iodine (I₂) is completely discharged. This step removes any unreacted iodine or hypervalent iodine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual acids and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as aqueous acetic acid or an ethanol/water mixture, to yield 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid as a crystalline solid.

Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques.

Table 1: Representative Reaction Data

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
4-(4-Ethylcyclohexyl)benzoic acid246.3510.01.0---
Iodic Acid (HIO₃)175.9110.01.0---
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid372.25--3.723.1685

Note: Values are for illustrative purposes based on a 10.0 mmol scale.

Expected Analytical Data:

  • ¹H NMR: Expect to see the disappearance of the proton signal at the C-3 position and a shift in the remaining aromatic protons. The signals for the ethyl and cyclohexyl groups should remain, though they may experience slight shifts. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The most telling change will be the appearance of a new quaternary carbon signal in the aromatic region bonded to iodine, typically in the 90-100 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₅H₁₉IO₂). The isotopic pattern for iodine will be clearly visible.

  • FT-IR: The spectrum will be dominated by the strong C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹). The C-I stretch appears in the far-IR region (~500-600 cm⁻¹) and may be difficult to observe.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The addition of sulfuric acid is highly exothermic. Ensure adequate cooling and slow, controlled addition to prevent runaway reactions.

  • Iodine Compounds: Iodic acid is a strong oxidizer. Iodine and its compounds can cause stains and skin irritation. Avoid inhalation of dust and direct contact.

  • Flammable Solvents: Ethyl acetate and ethanol are flammable. Perform extractions and rotary evaporation in a well-ventilated area, away from ignition sources.

Conclusion

This application note details a reliable and regioselective synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. The protocol is based on well-established principles of organic chemistry, including catalytic hydrogenation and directed electrophilic aromatic substitution. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and utilize the product as a key intermediate for creating novel materials and complex molecules.

References

  • Taylor & Francis. (2009). Lyotropic liquid crystal directed synthesis of nanostructured materials. Available at: [Link]

  • Al-Nahrain University Repository. Synthesis and Characterization of Highly Conjugated Liquid Crystal Compounds. Available at: [Link]

  • University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. Available at: [https://www.colorado.edu/l cemr/sites/default/files/attached-files/2012_reu_gamble_alicia_final_paper.pdf]([Link] cemr/sites/default/files/attached-files/2012_reu_gamble_alicia_final_paper.pdf)

  • Beilstein Journals. (2012). Liquid-crystalline nanoparticles: Hybrid design and mesophase structures. Available at: [Link]

  • Royal Society of Chemistry. (2025). Liquid crystals as solid-state templates. Available at: [Link]

  • MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available at: [Link]

  • Wikipedia. 4-Iodobenzoic acid. Available at: [Link]

  • Baran Lab, Scripps Research. Iodine(V) Reagents in Organic Synthesis. Part 4. Available at: [Link]

  • Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Available at: [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Available at: [Link]

  • Organic Syntheses. p-IODOBENZOIC ACID. Available at: [Link]

  • Elsevier. (2006). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Available at: [Link]

  • University of South Florida Scholar Commons. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (1974). Iodination and iodo-compounds. Part IV. The effect of substituents and solvent composition on the rate of aromatic iodination by means of the tri-iodine cation. Available at: [Link]

  • Wikipedia. Iodobenzoic acid. Available at: [Link]

  • SynArchive. Suzuki Coupling. Available at: [Link]

  • Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • PubChem. 4-Ethylbenzoic acid, cyclohexyl ester. Available at: [Link]

  • Google Patents. CN112358380B - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.
  • PMC. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Available at: [Link]

  • PrepChem.com. Preparation of 3-iodobenzoic acid. Available at: [Link]

  • SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Available at: [Link]

Sources

Application

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 3-Iodobenzoic Acids

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 3-iodobenzoic acid, a substrate of interest due to the prevalence of the benzoic acid moiety in biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental procedure, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 3-iodobenzoic acid) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[7] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl > F.[8]

  • Transmetalation: This is often the rate-determining step.[9] It involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The choice of base is therefore critical and can significantly impact reaction outcomes.[9]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)2 (Base Activated) RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Biaryl 3-Arylbenzoic Acid (Ar-Ar') RedElim->Biaryl ArylHalide 3-Iodobenzoic Acid (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodobenzoic acid with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade/Purity
3-Iodobenzoic AcidAryl halide>98%
Arylboronic AcidCoupling partner>97%
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)CatalystVaries by catalyst
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates boronic acidAnhydrous, >99%
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)Reaction mediumAnhydrous or appropriate grade
Inert Gas (Argon or Nitrogen)Prevents catalyst oxidationHigh purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • The use of a slight excess of the boronic acid can compensate for potential degradation.[13]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[14]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure proper mixing.

    • Add the palladium catalyst (typically 1-5 mol%). For air-sensitive catalysts, this should be done in a glovebox or under a strong counterflow of inert gas.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1] In biphasic solvent systems, efficient stirring is essential to maximize the interfacial area for the reaction to occur.[14]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[15]

    • Wash the organic layer sequentially with water and brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by an appropriate method, most commonly by column chromatography on silica gel or recrystallization.

Workflow Diagram

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Inefficient degassing; Inappropriate base or solventUse a fresh, high-quality palladium source and ligands.[14] Ensure thorough degassing of the reaction mixture.[14] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[9]
Homocoupling of Boronic Acid Presence of oxygenImprove degassing technique (e.g., freeze-pump-thaw cycles).[13] Consider slow addition of the boronic acid.
Protodeboronation Unstable boronic acidUse fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[13]
Dehalogenation of Starting Material Presence of hydride sourcesAvoid amine bases or alcohol solvents if dehalogenation is significant.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodobenzoic acid is a robust and versatile transformation for the synthesis of a wide array of biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous experimental technique are paramount to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this powerful synthetic tool in their work.

References

  • Alacid, M., & Nájera, C. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction between a Palladium Complex Formed after the Initial Oxidative Addition Step, trans-Pd(CH═CH2)(PH3)2Br, 5, and an Organoboronic Acid, CH2═CHB(OH)2, 2, Has Been Analyzed by Means of Theoretical Calculations. Journal of the American Chemical Society, 127(25), 9235–9245. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, March 1). Suzuki reaction. Retrieved from [Link]

  • Zhang, L., & Wu, J. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(26), 5749-5753.
  • Carrow, B. P., & Hartwig, J. F. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry, 72(19), 7291–7296.
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Kumar, A., & Singh, V. K. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Newman, S. G., & Lautens, M. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. The Journal of Organic Chemistry, 76(11), 4571–4576.
  • Barnard, J. H., & Viciu, M. S. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4393-4403.
  • Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Singh, Y., & De, S. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2017). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 8(10), 7234–7239.
  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • Reddy, K. S., & Tanaka, M. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(22), 8076–8079.
  • University of Massachusetts Boston. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2000, December). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • The University of Manchester. (n.d.). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 68(1), 888–892.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Benzoic Acid Derivatives

Introduction and Mechanistic Causality Benzoic acid derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, subjecting these substrates to palladi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Benzoic acid derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, subjecting these substrates to palladium-catalyzed cross-coupling reactions presents unique physicochemical challenges. The carboxylic acid moiety is highly coordinating, potentially poisoning the palladium catalyst, while its electron-withdrawing nature and steric bulk (especially in ortho-substituted derivatives) deactivate the aryl halide bond toward oxidative addition.

To overcome these barriers, modern synthetic protocols employ two distinct paradigms:

  • Traditional Suzuki-Miyaura Coupling : Utilizing halobenzoic acids with optimized biphasic basic conditions to maintain the substrate as a soluble, non-coordinating carboxylate salt [4].

  • Decarboxylative Cross-Coupling : Repurposing the benzoic acid itself as the organometallic nucleophile equivalent, where the extrusion of CO₂ drives the formation of a reactive aryl-metal intermediate [1, 5].

Understanding the causality behind catalyst selection, base pairing, and solvent effects is critical for optimizing these transformations and minimizing side reactions such as protodeboronation or premature homocoupling.

Logical Workflows and Catalytic Cycles

The decarboxylative cross-coupling of benzoic acids represents a paradigm shift, eliminating the need for pre-formed, moisture-sensitive organoboron or organotin reagents. This transformation typically relies on a bimetallic system (often Pd/Cu or Pd/Ag) or highly active monoligated Palladium species under thermal or microwave conditions.

DecarboxylativeCoupling cluster_Cu Decarboxylation Cycle (Cu or Ag) cluster_Pd Cross-Coupling Cycle (Pd) BA Benzoic Acid Derivative ArCu Aryl-Metal Int. + CO2 BA->ArCu Base, Heat, -CO2 ArX Aryl Halide (Ar-X) Pd_OA Ar-Pd(II)-X Intermediate ArX->Pd_OA Oxidative Addition Cu_cat Metal Catalyst (e.g., Cu2O) Cu_cat->ArCu Pd_TM Ar-Pd(II)-Aryl' Intermediate ArCu->Pd_TM Transmetalation Pd_cat Pd(0) Catalyst Pd_cat->Pd_OA Pd_OA->Pd_TM Pd_TM->Cu_cat Regenerate Metal Pd_TM->Pd_cat Regenerate Pd(0) Product Biaryl Product Pd_TM->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoic acids.

Quantitative Data & Optimization Matrix

The table below summarizes the optimized parameters and expected outcomes for different cross-coupling modalities involving benzoic acid derivatives. Selecting the correct protocol depends on the substitution pattern of the starting materials and the desired biaryl architecture.

Coupling ModalitySubstrate RolesOptimal Catalyst SystemBase & Solvent SystemTypical YieldPrimary Side Reactions
Suzuki-Miyaura [4, 8]2-Bromobenzoic acid + Arylboronic acidPd₂(dba)₃ (2 mol%) + SPhos (4 mol%)K₃PO₄ (3.0 eq) in 1,4-Dioxane/H₂O (10:1)75–95%Protodeboronation, Boronic acid homocoupling
Decarboxylative [1, 5]Benzoic acid + Aryl HalidePd[P(t-Bu)₃]₂ (5 mol%) ± Cu₂OCs₂CO₃ (1.5 eq) in DMF (Microwave, 170 °C)60–85%Protodecarboxylation (yielding simple arenes)
Decarbonylative [7]4-Acetyl-benzoic acid + Arylboronic acidPd(OAc)₂ (5 mol%) + dppb (10 mol%)Et₃N / Pivalic anhydride in Dioxane (160 °C)~82%Ketone formation (incomplete decarbonylation)

Self-Validating Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions. Each protocol includes the mechanistic causality behind critical steps to ensure reproducibility and scientific rigor.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acids [4]

This protocol is highly effective for synthesizing sterically hindered biphenylcarboxylic acids (e.g., Valsartan intermediates).

Materials:

  • 2-Bromobenzoic acid (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.3 equiv, 1.3 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane and Deionized Water (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmospheric Control: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and accelerates the degradation of the electron-rich, air-sensitive SPhos ligand [4].

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

    • Causality: The inclusion of water is non-negotiable. It dissolves the inorganic base and converts the benzoic acid into a highly soluble carboxylate salt, preventing it from coordinating to and deactivating the Pd center. Water also facilitates the formation of the reactive trihydroxyboronate intermediate, which is essential for the transmetalation step [8].

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12–16 hours. Monitor via LC-MS.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the aqueous layer.

    • Critical Step: Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2–3.

    • Causality: Under the basic reaction conditions, the biaryl product exists as a water-soluble potassium carboxylate. Strict acidification protonates the carboxylate, driving the product into the organic phase during the subsequent ethyl acetate extraction [4].

  • Purification: Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography or recrystallization.

Protocol B: Microwave-Assisted Decarboxylative Cross-Coupling [5]

This protocol utilizes the carboxylic acid as the nucleophilic coupling partner, extruding CO₂ to form the C-C bond.

Materials:

  • Benzoic acid or Heteroaromatic carboxylic acid (2.0 equiv, 0.80 mmol)

  • Aryl Halide (1.0 equiv, 0.40 mmol)

  • Pd[P(t-Bu)₃]₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (1.5 equiv, 0.60 mmol)

  • Tetra-n-butylammonium chloride hydrate (TBACl·H₂O) (1.0 equiv, 0.40 mmol)

  • Anhydrous DMF (4 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 5 mL microwave-safe reaction vial, add the carboxylic acid, aryl halide, TBACl·H₂O, Cs₂CO₃, and the Pd[P(t-Bu)₃]₂ catalyst.

  • Solvent Addition: Add 4 mL of anhydrous DMF.

    • Causality: DMF is highly polar and possesses a high boiling point, making it ideal for stabilizing the highly reactive ionic intermediates generated during decarboxylation and efficiently absorbing microwave radiation [5].

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 170 °C for exactly 8 minutes (high absorption level).

    • Causality: The activation energy for the protodecarboxylation of standard benzoic acids is exceptionally high. Microwave heating rapidly achieves the necessary thermal threshold without the prolonged heating times that lead to catalyst degradation or protodecarboxylation (simple arene formation) [1, 5].

  • Workup: Cool the vial rapidly using compressed air. Dilute the crude mixture with diethyl ether (20 mL) and wash sequentially with water (3 × 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify the resulting biaryl compound via silica gel chromatography.

References

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids and Their Deriv
  • Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids.PubMed (NIH).
  • Decarboxyl
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.Benchchem.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Advancements in double decarboxylative coupling reactions of carboxylic acids.RSC.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.NSF Public Access Repository.
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups.
Application

Strategic Application Note: 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid in Divergent Organic Synthesis

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of building blocks dictates both the efficiency of the synthetic pathway and the physicochemical viability of the final Active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of building blocks dictates both the efficiency of the synthetic pathway and the physicochemical viability of the final Active Pharmaceutical Ingredient (API). 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid represents a highly versatile, trifunctional scaffold. By combining an electrophilic aryl iodide, a nucleophile-ready carboxylic acid, and a lipophilic, non-planar ethylcyclohexyl ring, this molecule serves as an ideal central hub for divergent library synthesis.

This application note provides researchers with the mechanistic rationale and validated, self-correcting protocols required to leverage this building block in orthogonal functionalization workflows.

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its fundamental properties and structural handles.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid
CAS Registry Number 1131614-80-6[1]
Molecular Formula C15H19IO2[1]
Molecular Weight 358.21 g/mol [1]
Structural Features Aryl iodide (meta), Carboxylic acid, 1,4-disubstituted cyclohexane
Primary Synthetic Utility Orthogonal bifunctional building block for API library generation

Mechanistic Rationale & Strategic Utility

Vector 1: The Aryl Iodide Handle (C–I)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step. The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol). This thermodynamic vulnerability allows 4-(4-ethylcyclohexyl)-3-iodobenzoic acid to undergo rapid oxidative addition under exceptionally mild conditions. This minimizes the risk of decarboxylation or degradation of sensitive functional groups, making it an ideal substrate for Suzuki-Miyaura cross-coupling ()[2].

Vector 2: The Carboxylic Acid Handle (–COOH)

The carboxylic acid provides a reliable vector for amide bond formation. By utilizing uronium-based coupling reagents like HATU, the acid is converted into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The presence of the nitrogen atom in the HOAt ring provides a neighboring group effect, facilitating intramolecular hydrogen bonding with the incoming amine. This dramatically accelerates the aminolysis step and ensures high yields even with sterically hindered amines ()[3].

Vector 3: The Ethylcyclohexyl Motif ("Escaping Flatland")

A critical challenge in contemporary drug discovery is the over-reliance on flat, sp2-hybridized aromatic rings, which often leads to poor aqueous solubility and off-target promiscuity. The 4-ethylcyclohexyl substituent introduces significant three-dimensional character. Increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates by enhancing solubility and optimizing target-pocket complementarity ().

Workflow Visualization

The orthogonal reactivity of the aryl iodide and the carboxylic acid allows for divergent, multi-step synthesis without the need for complex protecting group strategies.

G Core 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) Core->Suzuki Targets C-I Bond Amidation HATU-Mediated Amidation (Base-promoted) Core->Amidation Targets -COOH Biaryl Biaryl Carboxylic Acid (Modified Pharmacophore) Suzuki->Biaryl Arylboronic Acid Amide Iodo-Benzamide (Advanced Intermediate) Amidation->Amide 1°/2° Amine Final Fully Elaborated Biaryl-Benzamide API Biaryl->Final Amidation Amide->Final Suzuki Coupling

Divergent synthetic workflow of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid via orthogonal handles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) and mechanistically justified workup steps to ensure experimental integrity.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective C–C bond formation at the meta-position while preserving the free carboxylic acid.

Table 2: Reagent Equivalents (Protocol A)

ReagentEquivalentsFunction
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid1.0 eqElectrophilic scaffold
Arylboronic Acid1.2 eqNucleophilic coupling partner
Pd(dppf)Cl₂0.05 eq (5 mol%)Pre-catalyst
K₂CO₃3.0 eqBase / Boronate activator
1,4-Dioxane / H₂O (4:1)0.2 MSolvent system

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 4-(4-ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality Check: Pd(dppf)Cl₂ is selected because the large bite angle (99°) of the dppf ligand sterically forces the intermediate into a geometry that dramatically accelerates the reductive elimination step, preventing catalyst stalling.

  • Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 357[M-H]⁻) is entirely consumed and replaced by the product mass.

  • Workup (Self-Validating):

    • Cool to room temperature and filter through a pad of Celite to remove precipitated palladium black.

    • Acidify the filtrate to pH ~2 using 1M aqueous HCl. Rationale: This ensures the carboxylic acid is fully protonated and partitions exclusively into the organic layer.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 10% aqueous Na₂S₂O₃. Rationale: Sodium thiosulfate reduces any residual oxidized iodine species, preventing downstream side reactions.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: HATU-Mediated Amide Bond Formation

Objective: High-yielding amidation of the carboxylic acid handle using a primary or secondary amine.

Table 3: Reagent Equivalents (Protocol B)

ReagentEquivalentsFunction
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid1.0 eqCarboxylic acid scaffold
Primary/Secondary Amine1.1 eqNucleophile
HATU1.2 eqUronium coupling reagent
DIPEA3.0 eqNon-nucleophilic base
DMF0.2 MPolar aprotic solvent

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4-(4-ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 10 minutes.

    • Causality Check: This pre-activation step allows the carboxylate to attack HATU, forming the highly reactive HOAt active ester before the amine is introduced. This prevents the amine from simply forming an unreactive salt with the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1, UV detection). The transient HOAt ester intermediate may be briefly visible before complete conversion to the less polar amide product.

  • Workup (Self-Validating):

    • Dilute the reaction mixture with Ethyl Acetate and transfer to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (2x). Rationale: The mildly basic wash hydrolyzes any unreacted HOAt ester back to the water-soluble carboxylate and neutralizes the DIPEA, extracting both into the aqueous phase.

    • Wash with 1M aqueous HCl (1x). Rationale: Removes any unreacted aliphatic amine starting material.

    • Wash with 5% aqueous LiCl (3x). Rationale: DMF is highly soluble in EtOAc; repetitive washing with aqueous LiCl effectively pulls the DMF out of the organic layer.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure iodo-benzamide intermediate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Carbon Atoms. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Method

Application Note: In-Vitro Evaluation of Benzoic Acid Derivatives as Tyrosinase Inhibitors

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing oxidoreductase that acts as the rate-limiting enzyme in the biosynthesis of melanin[1]. Because its overactivity is directly linked to hyperpigmentation disorders and melanoma, tyrosinase inhibition remains a primary target in dermatological pharmacology and cosmetology[2].

Benzoic acid and its derivatives have emerged as a highly versatile synthetic scaffold for enzyme inhibition[2]. Due to their structural homology to the natural substrates of tyrosinase (such as L-Tyrosine and L-DOPA), specific benzoic acid derivatives can act as potent competitive or non-competitive inhibitors, chelating the active-site copper or sterically blocking substrate entry[2].

Pathway T L-Tyrosine D L-DOPA T->D Monophenolase DQ Dopaquinone D->DQ Diphenolase M Melanin DQ->M Polymerization I Benzoic Acid Derivatives E Tyrosinase (Cu-Enzyme) I->E Inhibition E->T E->D

Fig 1. Tyrosinase-mediated melanogenesis pathway and inhibition by benzoic acid derivatives.

Experimental Design & Causality (The "Why")

To ensure high-fidelity data, this protocol is built upon strict biochemical causality rather than arbitrary steps.

  • Substrate Selection (L-DOPA vs. L-Tyrosine): Tyrosinase exhibits two distinct activities: monophenolase (hydroxylation of L-tyrosine) and diphenolase (oxidation of L-DOPA to dopaquinone)[1]. We utilize L-DOPA (0.5 mM) as the primary substrate to bypass the characteristic, slow lag-phase of monophenolase activity. This allows for immediate, linear kinetic tracking of dopachrome formation at 475 nm[1].

  • Solvent Constraints (The DMSO Threshold): Benzoic acid derivatives are typically hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations between 3.3% and 6.7% exert a dose-dependent inhibitory effect on tyrosinase, which will confound your data[1]. This protocol strictly caps the final DMSO concentration at 0.5% to ensure enzyme viability and baseline accuracy[1].

  • Kinetic vs. Endpoint Measurement: Continuous kinetic monitoring (rather than a single endpoint read) allows the extraction of the initial reaction velocity ( V0​ ). This is strictly required for accurate derivation of the half-maximal inhibitory concentration ( IC50​ ) and Michaelis-Menten constant ( Km​ ), preventing artifacts caused by substrate depletion or spontaneous product degradation.

The Self-Validating Assay Matrix

A robust protocol must be a self-validating system. The 96-well plate must incorporate the following control matrix to prove that any observed inhibition is a genuine pharmacological effect:

  • Blank Control (Buffer + Substrate): Validates that L-DOPA is not undergoing spontaneous auto-oxidation in the buffer.

  • Enzyme Control (Buffer + Enzyme + Substrate): Establishes the 100% uninhibited baseline activity ( Vmax​ ).

  • Solvent Control (Buffer + Enzyme + Substrate + 0.5% DMSO): Proves the vehicle (DMSO) is not responsible for the observed enzyme inhibition[1].

  • Positive Control (Buffer + Enzyme + Substrate + Kojic Acid): Validates the assay's sensitivity to a known, well-established competitive/mixed inhibitor[2].

Materials and Reagents

  • Enzyme: Mushroom Tyrosinase (e.g., Agaricus bisporus, Lyophilized, 2000 units/mg)[2],[1].

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)[1].

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8[1]. (Note: pH 6.8 is the optimal physiological range for coordinating the active-site copper ions).

  • Test Compounds: Benzoic acid derivatives dissolved in 100% DMSO (to be diluted).

  • Reference Standard: Kojic Acid[2].

  • Equipment: 96-well clear microplate; Microplate reader capable of kinetic absorbance reading at 475 nm[1].

Step-by-Step Methodology

Workflow step1 1. Reagent Prep (Buffer, Enzyme, Inhibitor) step2 2. Plate Setup & Controls Matrix step1->step2 step3 3. Pre-Incubation (10 min @ 25°C) step2->step3 step4 4. Substrate Addition (L-DOPA) step3->step4 step5 5. Kinetic Read (475 nm, 10-30 min) step4->step5

Fig 2. Step-by-step workflow for the 96-well microplate tyrosinase inhibition kinetic assay.

Phase 1: Preparation
  • Buffer Preparation: Prepare 100 mL of 50 mM Sodium Phosphate buffer and adjust to exactly pH 6.8.

  • Enzyme Stock: Reconstitute mushroom tyrosinase in the phosphate buffer to a working concentration of 28 nM (approximately 30 units per well)[1]. Keep on ice.

  • Substrate Stock: Prepare a 0.5 mM solution of L-DOPA in the phosphate buffer[1]. Protect from light to prevent auto-oxidation.

  • Inhibitor Dilution: Prepare serial dilutions of the benzoic acid derivatives and Kojic Acid in DMSO. Ensure the concentration is 200x the final desired well concentration so that adding the compound yields a final DMSO concentration of 0.5%[1].

Phase 2: Plate Setup & Reaction
  • Pre-Incubation: In a 96-well microplate, combine the phosphate buffer, the test compound (or DMSO for controls), and the tyrosinase enzyme.

  • Equilibration: Incubate the plate in the dark for 10 minutes at 25°C[1]. Causality: This allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Initiation: Rapidly add the L-DOPA substrate solution to all wells using a multichannel pipette to initiate the diphenolase reaction[1].

  • Measurement: Immediately transfer the plate to the microplate reader. Measure the change in absorbance at 475 nm in kinetic mode for 10 to 30 minutes at 25°C (or 37°C depending on physiological targeting)[1].

Data Analysis & Validation

Extract the linear portion of the kinetic curve (Absorbance vs. Time) to determine the initial velocity ( V0​ ) for each well. Calculate the percentage of enzyme inhibition using the following formula:

% Inhibition=(1−V0(Enzyme Control)​−V0(Blank)​V0(Sample)​−V0(Blank)​​)×100

Plot the % Inhibition against the logarithmic concentration of the benzoic acid derivatives to generate a dose-response curve. Utilize non-linear regression analysis to determine the IC50​ value.

Representative Quantitative Data

The following table summarizes the validated in-vitro inhibitory activity of selected benzoic acid derivatives against mushroom tyrosinase, benchmarked against standard inhibitors.

Inhibitor ClassCompound IC50​ ( μ M)Inhibition TypeReference
Benzoic Acid Derivative Compound 7 (Nitro-substituted)1.09Unspecified[2],[1]
Benzoic Acid Derivative 4-Aminobenzoic acid3.80Non-competitive[2]
Benzoic Acid Derivative 2-Aminobenzoic acid5.15Non-competitive[2]
Standard Inhibitor L-Mimosine3.68-[2],[1]
Standard Inhibitor Kojic Acid16.67Competitive / Mixed[2],[1]

Data Interpretation: Structural modifications, such as the addition of nitro functional groups at the 3 and 5 positions of the benzoic acid scaffold (e.g., Compound 7), can yield highly potent inhibitors that significantly outperform traditional standards like Kojic Acid[1].

References

  • Khan, Sher Bahadar, et al. "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry 25.6 (2010): 812-817. URL:[Link]

Sources

Application

Application Notes and Protocols for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel chemical space and versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel chemical space and versatile synthetic handles is of paramount importance. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid emerges as a compound of significant interest, integrating three key structural motifs, each with a proven track record in successful medicinal chemistry campaigns: a benzoic acid core, a cyclohexyl group, and an iodine substituent.

The benzoic acid moiety is a cornerstone in drug design, present in a multitude of approved therapeutic agents.[1][2] Its carboxylic acid function provides a critical anchor for interactions with biological targets and a convenient point for synthetic elaboration. The ethylcyclohexyl group introduces a three-dimensional character that can enhance binding to protein targets by more effectively filling hydrophobic pockets, a strategy successfully employed in numerous drugs.[3][4] This aliphatic ring can act as a bioisostere for phenyl or t-butyl groups, often improving metabolic stability and pharmacokinetic properties.[3][5] Finally, the iodine atom is not merely a bulky substituent; it is a versatile synthetic handle, enabling a wide array of powerful cross-coupling reactions to build molecular complexity.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid as a strategic building block in the pursuit of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is essential for its effective utilization.

PropertyValueSource
CAS Number 1131614-80-6
Molecular Formula C15H19IO2
Molecular Weight 358.21 g/mol
Appearance Likely a solidInferred
Purity ≥95% (commercially available)

PART 1: Application as a Versatile Synthetic Intermediate

The true power of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid lies in its capacity to serve as a versatile scaffold for the synthesis of diverse and complex molecules. The presence of both a carboxylic acid and an iodoaryl group allows for orthogonal chemical modifications, providing a gateway to a vast chemical space.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The carbon-iodine bond is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This is a cornerstone reaction in modern medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in many drug classes.

Causality of Experimental Choices: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields and preventing side reactions. Palladium(II) acetate in combination with a phosphine ligand like SPhos or XPhos is often effective for sterically hindered substrates. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, and a mixture of an organic solvent (e.g., dioxane or toluene) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.

  • Reagent Preparation: In a clean, dry reaction vessel, combine 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ and a suitable ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl derivative.

Suzuki_Coupling reagents 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid + Ar-B(OH)₂ conditions Pd Catalyst Base Solvent, Heat reagents->conditions 1. Mix product 4-(4-Ethylcyclohexyl)-3-arylbenzoic acid conditions->product 2. React

Caption: Suzuki-Miyaura cross-coupling workflow.

Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The resulting alkynylbenzoic acid derivatives are valuable intermediates and can themselves be pharmacologically active.

  • Reagent Preparation: To a solution of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 eq.) and a base, typically a hindered amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).

  • Inert Atmosphere and Catalyst Addition: Degas the solution by bubbling with an inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Amide Bond Formation via the Carboxylic Acid

The carboxylic acid group of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a prime handle for forming amide bonds, a ubiquitous linkage in bioactive molecules. This allows for the introduction of a diverse array of amine-containing fragments.

  • Activation: Dissolve 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a peptide coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the activated acid solution.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography or recrystallization.

Amide_Coupling acid 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid coupling Coupling Agent (e.g., HATU) Base (e.g., DIPEA) acid->coupling 1. Mix amine R₁R₂NH amine->coupling 1. Mix product N-substituted-4-(4-Ethylcyclohexyl)-3-iodobenzamide coupling->product 2. Form Amide Bond

Caption: Amide bond formation workflow.

PART 2: Application in Library Synthesis for High-Throughput Screening

The orthogonal reactivity of the iodo and carboxylic acid groups makes 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening (HTS).

A divergent synthetic strategy can be employed. For example, a common intermediate can be synthesized by first performing an amide coupling on the carboxylic acid with a diverse set of amines. This initial library of amides can then be further diversified by subjecting each member to a Suzuki-Miyaura coupling with a library of boronic acids. This approach allows for the rapid generation of a large number of structurally diverse compounds from a single starting scaffold.

Library_Synthesis cluster_amines Amine Library (R¹-NH₂) cluster_boronics Boronic Acid Library (R²-B(OH)₂) start 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid step1 Amide Coupling start->step1 amine1 Amine 1 amine1->step1 amine2 Amine 2 amine2->step1 amineN Amine n amineN->step1 boronic1 Boronic Acid 1 step2 Suzuki Coupling boronic1->step2 boronic2 Boronic Acid 2 boronic2->step2 boronicM Boronic Acid m boronicM->step2 intermediate_lib Intermediate Amide Library (n compounds) step1->intermediate_lib final_lib Final Product Library (n x m compounds) step2->final_lib intermediate_lib->step2

Caption: Divergent library synthesis workflow.

PART 3: Application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid can also be strategically employed in fragment-based drug discovery (FBDD). The individual fragments (iodobenzoic acid, ethylcyclohexyl) can be considered for initial screening campaigns.

More powerfully, the entire molecule can be used as a starting point for lead optimization. The ethylcyclohexyl group provides a well-defined hydrophobic moiety that can be optimized to better fit the target binding pocket. The carboxylic acid provides a strong anchoring point for polar interactions, and the iodine atom serves as a vector for synthetic elaboration to explore surrounding pockets and improve potency and selectivity.

For instance, if a hit from an FBDD screen contains a simple iodophenyl fragment, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid can be used to introduce the ethylcyclohexyl group to probe for additional hydrophobic interactions, potentially leading to a significant increase in binding affinity.

Conclusion

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a modifiable benzoic acid core, a three-dimensional cyclohexyl group, and a synthetically tractable iodine substituent provides medicinal chemists with a powerful tool for the synthesis of novel and diverse compound libraries. The protocols and strategies outlined in this document are intended to serve as a practical guide for harnessing the full potential of this promising scaffold in the quest for new and effective medicines.

References

  • Al-Harthy, T., & Taha, K. K. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 14(9), 859. Retrieved from [Link]

  • Garrido, J., Borges, F., Marques, M. P. M., & Oliveira, J. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1115. Retrieved from [Link]

  • Von Itzstein, M., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 39(2), 388-391. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • Garrido, J., Borges, F., Marques, M. P. M., & Oliveira, J. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. ResearchGate. Retrieved from [Link]

  • Howei. (n.d.). CAS 1131614-80-6 | 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid,≥95%. Retrieved from [Link]

  • Rodil, A., et al. (2018). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Chemical Science, 9(12), 3216-3223. Retrieved from [Link]

  • Gottardi, W. (2021). Iodine and Iodine-Containing Compounds. Basicmedical Key. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Iodine compounds – Knowledge and References. Retrieved from [Link]

  • LookChem. (n.d.). Cas 619-58-9,4-Iodobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine compounds. Retrieved from [Link]

  • Oh, H., et al. (2012). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 22(16), 5238-5242. Retrieved from [Link]

  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

  • oc-praktikum.de. (2006). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Graziano, G., Stefanachi, A., Contino, M., Prieto-Díaz, R., & Ligresti, A. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. International Journal of Molecular Sciences, 24(7), 6581. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved from [Link]

  • Twilley, D., Lall, N., & Hussein, A. A. (2021). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Molecules, 26(24), 7596. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

Sources

Method

Recrystallization procedure for purifying substituted benzoic acids

Application Note: Advanced Recrystallization Protocols for the Purification of Substituted Benzoic Acids Introduction & Thermodynamic Principles Substituted benzoic acids are foundational intermediates in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Protocols for the Purification of Substituted Benzoic Acids

Introduction & Thermodynamic Principles

Substituted benzoic acids are foundational intermediates in the development of active pharmaceutical ingredients (APIs) and complex organic fluorophores. Because common synthetic routes—such as the oxidation of alkylbenzenes or the carboxylation of Grignard reagents—frequently generate constitutional isomers and over-oxidized byproducts, rigorous downstream purification is mandatory [5].

Recrystallization is the gold standard for this purification, operating on the thermodynamic principle of temperature-dependent solubility. The causality of this technique is rooted in the enthalpy of solution: at elevated temperatures, thermal energy overcomes the crystal lattice energy of the substituted benzoic acid, allowing complete solvation. Upon controlled cooling, the solvent's capacity to hold the solute decreases, driving the system toward supersaturation and subsequent nucleation. Impurities, which are either present in lower concentrations or possess different solubility profiles, remain thermodynamically stable in the cold mother liquor.

Solvent Selection Strategy

The presence of electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OH, -NH₂) substituents drastically alters the polarity, dipole moment, and hydrogen-bonding capacity of the benzoic acid core. Consequently, a universal solvent does not exist; solvent selection must be tailored to the specific functional groups present.

Table 1: Solvent Efficacy and Thermodynamic Rationale for Substituted Benzoic Acids

CompoundPreferred Solvent SystemSolubility Data & Mechanistic Rationale
Benzoic Acid WaterExhibits a steep temperature-dependent solubility curve (2.7 g/L at 18 °C vs. 21.5 g/L at 75 °C). Highly effective for removing polar impurities[1].
p-Nitrobenzoic Acid EthanolHigh solubility in hot ethanol. Crucially, it selectively keeps o-nitrobenzoic acid impurities dissolved in the cold mother liquor upon cooling [2].
3-Nitrobenzoic Acid WaterPurified by exploiting the high solubility differential between boiling and ice-cold water. Activated charcoal is often added to remove colored byproducts [5].
4-(2,5-Dichlorophenoxy)benzoic acid Ethanol/Water (Mixed)Employs a mixed-solvent system. Ethanol acts as the "good" solvent for dissolution, while water acts as the "poor" solvent to induce saturation and crystallization [3].

Workflow Visualization

RecrystallizationWorkflow Start Crude Substituted Benzoic Acid Solvent Solvent Selection (e.g., EtOH, H2O, Mixed) Start->Solvent Dissolve Dissolution (Minimum Hot Solvent) Solvent->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization VacuumFilter Vacuum Filtration & Cold Solvent Wash Crystallization->VacuumFilter Validation Validation (HPLC, Melting Point) VacuumFilter->Validation

Recrystallization workflow for substituted benzoic acids, from solvent selection to validation.

Experimental Protocol: Self-Validating Recrystallization

This methodology is designed as a self-validating system. Each step contains a physical checkpoint to ensure the thermodynamic and kinetic conditions are optimal before proceeding.

Step 1: Dissolution under Kinetic Control

  • Weigh the crude substituted benzoic acid and transfer it to an Erlenmeyer flask. (An Erlenmeyer flask is used instead of a beaker to minimize solvent evaporation and prevent crust formation on the glass walls).

  • Heat the chosen solvent (e.g., Ethanol for p-nitrobenzoic acid) to its boiling point on a hot plate.

  • Add the hot solvent dropwise to the crude solid while swirling continuously.

  • Causality: Use the absolute minimum amount of hot solvent required to dissolve the solid. Excess solvent will flatten the supersaturation curve, drastically reducing the final yield. Validation Checkpoint 1: If the solution is highly colored, add a small spatula tip of activated charcoal to adsorb polymeric impurities, then boil for 2 minutes [5].

Step 2: Hot Filtration

  • Pre-heat a stemless glass funnel and fluted filter paper using hot solvent.

  • Quickly pour the boiling solution through the funnel into a receiving flask kept on a hot plate.

  • Causality: Fluted filter paper maximizes surface area for rapid filtration, and a stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem, which would cause a blockage [2]. Validation Checkpoint 2: The resulting filtrate must be optically clear. If it is cloudy, insoluble impurities remain, and the filtration must be repeated.

Step 3: Controlled Cooling (Thermodynamic Control)

  • Remove the receiving flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

  • Causality: Slower cooling favors thermodynamic control, allowing the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling (kinetic control) causes sudden precipitation, trapping solvent molecules and impurities within the crystal matrix [2].

  • Once the flask reaches room temperature and initial nucleation is visible, submerge the flask in an ice-water bath for 15 minutes to maximize the yield.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a vacuum flask and filter paper. Wet the paper with cold solvent to create a seal.

  • Pour the crystal slurry into the funnel under active vacuum.

  • Wash the crystals with a small volume of ice-cold solvent.

  • Causality: The wash solvent must be ice-cold to prevent redissolving the purified product, while effectively rinsing away the impurity-laden mother liquor adhered to the crystal surfaces [2].

Step 5: Drying and Validation

  • Leave the vacuum running for 10 minutes to pull air through the crystal bed, then transfer the crystals to a desiccator or drying oven (if the compound is thermally stable). Validation Checkpoint 3 (Purity): Perform a melting point analysis. A pure substituted benzoic acid will melt sharply within a 1–2 °C range. A depressed or broad melting point indicates retained solvent or impurities. For quantitative validation, utilize HPLC with a C18 reverse-phase column [3].

Troubleshooting Edge Cases

  • Oiling Out: Occasionally, a solute will separate from the hot solution as a liquid oil rather than dissolving. This occurs when the melting point of the solute is lower than the dissolution temperature in that specific solvent. Solution: Add more solvent to lower the saturation temperature, or switch to a solvent system with a lower boiling point (e.g., transitioning from water to a water/ethanol mix) [3].

  • Failure to Nucleate: If the solution cools to room temperature without crystal formation, it may be supersaturated but lacking a nucleation site. Solution: Scratch the inside of the glass flask vigorously with a glass stirring rod to generate micro-abrasions (which act as nucleation sites), or introduce a single "seed" crystal of the pure compound [5].

References

  • How to determine the benzoic acid solubility in water - Quora. Available at:[Link]

  • Describe how you would purify p-nitrobenzoic acid from a mixture - Transtutors. Available at:[Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ACS Publications. Available at:[Link]

Application

Analytical techniques for characterizing 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

An In-Depth Guide to the Analytical Characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid Abstract: This application note provides a comprehensive guide to the analytical techniques for the structural elucidation,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

Abstract: This application note provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS No. 1131614-80-6). As a key building block and potential pharmaceutical intermediate, rigorous analytical characterization is imperative to ensure its identity, quality, and suitability for downstream applications. This document details field-proven protocols for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reliability.

Introduction and Physicochemical Overview

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a complex organic molecule featuring a substituted benzoic acid core. The presence of an ethylcyclohexyl group, an iodine atom, and a carboxylic acid function imparts specific chemical properties that necessitate a multi-faceted analytical approach. The quality and purity of such intermediates are critical, as they directly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] In-depth characterization confirms the molecular structure and identifies and quantifies any impurities, which may include starting materials, by-products from synthesis, or degradation products.[3]

Table 1: Physicochemical Properties of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

PropertyValueSource
CAS Number 1131614-80-6
Molecular Formula C₁₅H₁₉IO₂
Molecular Weight 358.215 g/mol
Appearance Expected to be a solid powderGeneral Knowledge
Purity Specification ≥95% (Typical)

The Analytical Characterization Workflow

A robust analytical workflow is essential for the comprehensive characterization of a pharmaceutical intermediate. The process is designed to build a complete profile of the molecule, from confirming its fundamental structure to quantifying its purity and understanding its physical properties. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assay Purity Assay & Impurities (HPLC/UHPLC) Structural_Elucidation->Purity_Assay Structure Known Functional_Groups Functional Group ID (FTIR) Functional_Groups->Purity_Assay Report Certificate of Analysis (Complete Profile) Purity_Assay->Report Quantitative Data Residual_Solvents Residual Solvents (GC-HS) Residual_Solvents->Report Thermal_Properties Thermal Properties (DSC, TGA) Crystalline_Structure Definitive Structure (X-Ray Crystallography) Thermal_Properties->Crystalline_Structure Informs Crystallization Thermal_Properties->Report Crystalline_Structure->Report Absolute Structure Sample Test Article: 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Sample->Structural_Elucidation Identity Sample->Functional_Groups Confirmation Sample->Residual_Solvents Sample->Thermal_Properties Physical State HPLC_Principle Mobile_Phase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column Stationary Phase (C18 Column) Injector->Column Separation based on Polarity Detector UV/Vis Detector (e.g., 254 nm) Column->Detector Detection of Analytes Data_System Chromatogram (Data Acquisition) Detector->Data_System Signal Output

Sources

Method

Advanced Derivatization Strategies for the Chromatographic Analysis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The accurate quantification and structural characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 113...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate quantification and structural characterization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) presents significant analytical challenges. The molecule's high molecular weight, bulky hydrophobic tail, heavy iodine atom, and polar carboxylic acid headgroup result in poor volatility and thermal instability during direct Gas Chromatography-Mass Spectrometry (GC-MS)[]. Furthermore, its lack of basic functional groups leads to suboptimal ionization efficiency in positive Electrospray Ionization (ESI+) for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This application note provides field-proven, self-validating derivatization protocols—silylation for GC-MS and amidation for LC-MS/MS—designed to mask the polar carboxyl group, enhance volatility, and exponentially increase MS response[2].

Chemical Context & Analytical Causality

To design a robust analytical method, one must understand the causality behind the molecule's behavior in a chromatographic system:

  • Thermal Lability of the C-I Bond: In GC-MS, underivatized carboxylic acids hydrogen-bond with the column's stationary phase, leading to severe peak tailing and prolonged residence times in the high-temperature inlet (250–300 °C). Extended exposure to high heat often induces thermal deiodination (cleavage of the carbon-iodine bond). Derivatization is mandatory to lower the boiling point and minimize inlet residence time.

  • Ionization Bottlenecks in LC-MS: While negative ESI can detect free carboxylic acids, it is highly susceptible to matrix suppression in biological samples. Derivatizing the acid into a hydrazide introduces a moiety with high proton affinity, shifting the analysis to the highly sensitive ESI+ mode[2][3].

Derivatization Rationale (E-E-A-T)

Strategy A: Silylation for GC-MS (BSTFA + 1% TMCS)

Silylation replaces the active hydrogen of the carboxylate with a Trimethylsilyl (TMS) group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because its byproducts are highly volatile and do not co-elute with the target analyte[4]. Because the carboxyl group in 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is sterically hindered by the adjacent aromatic ring and meta-iodine atom, 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a Lewis acid catalyst, significantly accelerating the nucleophilic attack of the hindered carboxylate onto the silicon atom[4][5].

Strategy B: Amidation for LC-MS/MS (EDC & 3-NPH)

For LC-MS/MS, we employ 3-Nitrophenylhydrazine (3-NPH) coupled with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxylic acid to an unstable O-acylisourea intermediate, which is immediately trapped by 3-NPH to form a stable hydrazide derivative[2]. Pyridine is included as an acid scavenger and nucleophilic catalyst. This specific derivative enhances reversed-phase column retention and boosts ESI+ sensitivity by 10- to 100-fold compared to the underivatized acid[3].

Analytical Workflow

Workflow Start 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid (Sample Prep) Split Analytical Platform? Start->Split GCMS_Path GC-MS Analysis Split->GCMS_Path Volatility needed LCMS_Path LC-MS/MS Analysis Split->LCMS_Path High sensitivity needed Silylation Silylation (BSTFA + 1% TMCS) GCMS_Path->Silylation Amidation Amidation (EDC + 3-NPH) LCMS_Path->Amidation TMS_Ester TMS Ester Derivative (Volatile, Thermally Stable) Silylation->TMS_Ester Hydrazide 3-NPH Hydrazide (High ESI+ Response) Amidation->Hydrazide

Analytical workflow for derivatization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

Self-Validation Check: BSTFA is extremely moisture-sensitive. Any residual water will hydrolyze the reagent, yielding poor derivatization efficiency. Ensure all solvents are anhydrous and samples are completely dry.

Reagents:

  • BSTFA containing 1% TMCS (Anhydrous)

  • Pyridine (Anhydrous, acts as a solvent and acid scavenger)

  • Ethyl Acetate (GC Grade)

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 µL of the target compound solution (approx. 1 mg/mL in methanol) into a 2 mL glass autosampler vial with a PTFE-lined insert.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue, followed immediately by 50 µL of BSTFA + 1% TMCS[4].

  • Incubation: Seal the vial tightly. Vortex for 10 seconds to ensure dissolution. Incubate the mixture in a heating block at 60 °C for 30 minutes to drive the reaction of the sterically hindered acid to completion.

  • Analysis Preparation: Remove the vial, allow it to cool to room temperature, and dilute with 100 µL of anhydrous ethyl acetate.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system (Splitless mode, Inlet Temp: 250 °C).

Protocol B: Amidation for LC-MS/MS Analysis

Self-Validation Check: The EDC coupling reaction is highly pH-dependent. The inclusion of 6% pyridine in the EDC solution ensures the microenvironment remains slightly basic, preventing premature hydrolysis of the O-acylisourea intermediate.

Reagents:

  • 3-NPH·HCl Solution: 200 mM in 70% aqueous methanol[2][3].

  • EDC·HCl Solution: 120 mM containing 6% pyridine in 70% aqueous methanol[2][3].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of the sample solution (in 70% methanol) into a 1.5 mL microcentrifuge tube.

  • Derivatization Initiation: Add 50 µL of the 200 mM 3-NPH·HCl solution to the sample[2].

  • Activation: Add 50 µL of the 120 mM EDC·HCl/pyridine solution to the mixture[2].

  • Incubation: Vortex the mixture vigorously for 15 seconds. Incubate at room temperature (25 °C) for exactly 30 minutes. No heating is required, which protects the integrity of the carbon-iodine bond[2][3].

  • Analysis Preparation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates. Transfer the clear supernatant to an LC vial.

  • Injection: Inject 2 µL directly into the LC-MS/MS system (ESI+ mode, MRM acquisition).

Chemical Mechanism Diagram

Mechanism cluster_GC GC-MS Pathway (Silylation) cluster_LC LC-MS Pathway (Amidation) Acid Target Acid (R-COOH) BSTFA BSTFA / TMCS (Nucleophilic Substitution) Acid->BSTFA EDC EDC Activation (O-acylisourea intermediate) Acid->EDC TMSEster TMS Ester (R-COO-Si(CH3)3) BSTFA->TMSEster NPH 3-NPH Addition (Nucleophilic Acyl Substitution) EDC->NPH Hydrazide Hydrazide Derivative (R-CO-NH-NH-Ar) NPH->Hydrazide

Chemical mechanisms for silylation (GC-MS) and amidation (LC-MS) of the target carboxylic acid.

Quantitative Data & Parameter Summary

The following table summarizes the key analytical parameters and expected outcomes for both derivatization strategies.

ParameterGC-MS Pathway (Silylation)LC-MS/MS Pathway (Amidation)
Derivatizing Agent BSTFA3-Nitrophenylhydrazine (3-NPH)
Catalyst / Activator 1% TMCSEDC + 6% Pyridine
Reaction Conditions 60 °C for 30 minutes25 °C for 30 minutes
Derivative Formed Trimethylsilyl (TMS) Ester3-Nitrophenylhydrazide
Primary Advantage Eliminates thermal deiodination10x-100x increase in ESI+ response
Mass Spec Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Key MS Fragments [M-CH3]+, [M-OTMS]+[M+H]+, loss of neutral 3-NPH moiety

References

Sources

Application

Application Note: Synthesis of Esters from 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Executive Summary & Rationale 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a high-value building block frequently utilized in the development of advanced nematic liquid crystals and lipophilic pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a high-value building block frequently utilized in the development of advanced nematic liquid crystals and lipophilic pharmaceutical intermediates[]. The molecule features a rigid, extended hydrophobic core (the 4-ethylcyclohexylphenyl moiety) and a synthetically versatile 3-iodo substituent. Esterification of the C1-carboxylic acid is a critical transformation, either to serve as a transient protecting group during palladium-catalyzed cross-coupling at the C3 position or to permanently tune the mesomorphic/pharmacokinetic properties of the final target.

Mechanistic Insights & Method Selection

The esterification of this specific substrate requires careful consideration of its physicochemical properties. The bulky 4-ethylcyclohexyl group and the heavy iodine atom render the molecule highly lipophilic, resulting in poor solubility in polar protic solvents (like methanol or ethanol) typically used as both solvent and reactant in classic Fischer esterifications. Furthermore, while the C-I bond is generally stable to acid, prolonged harsh reflux conditions can lead to unwanted side reactions or epimerization of the cyclohexyl ring.

To ensure high scientific integrity, maximum yield, and operational scalability, we detail two distinct, self-validating methodologies:

  • Method A: Steglich Esterification (DCC/DMAP) . This approach operates under exceptionally mild, neutral conditions at room temperature. It is the method of choice for sterically hindered, acid-labile, or high-value complex alcohols (e.g., chiral building blocks). The addition of 4-dimethylaminopyridine (DMAP) is mechanistically non-negotiable; it acts as a superior nucleophile to form a highly reactive N-acylpyridinium intermediate, effectively outcompeting the deleterious 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea [2],[3].

  • Method B: Acyl Chloride Activation . For the synthesis of simple aliphatic esters (e.g., methyl, ethyl, isopropyl), conversion to the acyl chloride using thionyl chloride (SOCl₂) is highly efficient and scalable. The intermediate acid chloride is highly electrophilic, driving the subsequent alcoholysis to completion without the need for expensive coupling reagents [4].

Experimental Protocols

Protocol A: Mild Steglich Esterification (Targeting Complex/Bulky Esters)

Causality: Dicyclohexylcarbodiimide (DCC) acts as the dehydrating agent. Dichloromethane (DCM) is selected as the solvent due to the high solubility of the lipophilic starting material[5].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 equiv, 3.58 g, 10.0 mmol) and the target alcohol (1.1 equiv) in anhydrous DCM (50 mL, 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv, 122 mg, 1.0 mmol). Note: DMAP is essential for accelerating the acyl transfer[6].

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add DCC (1.1 equiv, 2.27 g, 11.0 mmol) portion-wise to control the mild exotherm.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Visual Cue: The reaction is self-validating through the precipitation of a white solid, dicyclohexylurea (DCU), which confirms the activation of the carboxylic acid and formal uptake of water[6].

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Analytical Check: Evaporate the solvent. Confirm completion via IR spectroscopy (disappearance of the broad carboxylic O-H stretch at 3300–2500 cm⁻¹; appearance of a sharp ester C=O stretch at ~1715–1725 cm⁻¹).

Protocol B: Acyl Chloride Route (Targeting Simple Aliphatic Esters)

Causality: SOCl₂ generates the highly reactive acyl chloride. A catalytic amount of DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination[4].

  • Activation: Suspend the starting acid (1.0 equiv, 3.58 g, 10.0 mmol) in neat SOCl₂ (5.0 equiv, 3.6 mL). Add 1 drop of anhydrous DMF[4].

  • Reflux & Self-Validation: Heat the mixture to 60–70 °C.

    • Visual Cue: Vigorous evolution of HCl and SO₂ gases will occur. The system self-validates completion when gas evolution ceases and the opaque suspension becomes a clear, homogenous pale-yellow solution (typically 2–3 hours).

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate the resulting oil with anhydrous toluene (2 × 10 mL) to ensure the complete removal of residual HCl traces.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM (20 mL). Cool to 0 °C. Add the desired alcohol (2.0 equiv) and triethylamine (Et₃N, 2.0 equiv, 2.8 mL) dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with water (20 mL), extract the aqueous layer with DCM (2 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the ester.

Quantitative Data & Comparative Analysis

ParameterMethod A: Steglich EsterificationMethod B: Acyl Chloride Route
Optimal Substrate Scope Bulky, chiral, or acid-labile alcohols (e.g., tert-butanol, menthol)Simple, unhindered aliphatic alcohols (e.g., methanol, ethanol)
Typical Yield 80 – 95%90 – 98%
Scalability Moderate (DCU removal becomes tedious at >50g scale)Excellent (Highly scalable, minimal solid byproducts)
Reaction Time 4 – 12 hours3 – 5 hours (total over two steps)
Visual Validation Cue Precipitation of white DCU solidCessation of gas evolution; solution clearing
C-I Bond Integrity 100% preserved (neutral conditions)>98% preserved (requires strict anhydrous handling)

Process Visualization

G cluster_A Method A: Steglich Esterification cluster_B Method B: Acyl Chloride Route SM 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid DCC Add DCC, DMAP, ROH in DCM (0°C to RT) SM->DCC SOCl2 Add SOCl2, cat. DMF Reflux SM->SOCl2 DCU Visual Cue: DCU Precipitation DCC->DCU EstA Complex/Bulky Esters (High Yield, Mild) DCU->EstA Gas Visual Cue: Gas Evolution Ceases SOCl2->Gas AddROH Add ROH, Et3N in DCM (0°C to RT) Gas->AddROH EstB Simple Aliphatic Esters (Highly Scalable) AddROH->EstB

Divergent synthetic workflows for the esterification of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

References

  • Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition, 17(7), 522-524 (1978). Neises, B., & Steglich, W. URL:[Link]

  • One-Pot Synthesis of Functionalized Bis(trifluoromethylated) Benziodoxoles from Iodine(I) Precursors Source: Chemical Communications, 59, 12637-12640 (2023). Le Vaillant, F., et al. URL:[Link]

  • Steglich Esterification - Reaction Mechanism and Substrate Scope Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Ortho-Iodination of Aromatic Carboxylic Acids in Aqueous Media

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Transition-Metal-Catalyzed C–H Activation, Green Chemistry, and Protocol Standardization Introduction & Strategic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Transition-Metal-Catalyzed C–H Activation, Green Chemistry, and Protocol Standardization

Introduction & Strategic Rationale

Aromatic carboxylic acids are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced functional materials. The directed ortho-iodination of these scaffolds provides versatile, highly reactive building blocks for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).

Historically, electrophilic aromatic substitution ( SE​Ar ) and directed ortho-metalation (DoM) have been the standard methods for halogenation. However, these classical approaches often require stoichiometric amounts of hazardous heavy metals, harsh conditions, or toxic organic solvents, and they frequently suffer from poor regioselectivity due to competing electronic effects.

Transition-metal-catalyzed C–H activation in aqueous media represents a paradigm shift toward sustainable, green chemistry. Water is not only an environmentally benign solvent but also exhibits unique hydrophobic effects that can drive organic substrates into concentrated micro-environments, accelerating reaction rates. Recent breakthroughs have demonstrated highly efficient Palladium(II)-catalyzed ortho-iodination using potassium iodide (KI) as an inexpensive, safe iodine source in water [1]. This approach completely bypasses the need for hazardous N-iodosuccinimide (NIS) or elemental iodine ( I2​ ), offering a highly scalable and regioselective pathway. Alternatively, Iridium(III) systems have been developed for additive-free iodination, though typically requiring specialized fluorinated solvents like HFIP [2].

Mechanistic Causality: The "Why" Behind the Chemistry

To successfully scale and troubleshoot this reaction, it is critical to understand the causality behind the experimental design:

  • The Directing Group (DG) Effect: The native carboxylic acid (–COOH) acts as a directing group. The oxygen atoms coordinate to the Pd(II) center, geometrically constraining the transition metal into close proximity to the ortho-C–H bond. This significantly lowers the activation energy required for a Concerted Metalation-Deprotonation (CMD) event.

  • Role of the Oxidant ( H2​O2​ ) & Additive ( CeCl3​ ): The reaction utilizes hydrogen peroxide as a green oxidant, producing only water as a byproduct. Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) acts as a critical redox mediator and Lewis acid. It facilitates the oxidation of the iodide anion ( I− ) to an active electrophilic iodinating species (" I+ ") and promotes the oxidation of the intermediate Pd(II) metallacycle to a highly reactive Pd(IV) species.

  • Aqueous Media Advantage: Water enhances the solubility of the inorganic reagents (KI, CeCl3​ , H2​O2​ ). Simultaneously, the hydrophobic nature of the aromatic substrates promotes their aggregation, locally increasing the effective concentration of the organic reactants around the catalyst.

Mechanism Pd2 Pd(II) Active Catalyst Coord Substrate Coordination (Benzoic Acid) Pd2->Coord CH_Act Directed ortho-C-H Activation (Pd(II) Metallacycle) Coord->CH_Act -H+ Oxidation Oxidation & Iodination (Pd(IV) Intermediate via KI/H2O2) CH_Act->Oxidation CeCl3, H2O2, KI RedElim Reductive Elimination Oxidation->RedElim RedElim->Pd2 Catalyst Regeneration Product Ortho-Iodobenzoic Acid RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed ortho-iodination highlighting the Pd(II)/Pd(IV) redox pathway.

Experimental Protocol: Pd-Catalyzed Ortho-Iodination

This protocol is designed as a self-validating system. Specific quenching and pH-adjustment steps are integrated to ensure no residual reactive iodine species contaminate the product, and that the amphiphilic product is efficiently partitioned during extraction.

Materials & Reagents
  • Substrate: Benzoic acid derivative (1.0 mmol)

  • Catalyst: Palladium(II) acetate [ Pd(OAc)2​ ] (5 mol%, 11.2 mg)

  • Iodine Source: Potassium iodide [KI] (1.5 mmol, 249 mg)

  • Additive: Cerium(III) chloride heptahydrate[ CeCl3​⋅7H2​O ] (0.5 mmol, 186 mg)

  • Oxidant: Hydrogen peroxide[ H2​O2​ ] (30% w/w aqueous solution, 1.0 mL)

  • Solvent: Deionized Water (3.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 15 mL heavy-walled glass reaction tube equipped with a PTFE-coated magnetic stir bar, sequentially add the benzoic acid derivative (1.0 mmol), Pd(OAc)2​ (11.2 mg), KI (249 mg), and CeCl3​⋅7H2​O (186 mg).

  • Solvent & Oxidant Addition: Add 3.0 mL of deionized water to the reaction tube. Begin stirring at 800 rpm. Slowly, dropwise, add 1.0 mL of 30% H2​O2​ .

    • Causality Check: Rapid addition of H2​O2​ in the presence of transition metals can cause violent disproportionation and outgassing. Slow addition ensures controlled generation of the active " I+ " species without dangerous pressure spikes.

  • Thermal Activation: Once gas evolution has stabilized, seal the reaction tube with a Teflon-lined screw cap. Transfer the tube to a pre-heated oil bath or aluminum heating block set to 100 °C. Maintain vigorous stirring for 12–24 hours.

  • Cooling & Quenching: Remove the tube from the heat source and allow it to cool to ambient temperature. Carefully unseal the tube and add 5.0 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: The mixture should immediately transition from a dark brown/yellow color (indicative of free iodine) to a pale yellow or colorless state, confirming the complete quenching of residual electrophilic halogens.

  • Extraction Preparation (Critical Step): Acidify the aqueous mixture to pH ~2.0 using 1M HCl.

    • Causality Check: Benzoic acids have a pKa​ of ~4.2. In neutral or slightly basic aqueous media, they exist as highly water-soluble carboxylate salts. Acidification ensures complete protonation, allowing the product to partition into the organic phase.

  • Extraction & Washing: Extract the acidified aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers and wash with brine (15 mL) to remove residual water and inorganic salts.

  • Drying & Purification: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient containing 1% Acetic Acid to prevent streaking) to afford the pure ortho-iodobenzoic acid.

Workflow Step1 Reaction Setup (Substrate, Pd cat, KI, CeCl3, H2O2, H2O) Step2 Heating & Stirring (100 °C, 12-24 h) Step1->Step2 Step3 Cooling & Quenching (Na2S2O3 / EtOAc) Step2->Step3 Step4 Extraction & Washing (pH 2, Brine, Drying) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5

Linear workflow for the synthesis and isolation of ortho-iodinated aromatic carboxylic acids.

Quantitative Data & Substrate Scope

The electronic nature of the substituents on the aromatic ring significantly dictates the reaction kinetics. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, accelerating the electrophilic C–H activation step. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, necessitating longer reaction times and generally resulting in lower yields.

Table 1: Typical Yields and Reaction Times for Substituted Benzoic Acids [1]

Substrate (Benzoic Acid)Substituent EffectTypical Yield (%)Reaction Time (h)
UnsubstitutedBaseline85 – 88%12
4-Methylbenzoic acidWeak EDG90 – 92%12
4-Methoxybenzoic acidStrong EDG88 – 91%12
4-Chlorobenzoic acidWeak EWG75 – 80%18
4-Nitrobenzoic acidStrong EWG60 – 65%24

Note: Steric hindrance at the meta-position can lead to a mixture of regioisomers or diminished yields due to restricted access to the less sterically encumbered ortho-C–H bond.

References

  • Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. (2024). "Ortho-iodination of aromatic carboxylic acids in aqueous media." Journal of Chemical Research, 48(1).[Link]

  • Nappi, M., et al. (2018). "Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations." ACS Catalysis, 8(2), 1433-1440.[Link]

Application

Liquid phase catalytic oxidation for substituted benzoic acid synthesis

Application Note & Protocol Guide Topic: High-Yield Synthesis of Substituted Benzoic Acids via Liquid Phase Catalytic Oxidation Audience: Researchers, Scientists, and Drug Development Professionals Foreword: From Bulk Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Yield Synthesis of Substituted Benzoic Acids via Liquid Phase Catalytic Oxidation

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: From Bulk Chemicals to Fine Synthesis

The liquid phase aerobic oxidation of alkylaromatics, particularly substituted toluenes, stands as a cornerstone of industrial chemistry. Processes like the Amoco Mid-Century process for terephthalic acid production have shaped the modern polymer industry.[1][2][3] This robust technology, typically employing a synergistic cobalt-manganese catalyst system promoted by a bromine source in an acetic acid solvent, offers a powerful platform for the synthesis of a wide array of substituted benzoic acids.[4][5][6] These products are not merely bulk commodities; they are crucial intermediates in the pharmaceutical, agrochemical, and advanced materials sectors.

This guide moves beyond a simple recitation of established industrial processes. It is designed for the research and development scientist who seeks to leverage this powerful oxidative transformation on a laboratory or pilot scale for the synthesis of novel or specialized substituted benzoic acids. We will delve into the mechanistic underpinnings of the Co/Mn/Br catalytic system to provide a rational basis for experimental design and optimization. The protocols provided are intended to be both detailed and adaptable, empowering the user to tailor the reaction to their specific substrate and desired outcome.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The successful oxidation of a substituted toluene to its corresponding benzoic acid hinges on a complex, free-radical chain reaction mechanism.[5] Understanding the distinct roles of each component of the Co/Mn/Br system is critical for troubleshooting and optimization.

  • Initiation and the Role of Bromine: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of the substituted toluene. The bromide promoter is key to this process. The metal catalysts facilitate the oxidation of bromide ions to bromine radicals, which are highly effective hydrogen abstractors.[7][8] This is a more efficient initiation pathway than direct oxidation of the toluene by the metal catalyst.

  • The Synergistic Partnership of Cobalt and Manganese: While both cobalt and manganese are effective oxidation catalysts, their combination often leads to a synergistic effect, enhancing both reaction rate and yield.[9][10][11][12] Cobalt is particularly effective in its higher oxidation state (Co³⁺) at decomposing hydroperoxides, which are key intermediates in the oxidation chain. Manganese, on the other hand, can participate in the initial activation of the C-H bond and facilitate the regeneration of the active Co³⁺ species. This synergistic relationship maintains a high concentration of active catalyst throughout the reaction.

  • The Solvent's Role: Acetic acid is not merely a solvent but an active participant in the reaction.[4] It provides a polar medium to solubilize the catalyst components and the reacting species. Its acidity also influences the catalyst's activity.

Below is a simplified representation of the key steps in the catalytic cycle.

CatalyticCycle cluster_initiation Initiation cluster_propagation Propagation cluster_catalyst_regen Catalyst Regeneration ArCH3 Substituted Toluene Br_radical Bromine Radical (Br•) ArCH3->Br_radical H-abstraction ArCH2_radical Benzyl Radical (ArCH2•) Br_radical->ArCH2_radical O2 Oxygen (O2) ArCH2_radical->O2 Addition ArCH2_radical->O2 ArCH2OO_radical Peroxy Radical (ArCH2OO•) O2->ArCH2OO_radical ArCH2OOH Hydroperoxide (ArCH2OOH) ArCH2OO_radical->ArCH2OOH H-abstraction from ArCH3 ArCH2OO_radical->ArCH2OOH ArCHO Aldehyde (ArCHO) ArCH2OOH->ArCHO Decomposition ArCH2OOH->ArCHO ArCOOH Benzoic Acid (ArCOOH) ArCHO->ArCOOH Further Oxidation ArCHO->ArCOOH Co2 Co(II) Co3 Co(III) Co2->Co3 Oxidation by Peroxy Radicals Mn2 Mn(II) Mn3 Mn(III) Mn2->Mn3 Oxidation Co3->ArCH2OOH Decomposition Catalyst Co3->Co2 Mn3->Mn2 Br_ion Bromide (Br-) Mn3->Br_ion Oxidation Br_ion->Br_radical Regeneration

Caption: Simplified Catalytic Cycle for the Co/Mn/Br-Catalyzed Oxidation of Substituted Toluenes.

Materials and Methods

Reagents and Equipment
  • Substrate: Substituted Toluene (e.g., p-toluic acid, m-xylene, pseudocumene)

  • Solvent: Glacial Acetic Acid

  • Catalysts:

    • Cobalt(II) acetate tetrahydrate

    • Manganese(II) acetate tetrahydrate

  • Promoter: Sodium bromide or 48% Hydrobromic acid

  • Oxidant: Compressed Air or Oxygen

  • Equipment:

    • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, thermocouple, and rupture disc.

    • Heating mantle or oil bath with temperature controller.

    • Condenser for off-gas.

    • Filtration apparatus (Büchner funnel, filter flask).

    • Analytical balance.

    • Standard laboratory glassware.

Generalized Experimental Protocol

WARNING: This reaction is conducted at elevated temperature and pressure and involves corrosive and flammable materials. A thorough hazard assessment must be completed before commencing any work.[13][14][15][16] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reactor Assembly and Leak Test:

    • Assemble the high-pressure reactor according to the manufacturer's instructions.

    • Pressurize the sealed reactor with an inert gas (e.g., nitrogen) to the intended maximum operating pressure and monitor for any pressure drop over 30 minutes to ensure a gas-tight seal.

  • Charging the Reactor:

    • To the reactor vessel, add the substituted toluene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical starting point for catalyst loading is in the range of 0.1-1.0 mol% for each metal salt and a similar molar ratio for the bromide source, relative to the substrate.

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Purge the reactor with compressed air or oxygen several times to remove nitrogen.

    • Pressurize the reactor with air or oxygen to the desired initial pressure (typically 10-30 bar).[1][17]

    • Begin heating the reactor to the target temperature (typically 150-220 °C).[1][18] Note: The reaction is exothermic, and the temperature should be carefully monitored and controlled.

  • Reaction Quench and Product Isolation:

    • After the reaction period, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess pressure in the fume hood.

    • Open the reactor and transfer the reaction mixture to a beaker.

    • Cool the mixture in an ice bath to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold acetic acid, followed by cold deionized water to remove residual catalyst and solvent.

    • Dry the product in a vacuum oven.

Representative Reaction Parameters

The optimal reaction conditions can vary significantly depending on the specific substituted toluene. The following table provides a starting point for optimization.

Substrate ExampleProductTemperature (°C)Pressure (bar)Catalyst SystemTypical YieldReference
m-XyleneIsophthalic Acid150-21510-20Co/Mn/Br~93%[4][19]
p-XyleneTerephthalic Acid175-22515-30Co/Mn/Br>95%[1][2]
PseudocumeneTrimellitic Acid140-2306-25Co/Mn/Br>90%[17][18][20]

Analytical Characterization and Optimization

Product Analysis

The purity of the synthesized substituted benzoic acid can be determined by several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for quantifying the product and any remaining starting material or intermediates (e.g., aldehydes).[21][22][23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used for product identification and purity assessment.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product.[21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional group.[21]

Optimization Workflow

Achieving high yield and purity often requires systematic optimization of the reaction parameters. The following workflow can guide this process.

OptimizationWorkflow start Define Target Yield & Purity initial_exp Initial Experiment (Based on Table 2.3) start->initial_exp analyze Analyze Product (HPLC, NMR) initial_exp->analyze is_target_met Target Met? analyze->is_target_met optimize_temp Adjust Temperature (± 10-20 °C) is_target_met->optimize_temp No end_run Final Protocol Established is_target_met->end_run Yes optimize_temp->analyze optimize_pressure Adjust Pressure (± 5 bar) optimize_temp->optimize_pressure optimize_pressure->analyze optimize_catalyst Vary Catalyst/Promoter Concentration optimize_pressure->optimize_catalyst optimize_catalyst->analyze

Caption: Decision workflow for optimizing the synthesis of substituted benzoic acids.

Safety Protocols and Hazard Management

The operation of high-pressure reactors for oxidation reactions requires strict adherence to safety protocols to mitigate risks of over-pressurization, thermal runaway, and chemical exposure.[13][15][16]

  • Pressure and Temperature Limits: Never exceed the manufacturer's specified pressure and temperature limits for the reactor vessel.[15] Ensure the reaction's potential exotherm is accounted for in the experimental design.[14]

  • Pressure Relief Systems: Ensure the reactor is equipped with a properly functioning rupture disk or pressure relief valve.[15][16]

  • Material Compatibility: The reactor materials must be compatible with the corrosive mixture of acetic acid and hydrobromic acid at high temperatures.

  • Ventilation: All operations, including reactor assembly, venting, and disassembly, must be performed in a certified chemical fume hood.[13]

  • Oxygen Concentration: In industrial settings, the oxygen concentration in the reactor off-gas is carefully monitored to prevent the formation of an explosive mixture.[17][26] While direct monitoring may not be feasible in a lab setting, it is crucial to use a well-stirred reactor to ensure good gas-liquid mixing and avoid localized oxygen depletion.

  • Emergency Procedures: Have a clear plan for emergency shutdown, including rapid cooling (e.g., an ice bath) and depressurization.[14][16]

References

  • Process for the production of trimellitic acid. (n.d.). Google Patents.
  • Trimellitic acid. (n.d.). Grokipedia.
  • Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle. (n.d.). Google Patents.
  • Production of Isophthalic Acid from m-Xylene Catalyzed by Co(II) and HPW@C Modified with Acetic Acid. (2018, August 13). ACS Publications.
  • Sakakibara, Y. (1987). Process for producing trimellitic acid. SciSpace.
  • Process for producing trimellitic anhydride. (2001, May 22). Justia Patents.
  • BP ‐Amoco Mid‐Century Process for Terephthalic Acid Production (Case Study). (n.d.). ResearchGate.
  • Process for producing high purity isophthalic acid. (n.d.). European Patent Office - EP 0465100 B1.
  • The preparation method of M-phthalic acid. (n.d.). Google Patents.
  • Experimental Study and Modeling of Homogenous Catalytic Oxidation of m-Xylene to Isophthalic Acid. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
  • p-Xylene Oxidation to Terephthalic Acid: New Trends. (n.d.). PMC.
  • Production of isophthalic acid from M‐Xylene catalyzed by Co(II) and HPW@C modified with ZnCl2 solution. (2020, February 17). ResearchGate.
  • Enhanced Mn-Co synergies of manganese-cobalt spinel oxide for efficient aerobic oxidation of benzyl alcohol. (2025, June 17). ResearchGate.
  • The aerobic oxidation of bromide to dibromine catalyzed by homogeneous oxidation catalysts and initiated by nitrate in acetic acid. (n.d.). ResearchGate.
  • High Pressure Reaction Vessels. (n.d.). Standard Operating Procedure.
  • Mild, solvent-free oxidation of toluene and subsituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis. (2002, October 30). Green Chemistry (RSC Publishing).
  • Catalytic properties of cobalt and manganese complexes with macromolecular ligands in the liquid-phase oxidation of ethylbenzene. (1979, March 1). R Discovery.
  • Production of Purified Terephthalic Acid Using the Spray Process Method. (n.d.). Scholarship Repository.
  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (n.d.). ResearchGate.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (2008, March 1). Semantic Scholar.
  • What safety measures are essential when working with high pressure reactors? (2024, December 23).
  • Spray Reactor-Based Terephthalic Acid Production as a Greener Alternative to the Mid-Century Process. (2022, September 15). Green Catalysis and Reaction Engineering - Cambridge University Press & Assessment.
  • The Origin of Synergetic Effect in Mixed Mn-Co Oxide with Spinel Structure for Catalytic Oxidation of CO. (2024, December 31). MDPI.
  • Effect of the cobalt addition on benzene oxidation of supported MnOx nanocluster catalysts. (2024, November 15). Chemistry Letters | Oxford Academic.
  • Oxidation of substituted toluenes with molecular oxygen in the presence of N,N',N' '-trihydroxyisocyanuric acid as a key catalyst. (2003, August 22). PubMed.
  • Synergism between Manganese and Cobalt on Mn–Co Oxides for the Catalytic Combustion of VOCs: A Combined Kinetics and Diffuse Reflectance Infrared Fourier Transform Spectroscopy Study. (n.d.). ACS Publications.
  • Process for preparation of terephthalic acid. (n.d.). Digital Repository.
  • Safety Protocols and Standards in High-Pressure Reactor Operations. (2024, February 7). Techinstro Blog.
  • Oxidation Reaction Safeguarding with SIS. (n.d.). Kenexis.
  • An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt. (n.d.). Benchchem.
  • Catalytic liquid-phase oxidation of toluene to benzoic acid. (n.d.). DSpace Arşivi - Ege Üniversitesi.
  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. (2021, July 20). Industrial & Engineering Chemistry Research - ACS Publications.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (n.d.). PMC - NIH.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). ResearchGate.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). PDF Free Download.
  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2024, December 23). BAuA.
  • Effect of the HBr content on toluene oxidation. Reaction conditions are... (n.d.). ResearchGate.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.
  • Aerobic oxidation catalysis with stable radicals. (2014, March 12). Queen's University Belfast.
  • Enhanced catalytic activity of MnCo-MOF-74 for highly selective aerobic oxidation of substituted toluene. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
  • Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. (n.d.). MDPI.
  • In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. (n.d.). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Welcome to the Technical Support Center for the synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. This guide is designed for research scientists and drug development professionals facing yield, purity, or scalabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. This guide is designed for research scientists and drug development professionals facing yield, purity, or scalability challenges during the electrophilic aromatic iodination of 4-(4-ethylcyclohexyl)benzoic acid.

Below, you will find a mechanistic overview, a targeted troubleshooting FAQ, optimized experimental protocols, and comparative yield data to ensure a self-validating and highly reproducible workflow.

Reaction Mechanism & Workflow Overview

The synthesis relies on an electrophilic aromatic substitution (EAS). The starting material, 4-(4-ethylcyclohexyl)benzoic acid, presents a unique electronic environment:

  • Activating Group: The 4-ethylcyclohexyl moiety is electron-donating via hyperconjugation, directing incoming electrophiles to the ortho and para positions.

  • Deactivating Group: The carboxylic acid (-COOH) is strongly electron-withdrawing, directing electrophiles to the meta position.

  • Synergy: Both groups synergistically direct the electrophilic attack to the 3-position (which is ortho to the alkyl ring and meta to the -COOH group). However, the overall deactivating nature of the -COOH group means that standard molecular iodine (I₂) is insufficiently reactive, necessitating the generation of a highly active [I⁺] super-electrophile[1].

G SM 4-(4-Ethylcyclohexyl)benzoic acid (Starting Material) Attack Regioselective Attack at C3 (Ortho to Alkyl, Meta to COOH) SM->Attack Reagents NIS + TfOH (Superacid Activation) Electrophile Highly Reactive Electrophile [I+] Reagents->Electrophile Electrophile->Attack Sigma Wheland Intermediate (Sigma Complex) Attack->Sigma Product 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (Target Product) Sigma->Product Deprotonation

Mechanism of superacid-catalyzed electrophilic aromatic iodination at the C3 position.

Troubleshooting Guide & FAQs

Q1: Why is my conversion rate plateauing at 40-50% despite extended reaction times? A1: This is a classic symptom of using an insufficiently powerful electrophile on a deactivated arene. The electron-withdrawing -COOH group reduces the nucleophilicity of the aromatic ring. Standard iodine monochloride (ICl) or I₂/H₂O systems often stall at low yields for benzoic acid derivatives[2]. Solution: Transition to an activated electrophilic source. N-Iodosuccinimide (NIS) paired with a superacid like Trifluoromethanesulfonic acid (TfOH) protonates the carbonyl oxygen of NIS, polarizing the N-I bond and generating a highly reactive[I⁺] equivalent that easily overcomes the activation energy barrier of deactivated arenes[1].

Q2: I am observing significant amounts of a di-iodinated byproduct. How can I improve regioselectivity? A2: Over-iodination (typically at the 3 and 5 positions) occurs when the active electrophile concentration is too high, or the stoichiometry is poorly controlled. Solution: Strictly limit the iodinating agent to 1.05 equivalents. Furthermore, perform the initial reagent addition at 0 °C. The 3-position is kinetically favored due to its proximity to the activating ethylcyclohexyl group; keeping the temperature low prevents the thermodynamic driving force from pushing the reaction toward the di-iodinated species[3].

Q3: When using the I₂ / HIO₃ / H₂SO₄ method, I see degradation and poor color in the crude product. What is happening? A3: Iodic acid (HIO₃) and concentrated sulfuric acid at elevated temperatures create a harsh oxidative environment. This can cause oxidative degradation of the aliphatic ethylcyclohexyl ring or lead to unwanted polymerization. Solution: Switch to a milder oxidative system. Using I₂ and Sodium Periodate (NaIO₄) in an Acetic Acid/Acetic Anhydride solvent mixture provides sufficient oxidative power to recycle the iodine byproducts without degrading the sensitive aliphatic ring[4].

Q4: The starting material is not fully dissolving in the reaction mixture, leading to inconsistent yields. A4: 4-(4-Ethylcyclohexyl)benzoic acid is highly lipophilic and exhibits poor solubility in highly polar or aqueous acidic media. Solution: Utilize a mixed solvent system. Dichloromethane (DCM) is excellent for dissolving the lipophilic starting material. When paired with TfOH, it maintains a homogeneous environment, ensuring uniform reaction kinetics and preventing unreacted starting material from crashing out of solution[1].

Experimental Protocols

To ensure maximum yield and scientific integrity, we recommend two validated pathways depending on your laboratory's scale and safety constraints.

Protocol A: Superacid-Catalyzed Iodination (High Yield & Purity)

This method utilizes NIS/TfOH and is ideal for discovery-scale synthesis where high purity and regioselectivity are paramount[4],[1].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 mmol of 4-(4-ethylcyclohexyl)benzoic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add 1.05 mmol of N-Iodosuccinimide (NIS) in a single portion. Ensure the NIS is freshly recrystallized or stored away from light to prevent degradation.

  • Activation: Slowly add 2.0 mmol of Trifluoromethanesulfonic acid (TfOH) dropwise over 5 minutes while maintaining the temperature at 0 °C. The solution will darken as the active electrophile is generated.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to naturally warm to room temperature. Stir for an additional 2-4 hours, monitoring via TLC or LC-MS until the starting material is consumed.

  • Quenching & Isolation: Pour the reaction mixture into 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine species. Extract with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

Protocol B: Oxidative Iodination (Scalable & Cost-Effective)

This method utilizes I₂/NaIO₄ and is better suited for scale-up due to the lower cost of reagents[4].

  • Solvent Preparation: In a round-bottom flask, prepare a solvent mixture of 5 mL glacial acetic acid and 2 mL acetic anhydride.

  • Reagent Mixing: Add 0.55 mmol of Sodium periodate (NaIO₄) and 0.5 mmol of molecular iodine (I₂). Stir until a homogeneous suspension is formed.

  • Acidification: Carefully add 1 mL of concentrated sulfuric acid (H₂SO₄, 98%) to the mixture.

  • Substrate Addition: Add 1.0 mmol of 4-(4-ethylcyclohexyl)benzoic acid in small portions to manage any mild exotherm.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Isolation: Pour the completed reaction mixture onto 50 g of crushed ice containing 1 g of sodium sulfite (Na₂SO₃) to reduce unreacted iodine. Collect the precipitated white/off-white solid via vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various iodination conditions based on analogous deactivated arene systems[4],[1].

Iodination SystemSolventTemp (°C)Time (h)Conversion (%)Di-iodo Impurity (%)Isolated Yield (%)
ICl AcOH2524~50%< 2%40 - 45%
I₂ / HIO₃ / H₂SO₄ AcOH / H₂SO₄5012> 90%5 - 8%60 - 65%
I₂ / NaIO₄ / H₂SO₄ AcOH / Ac₂O256> 95%3 - 5%80 - 85%
NIS / TfOH DCM0 to 253> 99%< 1%90 - 95%

Note: The NIS/TfOH system provides the highest isolated yield and the lowest impurity profile, making it the superior choice for synthesizing pharmaceutical-grade intermediates.

References

  • Organic Chemistry Portal. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid". Available at:[Link]

  • Google Patents. "US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid".

Sources

Optimization

Common side reactions in the synthesis of substituted benzoic acids

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. As researchers and drug development professionals, you understand that constructing the benzoic acid moiety is a foundational step i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. As researchers and drug development professionals, you understand that constructing the benzoic acid moiety is a foundational step in active pharmaceutical ingredient (API) scaffold generation. However, achieving high purity and yield requires precise control over reaction kinetics and thermodynamics.

This guide provides field-proven troubleshooting strategies, mechanistic causality for common side reactions, and self-validating protocols to ensure experimental success across the three most common synthetic pathways.

Synthesis Workflow & Failure Mode Analysis

SynthesisTroubleshooting Root Synthesis of Substituted Benzoic Acids M1 Oxidation of Alkylbenzenes Root->M1 M2 Grignard Carboxylation Root->M2 M3 Hydrolysis of Benzonitriles Root->M3 E1 Incomplete Oxidation (Benzaldehydes) M1->E1 Insufficient Oxidant E2 Over-oxidation (Ring Cleavage) M1->E2 Harsh Conditions on e-rich rings S1 Benzoic Acid M1->S1 Optimized KMnO4 E3 Wurtz-Fittig Homocoupling M2->E3 High Halide Conc. E4 Moisture Quenching (Reduced Arene) M2->E4 Trace H2O S2 Benzoic Acid M2->S2 Anhydrous / Slow Add E5 Stalling at Primary Amide M3->E5 Mild Hydrolysis E6 Saponification of Esters M3->E6 Non-selective Base S3 Benzoic Acid M3->S3 Prolonged Reflux

Figure 1: Decision tree mapping common synthetic routes to benzoic acids and their primary side reactions.

Section 1: Oxidation of Alkylbenzenes

FAQ 1: Why is my oxidation stalling at the benzaldehyde or benzyl alcohol intermediate? Causality: Permanganate oxidation of benzylic carbons is a multi-step kinetic process. The initial oxidation forms an alcohol, which rapidly oxidizes to an aldehyde. However, converting the aldehyde to a carboxylic acid requires the formation of a hydrate intermediate. If the oxidizing agent is insufficient or the reflux time is too short, the reaction kinetically traps the aldehyde[1]. Solution: Ensure a stoichiometric excess of KMnO₄ and maintain a vigorous reflux. The reaction is complete only when the purple color of the permanganate is entirely replaced by a brown precipitate of manganese dioxide (MnO₂)[1].

FAQ 2: How do I prevent over-oxidation or ring cleavage, especially with electron-rich substrates? Causality: Highly activated aromatic rings (e.g., those with methoxy or hydroxyl groups) are susceptible to oxidative degradation and C-C bond cleavage under harsh KMnO₄ conditions. Solution: Transition to milder, catalytic oxidation systems. For example, using N-hydroxyphthalimide (NHPI) as a radical initiator alongside Mn(OAc)₂ with O₂ allows for selective C-C bond oxidative cleavage of alkyl chains to benzoic acids without destroying the aromatic core[2].

Section 2: Grignard Carboxylation

FAQ 3: I am observing significant amounts of a high-boiling biaryl byproduct instead of my target acid. What is causing this? Causality: This is a Wurtz-Fittig-type homocoupling (dimerization)[3]. The newly formed Grignard reagent (ArMgBr) is a powerful nucleophile. If the concentration of the unreacted aryl halide (ArBr) in the flask is too high, the ArMgBr will attack the ArBr, forming a biaryl dimer rather than waiting for the CO₂ quench. Solution: Implement a slow, controlled dropwise addition of the aryl halide to the magnesium turnings[3]. This maintains a near-zero steady-state concentration of the electrophile, kinetically favoring the reaction of ArBr with the magnesium metal surface over the dissolved Grignard reagent.

FAQ 4: My yield is low, and I recover mostly the dehalogenated (reduced) starting material. Why? Causality: Moisture quenching. Grignard reagents are extremely strong bases. Even trace amounts of water in the THF, on the glassware, or introduced via wet dry ice will instantly protonate the carbanion, yielding the reduced arene. Solution: Rigorously dry all solvents. Instead of pouring the reaction over commercial dry ice (which condenses atmospheric moisture), bubble anhydrous CO₂ gas through the reaction mixture using a drying tube.

Section 3: Hydrolysis of Benzonitriles

FAQ 5: My nitrile hydrolysis is stalling, and LC-MS shows a mass corresponding to the primary amide (+18 Da). How do I drive it to the acid? Causality: The hydrolysis of a nitrile to a carboxylic acid occurs in two distinct stages. The nitrile carbon is highly electrophilic, making the first nucleophilic attack by hydroxide relatively fast[4]. However, the resulting amide intermediate is heavily resonance-stabilized, which significantly reduces the electrophilicity of its carbonyl carbon[5]. Consequently, the second nucleophilic attack required to form the tetrahedral intermediate and release ammonia is kinetically sluggish[4]. Solution: The reaction requires substantially higher activation energy to overcome the resonance stabilization of the amide. Use prolonged reflux (8-24 hours) in concentrated NaOH or HCl[1]. Alternatively, microwave irradiation or mixed solvent systems (e.g., EtOH/H₂O or Dioxane/H₂O) can increase the boiling point and drive the reaction to completion[5].

Quantitative Data: Side Reaction Profiles

Synthesis RouteTarget SubstratePrimary Side ReactionTypical Yield PenaltyMechanistic CauseMitigation Strategy
Alkylbenzene Oxidation Toluene derivativesIncomplete Oxidation (Aldehyde)15-30%Premature depletion of oxidant or kinetic trapping.Ensure excess KMnO₄; monitor for complete MnO₂ precipitation.
Grignard Carboxylation Aryl halidesWurtz-Fittig Homocoupling (Biaryl dimer)20-40%Nucleophilic attack of ArMgX on unreacted ArX.Highly dilute conditions; ultra-slow dropwise addition of ArX.
Nitrile Hydrolysis BenzonitrilesStalling at Primary Amide30-50%Resonance stabilization of the amide intermediate lowers electrophilicity.Prolonged reflux (>12h) with high-concentration NaOH or HCl.

Self-Validating Experimental Protocols

Protocol 1: KMnO₄ Oxidation of Toluene Derivatives
  • Initiation: In a round-bottom flask, combine the alkylbenzene (1 eq), KMnO₄ (3-4 eq), and water/pyridine solvent mixture.

  • Reaction: Heat to a vigorous reflux. Self-Validation Checkpoint: The solution must initially present a deep, opaque purple color, confirming the presence of active MnO₄⁻ ions[1].

  • Monitoring: Continue refluxing for 4-6 hours. Self-Validation Checkpoint: The complete consumption of the oxidant is visually confirmed when the purple color entirely dissipates, replaced by a heavy, brown suspension of manganese dioxide (MnO₂)[1]. If purple persists after 6 hours, the substrate is highly sterically hindered.

  • Work-up: Filter the hot mixture through Celite to remove the MnO₂.

  • Precipitation: Cool the filtrate and slowly add concentrated HCl until the pH is < 2. Self-Validation Checkpoint: A white crystalline precipitate should form immediately upon acidification, validating the successful protonation of the water-soluble benzoate salt into the insoluble benzoic acid[1].

Protocol 2: Grignard Carboxylation of Aryl Bromides
  • Activation: Add magnesium turnings (1.1 eq) to a flame-dried flask under inert gas (N₂/Ar). Add enough anhydrous THF to cover the turnings, followed by a single crystal of iodine. Self-Validation Checkpoint: The iodine color should fade to colorless, indicating the physical activation of the magnesium surface.

  • Grignard Formation: Begin a slow, dropwise addition of the aryl bromide (1 eq) in anhydrous THF. Self-Validation Checkpoint: The reaction mixture should self-sustain a gentle exothermic reflux. Loss of reflux indicates stalling; excessive vigorous boiling indicates too rapid addition, which promotes Wurtz-Fittig homocoupling[3].

  • Carboxylation: Bubble anhydrous CO₂ gas directly into the Grignard solution at 0°C. Self-Validation Checkpoint: The solution will transition into a thick, white, gel-like magnesium carboxylate salt, visually confirming successful carbon capture.

  • Work-up: Quench with dilute HCl to dissolve magnesium salts and extract the benzoic acid into diethyl ether[1].

References

  • "Production of benzoic acid from wood lignin." Chemical Communications (RSC Publishing). URL: [Link]

  • "Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia." Pearson. URL: [Link]

  • "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure 4-(4-Ethylcyclohexyl)-3-iodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid .

This compound is a critical rigid-core intermediate utilized in the synthesis of advanced nematic liquid crystals[1] and highly specific active pharmaceutical ingredients (APIs). The presence of the bulky, lipophilic 4-ethylcyclohexyl group combined with the electron-withdrawing iodine atom creates a unique solubility profile. Because end-stage applications require strict stereochemical fidelity (specifically the trans-isomer for mesophase stability) and absolute chemical purity, mastering the removal of process impurities is paramount.

Visualizing the Reaction and Impurity Landscape

To effectively purify your compound, you must first understand the origin of the impurities. The diagram below illustrates the standard oxidative iodination pathway and the three primary impurity branches you will encounter during synthesis.

G SM Starting Material 4-(4-Ethylcyclohexyl)benzoic acid Reagents Oxidative Iodination (I2, NaIO4, H2SO4) SM->Reagents Product Target Product 4-(trans-4-Ethylcyclohexyl)-3-iodobenzoic acid Reagents->Product Main Pathway Imp1 Impurity 1: Des-iodo (Unreacted SM) Reagents->Imp1 Incomplete Rxn Imp2 Impurity 2: Di-iodo (3,5-diiodo derivative) Reagents->Imp2 Over-iodination Imp3 Impurity 3: Cis-isomer (Stereochemical defect) Reagents->Imp3 Isomerization

Synthesis pathway of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid and common impurities.

Section 1: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted 4-(4-ethylcyclohexyl)benzoic acid (des-iodo impurity). Recrystallization is not separating them. Why, and how do I fix this? A1: Both the starting material and the target product are highly lipophilic benzoic acids. Because their thermodynamic solubility profiles in common crystallization solvents overlap significantly, fractional crystallization is highly inefficient here. The Fix: You must exploit their electronic and steric differences via Silica Gel Column Chromatography. The bulky iodine atom at the 3-position shields the carboxylic acid slightly and alters the molecule's overall dipole moment. By using a non-polar solvent system spiked with 1% glacial acetic acid, the mono-iodo product will elute faster than the des-iodo starting material. The acetic acid is non-negotiable; it suppresses the ionization of the carboxylate group, preventing the compound from streaking down the silica column.

Q2: LC-MS analysis indicates the presence of a 3,5-diiodo impurity. Where does this come from, and what is the removal strategy? A2: The 3,5-diiodo impurity is a result of over-iodination. The direct iodination of deactivated arenes like benzoic acid often requires harsh oxidative conditions (e.g., I2​ with NaIO4​ in H2​SO4​ )[2]. If the stoichiometric ratio of the oxidizer is too high or the reaction time is extended, a second iodine atom will add to the remaining meta-position. The Fix: The di-iodo compound has a significantly higher molecular weight and rigid symmetry, which drastically reduces its solubility in cold organic solvents. It can be removed via hot filtration or fractional recrystallization using an ethanol/water gradient (See Protocol C).

Q3: NMR shows a 10-15% presence of the cis-ethylcyclohexyl isomer. How can I enrich the trans-isomer? A3: For liquid crystal applications, the trans-1,4-disubstituted cyclohexane ring is mandatory to maintain the linear molecular geometry required for nematic phase alignment[1]. The Fix: The trans-isomer is thermodynamically more stable and packs much more efficiently into a crystal lattice than the "bent" cis-isomer. You can enrich the trans-isomer to >99% through selective thermodynamic recrystallization from hot toluene. The cis-isomer disrupts lattice packing, remaining dissolved in the mother liquor.

Q4: The isolated solid has a distinct yellow/brown tint instead of being pure white. Is the product degrading? A4: It is highly unlikely that the stable iodo-arene core is degrading at room temperature. The discoloration is almost certainly caused by residual elemental iodine ( I2​ ) trapped within the crystal lattice during precipitation. The Fix: This must be addressed during the liquid-liquid extraction phase by employing a chemical quench (See Protocol A). Washing the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) reduces the deeply colored I2​ into colorless, water-soluble iodide ions ( I− ).

Section 2: Standardized Purification Protocols
Protocol A: Chemical Quench & Liquid-Liquid Extraction (Iodine Removal)

Causality: Elemental iodine is highly soluble in organic solvents and will co-precipitate with your product. Chemical reduction is required to force it into the aqueous phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Shake vigorously and vent.

  • Self-Validation Step: Observe the organic layer. The successful reduction of I2​ to I− is confirmed when the organic layer transitions from a dark purple/brown to a pale yellow or colorless state.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography (Des-iodo Removal)

Causality: Exploits the altered dipole moment and steric shielding provided by the iodine atom to separate the product from unreacted starting material.

  • Prepare a silica gel column using a solvent system of Hexane:EtOAc (85:15) containing 1% Glacial Acetic Acid (v/v) .

  • Dry-load the crude mixture onto a small amount of silica and apply it to the top of the column.

  • Elute the column under positive pressure.

  • Self-Validation Step: Spot fractions on a TLC plate and develop in the same solvent system. Visualize under a 254 nm UV lamp. The target mono-iodo product will appear as the higher Rf​ spot (approx. 0.42), while the des-iodo impurity will trail behind (approx. 0.35).

  • Pool the fractions containing the pure mono-iodo product and evaporate.

Protocol C: Thermodynamic Recrystallization (Cis/Trans Enrichment & Di-iodo Removal)

Causality: Leverages the superior crystal lattice packing of the linear trans-isomer to isolate it from the bent cis-isomer and the poorly soluble di-iodo impurity.

  • Suspend the semi-pure solid in Toluene (approx. 5-7 volumes).

  • Heat the suspension to reflux (110 °C) until the solid completely dissolves. Note: If a fine white powder refuses to dissolve at reflux, this is likely the 3,5-diiodo impurity. Perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature undisturbed over 4 hours to promote the growth of large, highly pure trans-isomer crystals.

  • Chill the flask in an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Filter the crystals under vacuum and wash with a minimum amount of ice-cold hexane.

  • Self-Validation Step: Confirm isomeric purity via 1H -NMR (look for the characteristic axial-axial coupling constants of the cyclohexane ring protons) and verify a sharp, narrow melting point range.

Section 3: Quantitative Data & Physicochemical Profiling

The following table summarizes the chromatographic and solubility behaviors of the target compound and its primary impurities to guide your purification strategy.

Compound Rf​ Value (Hex:EtOAc 85:15 + 1% AcOH)Relative Solubility (Hot Toluene)Primary Removal Strategy
Target: Mono-iodo (trans) 0.42 High N/A (Product)
Impurity 1: Des-iodo (SM)0.35HighColumn Chromatography
Impurity 2: 3,5-Diiodo0.50Very LowHot Filtration / Recrystallization
Impurity 3: Cis-isomer0.42 (Co-elutes)High (Remains in mother liquor)Thermodynamic Recrystallization
Section 4: References
  • DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Iodobenzoic Acids

Executive Overview The Suzuki-Miyaura cross-coupling of iodobenzoic acids presents a unique mechanistic challenge. While the carbon-iodine bond readily undergoes oxidative addition, the presence of an unprotected, acidic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The Suzuki-Miyaura cross-coupling of iodobenzoic acids presents a unique mechanistic challenge. While the carbon-iodine bond readily undergoes oxidative addition, the presence of an unprotected, acidic carboxylic acid moiety disrupts the delicate pH balance required for transmetalation and introduces severe solubility constraints. This guide deconstructs the causality behind low yields—specifically base depletion, protodeboronation, and dehalogenation—and provides self-validating protocols to engineer a robust catalytic system.

Mechanistic Bottlenecks & Competing Pathways

Understanding the failure modes of this reaction requires mapping the catalytic cycle against the specific vulnerabilities introduced by the free carboxylate group.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Iodobenzoic Acid) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (+ Boronate) PdII->TransMet Base + Boronic Acid Dehal Dehalogenation (Side Reaction) PdII->Dehal Pd-H formation RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Boronic Acid Degradation) TransMet->Proto Excess H2O / High pH RedElim->Pd0 Regeneration Product Biaryl Product (Desired) RedElim->Product

Catalytic cycle of Suzuki coupling vs. protodeboronation and dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the unprotected carboxylic acid group cause incomplete conversion, and should I protect it? Causality: The free carboxylic acid (pKa ~4) acts as an internal acid quench. Suzuki couplings inherently rely on a base to activate the boronic acid into a reactive, electron-rich boronate anion ([ArB(OH)3]⁻), which is mandatory for the transmetalation step[1]. If standard base equivalents (e.g., 1.5 eq) are used, the carboxylic acid consumes 1.0 eq immediately, leaving insufficient base to drive the catalytic cycle[1]. Furthermore, the resulting carboxylate salt is highly polar, often precipitating out of standard non-polar organic solvents. Solution: You do not strictly need to protect the acid, provided you compensate stoichiometrically. Use a minimum of 2.5 to 3.0 equivalents of base and employ a biphasic or polar solvent system (e.g., Dioxane/H₂O) to maintain solubility. If solubility remains intractable, protecting the acid as a methyl ester is a definitive workaround[2].

Q2: My primary byproduct is the simple arene (Ar-H) derived from my boronic acid. How do I minimize this? Causality: The presence of the Ar-H arene is the hallmark of protodeboronation (or protodeborylation), a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond[3]. This degradation pathway is highly accelerated by high pH, elevated temperatures, and excessive water[3][4]. Because iodobenzoic acids require excess base to neutralize the -COOH group, researchers often inadvertently create a highly basic aqueous microenvironment that hydrolyzes the boronic acid before transmetalation can occur[4]. Solution: Switch to a milder base (e.g., K₃PO₄ instead of NaOH or KOH) to buffer the pH. Additionally, consider adding the boronic acid in portions over time, or utilize a slow-release boron source such as a MIDA boronate to keep the instantaneous concentration of the vulnerable boronic acid low[1][4].

Q3: I am recovering benzoic acid instead of iodobenzoic acid. What is causing this dehalogenation? Causality: Dehalogenation (hydrodehalogenation) is a fatal diversion of the palladium catalyst. It occurs when the Pd(II) intermediate undergoes β-hydride elimination—most commonly from alcoholic co-solvents (like ethanol) or alkoxide bases—to form a reactive palladium-hydride (Pd-H) species[5]. This Pd-H species then reductively eliminates with the aryl group, yielding the dehalogenated benzoic acid rather than the desired biaryl product[5]. Solution: Eliminate all alcoholic solvents from your system. Switch to a non-nucleophilic solvent mixture (e.g., Toluene/Water or Dioxane/Water). Furthermore, ensure rigorous degassing; trace oxygen can alter the oxidation state of the catalyst and promote these aberrant pathways[6].

Quantitative Data: Base & Solvent Optimization

Base / Solvent SystemBase EquivalentsSuitability for Iodobenzoic AcidsExpected Outcome / Mechanistic Risk
Na₂CO₃ / Toluene:EtOH:H₂O 1.5 eqPoor Incomplete conversion. Base is entirely consumed by the -COOH group; transmetalation stalls.
NaOH / Dioxane:H₂O 3.0 eqModerate High risk of protodeboronation[4]. The strong base rapidly degrades the boronic acid before coupling.
K₃PO₄ / Dioxane:H₂O 3.0 eqExcellent Optimal buffering. Neutralizes the -COOH group while maintaining a mild pH (~9-10) to activate the boronate safely.
Cs₂CO₃ / DMF (Anhydrous) 2.5 eqGood Requires a protected boronic ester (e.g., pinacol ester). Avoids water entirely, eliminating hydrolytic protodeboronation.

Self-Validating Experimental Protocol

To systematically troubleshoot and optimize your yield, follow this self-validating methodology. Every step contains a built-in checkpoint to isolate the variable causing the failure.

Step 1: Reagent Stoichiometry & Solubility Calibration

  • Action: Weigh 1.0 eq iodobenzoic acid, 1.2 eq arylboronic acid, and 3.0 eq K₃PO₄. Dissolve in a 4:1 mixture of Dioxane:H₂O to achieve a 0.1 M concentration.

  • Causality: 1.0 eq of base is instantly consumed to form the water-soluble carboxylate salt. The remaining 2.0 eq ensures a sufficiently basic environment to form the reactive boronate species without driving the pH so high that protodeboronation dominates.

  • Self-Validation Checkpoint: Before adding the catalyst, test the pH of the aqueous phase. It must be between 9–10. If it is <8, the base has been entirely consumed by the acid, and transmetalation will fail.

Step 2: Rigorous Degassing (Inert Atmosphere)

  • Action: Subject the solvent mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes[6].

  • Causality: Oxygen oxidizes Pd(0) to inactive Pd(II) species and oxidizes electron-rich phosphine ligands, stalling the cycle and promoting homocoupling[6].

  • Self-Validation Checkpoint: Observe the color of the phosphine ligand solution; rapid darkening before heating indicates oxygen ingress.

Step 3: Catalyst Activation & Coupling

  • Action: Add 2 mol% Pd₂(dba)₃ and 4 mol% XPhos[7]. Heat the reaction mixture to 80°C with vigorous stirring.

  • Causality: Bulky, electron-rich ligands like XPhos accelerate both oxidative addition into the C-I bond and the rate-limiting transmetalation step, outcompeting side reactions[7].

  • Self-Validation Checkpoint: Run a parallel micro-scale control reaction using methyl iodobenzoate. If the protected ester couples successfully but the free acid fails, the issue is strictly related to carboxylate solubility or base stoichiometry, not catalyst poisoning.

Step 4: Reaction Quench & Phase-Selective Workup

  • Action: Cool to room temperature. Pour the mixture into cold water. Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3[2]. Extract with Ethyl Acetate.

  • Causality: At basic pH, the product remains in the aqueous layer as a water-soluble carboxylate salt. Acidification protonates the carboxylate, driving the neutral product into the organic extraction phase[2].

  • Self-Validation Checkpoint: Monitor both the organic and aqueous layers by LC-MS prior to discarding the aqueous phase to ensure complete product recovery.

Troubleshooting Decision Tree

Use the following logic flow to diagnose crude LC-MS/NMR data and adjust your next iteration.

DecisionTree Start Low Yield Detected in Suzuki Coupling Analyze Perform LC-MS/NMR on Crude Mixture Start->Analyze Unreacted Unreacted Iodobenzoic Acid Analyze->Unreacted Proto High Ar-H (Protodeboronation) Analyze->Proto Dehal High Benzoic Acid (Dehalogenation) Analyze->Dehal FixUnreacted Increase Base to >2.5 eq Improve Solubility (Dioxane/H2O) Unreacted->FixUnreacted Catalyst Stalled FixProto Use Milder Base (K3PO4) Lower Temp / Slow Addition Proto->FixProto Boronic Acid Degraded FixDehal Remove Alcoholic Solvents Rigorous Degassing Dehal->FixDehal Pd-H Formation

Decision tree for diagnosing and resolving low yields in iodobenzoic acid cross-couplings.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions, Benchchem, 6

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions, Benchchem, 3

  • minimizing dehalogenation in Suzuki coupling of 5-Bromo-2-iodobenzoic acid, Benchchem,5

  • Pd-catalyzed Miyaura borylation and telescopic borylation / Suzuki-Miyaura cross-coupling processes in Deep-Eutectic Solvents, CNR-IRIS, 7

  • 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | 158938-08-0, Benchchem,2

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 1

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis, University of Edinburgh, 4

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of benzoic acid derivatives

Welcome to the Technical Support Center for the synthesis and optimization of benzoic acid derivatives. This guide is engineered for researchers, process chemists, and drug development professionals who require mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of benzoic acid derivatives. This guide is engineered for researchers, process chemists, and drug development professionals who require mechanistic depth and actionable troubleshooting for complex synthetic workflows.

Aerobic Oxidation of Alkylbenzenes

The liquid-phase oxidation of alkylbenzenes (e.g., toluene to benzoic acid) is a foundational industrial and laboratory process. However, achieving high turnover frequencies (TOF) without over-oxidation or catalyst poisoning requires precise control of the radical chain mechanism.

FAQ: Why is my oxidation reaction stalling at the benzaldehyde/benzyl alcohol intermediate, or producing intractable tars? Causality & Mechanism: The rate-limiting step in alkylbenzene oxidation is the abstraction of the benzylic hydrogen to form a radical. If you are using a standard transition metal catalyst (like Co or Mn) without a promoter, the metal ions alone are inefficient at continuous hydrogen abstraction. The addition of a bromide promoter (e.g., NaBr or HBr) generates highly reactive bromine radicals ( Br∙ ) that abstract benzylic hydrogens orders of magnitude faster than Co3+ alone. Stalling occurs when the radical chain terminates prematurely due to insufficient promoter, or when water (a byproduct of the oxidation) accumulates and coordinates to the metal center, deactivating the catalyst. Interestingly, utilizing ionic liquids as a solvent can actively deactivate the generated water, preventing it from interfering with the catalyst and tuning the selectivity of the oxidation[1].

Validated Protocol: Co/Mn-Catalyzed Liquid-Phase Oxidation

Self-Validating System: This protocol utilizes oxygen uptake and GC-MS tracking as built-in checkpoints to ensure the radical chain is active.

  • Initiation: In a high-pressure reactor, dissolve 1.0 eq of the alkylbenzene in acetic acid. Add 0.05 eq of Co(OAc)2​ , 0.01 eq of Mn(OAc)2​ , and 0.02 eq of NaBr.

    • Validation: The solution should exhibit a distinct pink/purple hue, confirming the solubility of the Co/Mn salts.

  • Pressurization & Heating: Seal the reactor and purge with O2​ . Pressurize to 10-15 bar and heat to 150 °C.

    • Validation: Monitor the pressure gauge. A steady drop in pressure indicates active O2​ consumption (uptake). If pressure remains static after 15 minutes, the radical initiation has failed; check for radical scavengers (impurities) in the solvent.

  • Reaction Monitoring: Sample the reaction every 30 minutes.

    • Validation: GC-MS analysis must show the transient appearance and subsequent disappearance of the benzaldehyde intermediate. The reaction is complete when the aldehyde peak area falls below 2%.

  • Workup: Cool the reactor, vent carefully, and precipitate the benzoic acid derivative by adding cold water. Filter and recrystallize from ethanol.

Metal-Catalyzed Carboxylation of Aryl Halides

Direct incorporation of CO2​ into aryl halides via transition-metal catalysis is a highly atom-economical route to benzoic acids[2].

FAQ: I am observing high levels of dehalogenated byproducts (Ar-H) instead of the target benzoic acid (Ar-CO2H). How do I suppress this? Causality & Mechanism: In reductive carboxylation, the oxidative addition of the aryl halide to the Ni(0) or Pd(0) catalyst forms an Ar-Metal(II)-X complex, which is then reduced to a highly nucleophilic Ar-Metal(I) species. CO2​ is a weak electrophile. If the local concentration of CO2​ is insufficient, or if trace protons (from moisture or protic solvents) are present, the Ar-Metal(I) intermediate will undergo rapid protodemetalation, yielding the dehalogenated arene. In electrochemical setups, the Hydrogen Evolution Reaction (HER) competes directly with CO2​ reduction. The generated H2​ gas acts as a potent reducing agent that actively promotes the dehalogenation of the aryl halide[3]. To solve this, the CO2​ reduction must be spatially or mechanistically separated from the carbonylation step.

G Ni0 Ni(0)L_n Active Catalyst ArNiIIX Ar-Ni(II)-X Oxidative Addition Ni0->ArNiIIX Ar-X ArNiI Ar-Ni(I) Reduced Intermediate ArNiIIX->ArNiI + e- (Reduction) - X- ArCO2Ni Ar-CO2-Ni(I) CO2 Insertion ArNiI->ArCO2Ni CO2 Insertion ArCO2Ni->Ni0 Catalyst Regeneration Product Ar-CO2(-) Benzoate Product ArCO2Ni->Product + e- (Reduction)

Fig 1. Catalytic cycle for the Ni-catalyzed reductive carboxylation of aryl halides.

Validated Protocol: Electrochemical Hydroxycarbonylation of Aryl Iodides

Self-Validating System: This protocol uses a 3-compartment electrochemical cell to mitigate HER-induced dehalogenation[3].

  • Electrolyte & Cell Setup: Assemble a 3-compartment cell. Use a surface-modified silver electrode in the cathodic chamber for the electrochemical reduction of CO2​ ( eCO2​RR ).

    • Validation: Measure the Faradaic efficiency of the cathodic chamber via headspace GC. It must show >90% CO generation and <5% H2​ to confirm HER suppression.

  • Ex-Situ Carbonylation: Route the generated CO gas into a separate reaction chamber containing the aryl iodide, water, and a MOF-supported palladium catalyst ( Pd0@MIL-88B ).

    • Validation: The spatial separation ensures the Pd catalyst is never exposed to the cathodic potential, preventing catalyst degradation.

  • Reaction & Isolation: Stir at room temperature for 12 hours. Filter the heterogeneous MOF catalyst (which can be recycled). Acidify the filtrate to pH 2 with 1M HCl to precipitate the benzoic acid.

Solvent-Free & Temperature-Controlled Oxidative Coupling

For laboratories looking to bypass high-pressure gases and corrosive solvents, the oxidative cleavage of benzyl cyanides offers a highly tunable, green alternative[4].

FAQ: My solvent-free oxidation of benzyl cyanide is yielding a mixture of tert-butyl peresters and benzoic acids. How do I control the chemoselectivity? Causality & Mechanism: The reaction of benzyl cyanides with tert-butyl hydroperoxide (TBHP) catalyzed by Cu(OAc)2​ proceeds via a benzylic radical intermediate. The chemoselectivity is entirely thermodynamically controlled by the reaction temperature. At room temperature (25 °C), the radical couples with a tert-butyl peroxy radical to form a stable tert-butyl perester. However, if the thermal energy is increased to 80 °C, the perester intermediate undergoes rapid nucleophilic attack by water (generated in situ), cleaving the complex to yield the thermodynamically favored benzoic acid derivative[4].

G Cyanide Benzyl Cyanide Substrate Radical Radical Intermediate (Cu-Catalyzed) Cyanide->Radical Cu(OAc)2 / TBHP - H• Perester tert-Butyl Perester (Room Temp) Radical->Perester + TBHP (25 °C) Benzoic Benzoic Acid (80 °C) Radical->Benzoic + H2O / Heat (80 °C)

Fig 2. Temperature-controlled divergent synthesis from benzyl cyanides using Cu/TBHP.

Validated Protocol: Solvent-Free Synthesis of Benzoic Acids from Benzyl Cyanides

Self-Validating System: Strict thermal monitoring dictates the product outcome.

  • Reagent Mixing: In a round-bottom flask, combine 1.0 mmol of benzyl cyanide, 20 mol% Cu(OAc)2​ , and 4.0 equivalents of aqueous TBHP (70%). Do not add any organic solvent.

    • Validation: The mixture will turn a deep blue/green, indicating the formation of the active Cu(II)-peroxy complex.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set strictly to 80 °C.

    • Validation: Monitor the internal temperature with a thermocouple. If the temperature drops below 60 °C, TLC analysis (Hexane/EtOAc 8:2) will show the premature accumulation of the perester intermediate ( Rf​≈0.6 ) rather than the baseline-bound carboxylic acid.

  • Workup: After 4 hours, cool to room temperature. Add saturated NaHCO3​ to extract the acid into the aqueous layer. Wash with ethyl acetate to remove unreacted cyanide. Acidify the aqueous layer with HCl to precipitate the pure benzoic acid derivative[4].

Quantitative Data Summary

Table 1: Optimization Matrix for Benzoic Acid Synthesis Workflows

SubstrateMethodologyCatalyst / PromoterKey Optimization ParameterTypical Yield
Alkylbenzenes Aerobic Oxidation Co(OAc)2​ / Mn(OAc)2​ / NaBrBr- concentration; Water removal85-95%
Aryl Halides Reductive Carboxylation Ni(0) or Pd(0) complexes CO2​ pressure; Strict anhydrous state70-90%[2]
Aryl Iodides Electrochemical CarbonylationMOF-supported Pd / Ag electrodeSpatial separation of HER from Pd>90%[3]
Benzyl Cyanides Solvent-Free Oxidation Cu(OAc)2​ / TBHPStrict thermal control (80 °C)80-85%[4]
Benzyl Alcohols Ionic Liquid OxidationPd metal / Ionic LiquidChloride ion level; Water content>85%[1]

Sources

Optimization

Technical Support Center: Strategies for Preventing Dehalogenation in Reactions with Aryl Iodides

Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling chemistry: the dehalogenation of aryl iodides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Dehalogenation of Aryl Iodides

Dehalogenation, or hydrodehalogenation, is the substitution of a halogen atom with a hydrogen atom on your aryl halide starting material, leading to a reduced, non-coupled byproduct.[1][2][3] This side reaction is particularly prevalent with the more reactive aryl iodides.[1] The following table outlines common scenarios, their probable causes, and actionable solutions to mitigate this undesired pathway.

Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant formation of the dehalogenated arene byproduct. Formation of a palladium-hydride (Pd-H) species is the most common culprit.[1][4] This can arise from reactions with the base, solvent (especially alcohols), or residual water.[1][2]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6] These ligands promote the desired reductive elimination of the cross-coupled product, which can outcompete the dehalogenation pathway.[3][5] Base Optimization: Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[1][5][6] Strong alkoxide bases should be avoided if possible, as they can be a source of hydrides.[1] Solvent Choice: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1][6][7] If a protic solvent is necessary, consider using it as a co-solvent in minimal quantities.[1]
Reaction is sluggish, and dehalogenation is the major pathway. The rate of dehalogenation is faster than the rate of the desired cross-coupling reaction. This can be due to slow oxidative addition or slow transmetalation.[1]Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes favor the desired reaction. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species.[6] Temperature Optimization: Carefully lower the reaction temperature. Dehalogenation can sometimes have a higher activation energy than the desired coupling, so a lower temperature may favor the intended reaction.[2][6][7]
Dehalogenation is observed specifically with N-heterocyclic aryl iodides. N-heterocyclic substrates can be more electron-deficient and prone to dehalogenation. The nitrogen atom can also coordinate to the palladium center, influencing the reaction pathway.[1]Protecting Groups: For N-H containing heterocycles (e.g., indoles, pyrroles), protection of the nitrogen with a suitable group (e.g., Boc, SEM) can prevent deprotonation by the base and suppress dehalogenation.[1] Milder Base: A milder base may be necessary to avoid unwanted side reactions involving the heterocycle.[1]
In Sonogashira coupling, both dehalogenation and alkyne homocoupling are observed. In addition to Pd-H formation, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling).[8][9]Strictly Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to minimize oxygen.[8] Degassing the solvents and reagents is crucial.[1][8] Minimize Copper(I) Co-catalyst: Use the minimum effective amount of the copper(I) salt to reduce homocoupling.[8] In some cases, copper-free conditions can be employed.[10][11]
Competing Reaction Pathways in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the critical juncture in the catalytic cycle where the desired cross-coupling pathway competes with the undesired dehalogenation pathway.

G cluster_cycle Catalytic Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I arpdxl Ar-Pd(II)(X)L₂ oxidative_addition->arpdxl transmetalation Transmetalation (with R-M) arpdxl->transmetalation arpdrl Ar-Pd(II)(R)L₂ arpdxl->arpdrl Desired Pathway pdh_formation Pd-H Formation arpdxl->pdh_formation arpdhl Ar-Pd(II)(H)L₂ arpdxl->arpdhl Undesired Pathway transmetalation->arpdrl reductive_elimination Reductive Elimination arpdrl->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pdh_formation pdh_formation->arpdhl reductive_elimination_deh Reductive Elimination arpdhl->reductive_elimination_deh dehalogenated_product Ar-H (Byproduct) reductive_elimination_deh->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][2] Once formed, the Ar-Pd-X intermediate can undergo a competing reaction where the halide is replaced by the hydride, forming an Ar-Pd-H intermediate. Subsequent reductive elimination then releases the dehalogenated arene (Ar-H) and regenerates the active Pd(0) catalyst.[4]

Q2: Why are aryl iodides more susceptible to dehalogenation than aryl bromides or chlorides?

A2: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] This is because the carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides more reactive towards oxidative addition to the palladium(0) center. This increased reactivity also applies to the undesired dehalogenation pathway.

Q3: How does the choice of ligand impact the extent of dehalogenation?

A3: The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often effective at suppressing dehalogenation.[5][6] These ligands accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outpace the rate of the competing dehalogenation pathway.[3][5] Bidentate ligands with a large bite angle, like Xantphos or dppf, can also stabilize the catalytic species and influence the reaction pathway, sometimes reducing side reactions.[5]

Q4: Can the order of addition of reagents make a difference?

A4: While not a universal solution, the order of addition can sometimes be important.[6] For instance, pre-mixing the palladium source and the ligand to allow for the formation of the active catalyst before adding the aryl iodide and base might be beneficial in some cases. This can help to ensure that the desired catalytic cycle is initiated efficiently.

Q5: I'm performing a Buchwald-Hartwig amination and observing significant dehalogenation. What are the key parameters to adjust?

A5: In Buchwald-Hartwig aminations, dehalogenation is a known competing side reaction.[12] Key parameters to optimize include:

  • Ligand Choice: The use of specialized biarylphosphine ligands is often crucial.[5] Screening ligands like XPhos, SPhos, or RuPhos is a good starting point.[5]

  • Base Selection: Strong bases are typically required, but their choice can influence side reactions.[5] A weaker base like K₃PO₄ or Cs₂CO₃ may reduce dehalogenation compared to strong alkoxide bases like NaOt-Bu.[5][6]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are standard.[5] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable to minimize side reactions.[5]

Q6: Are there any "additive" strategies to suppress dehalogenation?

A6: In some specific cases, additives can be beneficial. For instance, in certain Heck reactions, the addition of salts like lithium chloride has been shown to prevent competing dehalogenation of aryl iodides.[2][13] In Buchwald-Hartwig aminations of aryl iodides, the inhibitory effect of the iodide byproduct can be mitigated by choosing a solvent system in which the iodide salt is insoluble.[14][15]

Experimental Protocol: Ligand Screening to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal conditions for minimizing dehalogenation.

Materials:

  • Aryl iodide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • In an inert atmosphere glovebox, add the aryl iodide, boronic acid, palladium pre-catalyst, and base to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the dehalogenated byproduct.[2]

  • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fu, G. C., & Gürbüz, N. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Organic Letters. Alkyl Halides via Visible Light Mediated Dehalogenation. [Link]

  • ResearchGate. The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. [Link]

  • PMC. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Hydrodehalogenation of aryl halides. [Link]

  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Celeris Chemicals. Cross-Coupling Reactions Guide. [Link]

  • ACS Publications. Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. [Link]

  • ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • PMC. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. [Link]

  • MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • ResearchGate. Halide Effects in Transition Metal Catalysis. [Link]

  • ACS Publications. Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • ACS Publications. Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ResearchGate. Room temperature aerobic Suzuki cross-coupling reactions in DMF/water mixture using zeolite confined palladium(0) nanoclusters as efficient and recyclable catalyst. [Link]

  • ResearchGate. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • SciSpace. An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • PMC. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

Troubleshooting

Challenges in the purification of iodinated aromatic compounds

Welcome to the Technical Support Center for the Purification of Iodinated Aromatic Compounds . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Iodinated Aromatic Compounds .

As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associated with aryl iodides. Iodinated aromatics are indispensable as cross-coupling electrophiles and radiotracer precursors, but their purification is notoriously difficult due to C-I bond lability, extreme lipophilicity, and the subtle polarity differences between mono- and poly-iodinated species.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure the integrity of your purified compounds.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Iodination Mixture CheckByproducts Are di-iodinated byproducts present? Start->CheckByproducts YesDi Yes CheckByproducts->YesDi NoDi No CheckByproducts->NoDi RPHPLC Use Reverse-Phase HPLC (C18, ACN/H2O) YesDi->RPHPLC CheckStability Is the C-I bond labile/light-sensitive? NoDi->CheckStability Silica Normal-Phase Silica Gel (Light-shielded) YesLabile Yes CheckStability->YesLabile NoLabile No CheckStability->NoLabile Amber Use Amber Glassware & Cold Evaporation (<30°C) YesLabile->Amber Standard Standard Workup NoLabile->Standard Amber->Silica Standard->Silica

Diagnostic workflow for the purification of iodinated aromatic compounds.

Troubleshooting & FAQs

Q1: Why do my mono-iodinated and di-iodinated aromatics co-elute on standard normal-phase silica gel, and how can I resolve them?

The Mechanistic Cause: Iodine is a massive, highly polarizable atom with a large van der Waals radius (1.98 Å). When a second iodine atom is added to an aromatic ring, it drastically increases the molecule's lipophilicity (LogP)[1], but it often does not create a sufficient difference in the overall dipole moment to alter its adsorption profile on polar stationary phases like bare silica gel. Consequently, the mono- and di-iodinated species exhibit nearly identical Rf​ values and tend to co-elute or streak.

The Solution: Transition from normal-phase chromatography to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . RP-HPLC separates compounds based on hydrophobic interactions rather than polarity. The addition of a second iodine atom significantly increases the hydrophobic surface area, resulting in a much stronger retention on a C18 stationary phase. This causality has been rigorously demonstrated in the, where RP-HPLC easily resolved the two species that were otherwise inseparable[2].

Q2: I am observing spontaneous deiodination of my aryl iodide during silica gel chromatography and solvent evaporation. What causes this C-I bond cleavage, and how do I prevent it?

The Mechanistic Cause: This degradation is driven by the inherently low bond dissociation energy (BDE) of the carbon-iodine bond. In iodobenzene, the C-I BDE is approximately 65.7 to 66.7 kcal/mol, which is substantially weaker than C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol) bonds[3]. Because of this thermodynamic lability, the C-I bond is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light, elevated temperatures, or trace transition metals present in lower-grade silica gel.

The Solution (Self-Validating System):

  • Light Shielding: Perform all chromatography and fraction collection using amber glassware or foil-wrapped columns.

  • Thermal Control: Keep rotary evaporation bath temperatures strictly below 30 °C.

  • Self-Validation (2D TLC): To confirm if degradation is occurring on the column rather than in the flask, run a 2D Thin-Layer Chromatography (TLC) plate. Spot the sample, run it in one dimension, dry it in the dark, rotate the plate 90 degrees, and run it again. If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots definitively prove that on-column degradation (deiodination) is occurring during the run.

Quantitative Data: Halogen Physicochemical Properties

To better understand the chromatographic behavior and stability of your compounds, reference the comparative data below. Notice how iodine's extreme lipophilicity contribution and low bond energy dictate the need for specialized purification strategies.

PropertyFluorobenzeneChlorobenzeneBromobenzeneIodobenzene
Bond Dissociation Energy (kcal/mol) ~126~97~81~66.7
Van der Waals Radius of Halogen (Å) 1.471.751.851.98
Electronegativity (Pauling Scale) 3.983.162.962.66
Lipophilicity Contribution (Hansch π) +0.14+0.71+0.86+1.12

Experimental Protocol: RP-HPLC Separation of Mono- and Di-Iodinated Aromatics

This protocol is designed as a self-validating workflow to ensure the complete removal of di-iodinated byproducts without inducing thermal or photolytic degradation.

Materials Required:

  • Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) as a modifier.

  • Amber collection tubes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of the initial mobile phase (e.g., 20% ACN in Water). If solubility is poor due to the high lipophilicity of the iodine atoms, add up to 10% DMSO. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Mobile Phase Setup:

    • Solvent A: 0.1% TFA in Water (v/v).

    • Solvent B: 0.1% TFA in ACN (v/v).

  • Gradient Elution Design:

    • 0–5 min: Isocratic hold at 20% B to elute highly polar impurities and DMSO.

    • 5–35 min: Linear gradient from 20% B to 95% B. (Causality: The unreacted aromatic starting material will elute first, followed by the mono-iodinated product. The highly lipophilic di-iodinated byproduct will be strongly retained and elute last).

    • 35–40 min: Isocratic wash at 95% B to clear the column.

  • Detection & Collection: Monitor UV absorbance at 214 nm and 254 nm. Collect fractions exclusively in light-shielded (amber) tubes to prevent photolytic deiodination of the purified fractions.

  • Self-Validation (Purity Check): Before pooling fractions, reinject a 5 µL aliquot of the collected mono-iodinated fraction onto an analytical C18 column using the same gradient. Verify that the purity is >95% and confirm the absolute absence of the later-eluting di-iodinated peak.

  • Isolation: Lyophilize (freeze-dry) the pure pooled fractions in the dark. Do not use a rotary evaporator at high temperatures, as the concentrated acidic modifier combined with heat will rapidly cleave the C-I bond.

References

  • Loot, A. E., et al. "The suitability of iodinated Angiotensin-(1-7) peptides as pharmacological tools." PubMed (NIH). URL: [Link]

  • "Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol." PubMed Central (NIH). URL:[Link]

  • "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." PubMed Central (NIH). URL:[Link]

Sources

Optimization

Stability issues of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid under reaction conditions

Welcome to the technical support center for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.

Introduction

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a key building block in medicinal chemistry and materials science, valued for its utility in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The presence of the aryl iodide moiety allows for facile carbon-carbon and carbon-heteroatom bond formation. However, the reactivity of the C-I bond and the presence of the carboxylic acid group can also lead to specific stability issues under certain experimental conditions. This guide provides a systematic approach to understanding and mitigating these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in cross-coupling reactions?

A1: The primary stability concerns revolve around the reactivity of the aryl-iodide bond and the carboxylic acid functional group. Key issues include:

  • Proto-deiodination (Dehalogenation): The replacement of the iodine atom with a hydrogen atom, leading to the formation of a dehalogenated byproduct.

  • Catalyst Inhibition: The iodide byproduct generated during the reaction can sometimes inhibit the palladium catalyst.[1][2][3]

  • Thermal Decomposition: At elevated temperatures, decarboxylation of the benzoic acid moiety can occur.[4][5][6]

  • pH Sensitivity: The state of the carboxylic acid (protonated or deprotonated) can affect solubility and reactivity, and extreme pH values can promote side reactions.[7][8][9]

  • Photostability: Aryl iodides can be sensitive to light, potentially leading to degradation.[10][11][12]

Q2: How should I properly store 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid?

A2: To ensure the long-term stability and integrity of the compound, it should be stored in a cool, dry, and dark place.[13] Keep the container tightly sealed to prevent moisture absorption. For larger quantities, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize potential oxidative degradation.

Q3: Is this compound sensitive to air or moisture?

A3: While the compound itself is generally stable under normal atmospheric conditions, moisture can be a concern, particularly in reactions sensitive to water. The carboxylic acid group is hygroscopic. For reactions requiring anhydrous conditions, it is advisable to dry the compound in a vacuum oven at a moderate temperature before use.

Q4: Can the carboxylic acid group interfere with my cross-coupling reaction?

A4: Yes, the acidic proton of the carboxylic acid can interfere with organometallic reagents or strong bases used in the reaction. This can be mitigated by protecting the carboxylic acid (e.g., as a methyl or ethyl ester) or by using a base that is strong enough to deprotonate the carboxylic acid without promoting other side reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Desired Product and Formation of a Dehalogenated Byproduct

The appearance of 4-(4-ethylcyclohexyl)benzoic acid as a significant byproduct is a common issue, arising from proto-deiodination.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
High Reaction Temperature Elevated temperatures can favor the dehalogenation pathway.[14]Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish.
Choice of Base Strong bases, especially alkoxides, can sometimes act as hydride donors or promote pathways leading to dehalogenation.[14]Consider using a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Solvent Effects Protic solvents (e.g., alcohols) can be a source of protons for the dehalogenation side reaction.Use aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, consider using a co-solvent system.
Ligand Choice The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus dehalogenation.Screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
Prolonged Reaction Time Extended reaction times can lead to increased byproduct formation once the limiting reagent is consumed.Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.

Experimental Protocol to Minimize Dehalogenation in a Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1 mmol), the desired boronic acid (1.2 mmol), and a weaker base like K₃PO₄ (2 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous aprotic solvent such as 1,4-dioxane (10 mL).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol).

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress every hour.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Troubleshooting Dehalogenation Workflow

Dehalogenation_Troubleshooting start Low Yield & Dehalogenated Byproduct cause1 High Temperature? start->cause1 Analyze Conditions cause2 Strong Base? cause1->cause2 No solution1 Lower Temperature cause1->solution1 Yes cause3 Protic Solvent? cause2->cause3 No solution2 Switch to Weaker Base (e.g., K₃PO₄) cause2->solution2 Yes solution3 Use Aprotic Solvent (e.g., Dioxane) cause3->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: A flowchart for troubleshooting dehalogenation side reactions.

Issue 2: Reaction Stalls or Proceeds Slowly

Slow or incomplete conversion can be frustrating. Several factors related to the stability and reactivity of the aryl iodide can contribute to this issue.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Catalyst Inhibition by Iodide Byproduct In some C-N and C-C coupling reactions, the generated sodium iodide (NaI) or other iodide salts can be soluble in the reaction medium and inhibit the palladium catalyst.[1][2][3]Switch to a solvent system where the iodide byproduct is insoluble. For example, if DME is used, consider switching to a less polar solvent like toluene.
Poor Solubility of Starting Material 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid may have limited solubility in certain non-polar aprotic solvents, especially at lower temperatures.Use a co-solvent to improve solubility. Alternatively, ensure the reaction temperature is sufficient to dissolve the starting materials. The use of a base will form the carboxylate salt, which may have different solubility properties.
Inappropriate Base The chosen base may not be strong enough to facilitate the catalytic cycle efficiently, or it may be sterically hindered.If using a weak base like a carbonate, consider switching to a stronger, non-nucleophilic base like a phosphate or an alkoxide (if dehalogenation is not a concern).
Deactivated Catalyst The palladium catalyst may have degraded over time or due to impurities in the reagents or solvents.Use a fresh batch of catalyst or a pre-catalyst that is more air- and moisture-stable. Ensure all reagents and solvents are of high purity and are properly degassed.

Visualizing Catalyst Inhibition by Iodide Byproduct

Catalyst_Inhibition cluster_cycle Pd Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Cat_Regen Catalyst Regeneration RE->Cat_Regen Cat_Regen->OA Inactive_Pd Inactive Pd-Iodide Complex Cat_Regen->Inactive_Pd Iodide Iodide Byproduct (I⁻) Iodide->Inactive_Pd Inhibits Catalyst

Caption: Iodide byproducts can form stable, inactive complexes with the palladium catalyst.

Issue 3: Thermal and Photochemical Degradation

While robust, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is not immune to degradation under harsh conditions.

Thermal Stability:

The benzoic acid moiety is generally stable, but decarboxylation can occur at high temperatures (>200-250 °C), especially in the presence of certain catalysts or reagents.[4] The bulky ethylcyclohexyl group is unlikely to significantly alter this, but it is a factor to consider in high-temperature reactions or distillations.

  • Recommendation: For reactions requiring high temperatures, perform a small-scale trial to assess the thermal stability under the specific reaction conditions. If decarboxylation is observed, explore alternative catalytic systems that operate at lower temperatures.

Photostability:

Aryl iodides can undergo homolytic cleavage of the C-I bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.[10]

  • Recommendation: Protect reactions from direct light by wrapping the reaction vessel in aluminum foil or conducting the experiment in a dark fume hood, especially for reactions that are run over extended periods.[11][12]

pH-Induced Instability:

Extreme pH values can affect the stability of the molecule. Under strongly acidic conditions, protonation of the carboxyl group can alter its electronic properties and solubility. In strongly basic solutions, while the carboxylate is formed, other base-mediated side reactions could be promoted.[7][8]

  • Recommendation: Maintain the pH of aqueous workups within a reasonable range (pH 3-9) unless specific reaction conditions dictate otherwise. Use appropriate buffer systems if pH control is critical for the reaction's success.[8]

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. [Link]

  • What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones?. FAQ. [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. ResearchGate. [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. Scilit. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP. [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. [Link]

  • Material Safety Data Sheet - 4-IODOBENZOIC ACID, 93% (TITR.). Cole-Parmer. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of Sonogashira chalcone coupling reactions. Poster Board. [Link]

  • p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid,≥95%. Howei. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. Quora. [Link]

  • Anodic Oxidation of Iodobenzene and Iodobenzoic Acids in Acetic Acid Environment ‐ Electrochemical Investigation and Density Functional Theory Study. ResearchGate. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX). PMC. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds (2000). SciSpace. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. CPT Labs. [Link]

  • 4-Iodobenzoic acid. Wikipedia. [Link]

  • 4-Iodobenzoic acid. Chemsrc. [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Benzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of managi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of managing reaction exothermicity. An uncontrolled exothermic reaction, or thermal runaway, can lead to decreased yield, product degradation, and significant safety hazards.[1][2] This document provides in-depth, field-proven insights and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Fundamentals of Reaction Exothermicity

An exothermic reaction releases energy in the form of heat. In a batch or semi-batch reactor, the temperature is governed by a simple principle: the rate of heat accumulation equals the rate of heat generation by the reaction minus the rate of heat removal by the cooling system.[3] A thermal runaway occurs when the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[4][5]

Effective management hinges on maintaining this balance through both engineering and chemical controls. This involves selecting appropriate equipment and setting it up correctly, as well as carefully controlling reaction parameters like reagent addition rates and concentration.[1][6]

Section 2: General Control Strategies & Best Practices

Before addressing specific synthetic routes, it's crucial to establish a foundation of best practices for handling any potentially exothermic reaction.

Engineering Controls & Reaction Setup

Proper equipment selection and setup are your first line of defense against thermal runaway.[1]

  • Cooling Systems: The choice of cooling is paramount. For highly exothermic reactions, an external cooling bath (ice-water, ice-salt, dry ice-acetone) is essential. The reactor should be sufficiently immersed to ensure efficient heat transfer.

  • Stirring: Vigorous and efficient stirring is critical to prevent the formation of localized hot spots and to ensure even heat distribution and dissipation.

  • Controlled Reagent Addition: Never add all reagents at once unless the reaction is known to be safe on a small scale.[1] Use a dropping funnel or a syringe pump for the slow, controlled addition of the most reactive component.[7] This ensures the heat generated can be effectively managed by the cooling system.[7]

  • Temperature Monitoring: Always have a thermometer or thermocouple monitoring the internal temperature of the reaction mixture. This provides a direct measure of the reaction's state, unlike monitoring the bath temperature alone.

Chemical Controls
  • Solvent Selection: The choice of solvent can help moderate the reaction temperature.[6] Solvents with higher boiling points and good heat capacity can absorb more energy. For instance, in Grignard reactions, THF is often preferred over diethyl ether for its higher boiling point, which helps to better control the reaction temperature.[7]

  • Concentration: Running reactions at a lower concentration (i.e., with more solvent) can help to dissipate heat more effectively. The additional solvent mass acts as a heat sink.

Section 3: Troubleshooting Guides & FAQs for Specific Syntheses

This section addresses common exothermic issues encountered during three primary routes to benzoic acid and its derivatives.

Case Study 1: Grignard Reaction for Carboxylation

The formation of the Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene and magnesium) is a notoriously exothermic process.[8][9] The subsequent carboxylation with CO₂ is also exothermic.

Frequently Asked Questions (FAQs): Grignard Reactions

Q1: My Grignard reaction won't start, and I'm tempted to add more reagent or heat it aggressively. What should I do?

A1: This is a classic induction period problem and a major safety risk. An uninitiated Grignard reaction can accumulate a high concentration of unreacted alkyl halide. When the reaction finally initiates, it can do so with explosive force.

  • Solution:

    • Do NOT add a large excess of the organic halide.

    • Check for initiation cues: Look for gentle bubbling on the magnesium surface, a cloudy gray/brown appearance, and a noticeable exotherm.[7]

    • Activate the Magnesium: If it doesn't start, you may need to activate the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[8] This can be done by adding a small crystal of iodine (the color will disappear upon activation) or a few drops of 1,2-dibromoethane.[7][10] Gentle warming with a heat gun can also help, but should be done with extreme caution.

    • Ensure Anhydrous Conditions: Grignard reagents are quenched by water.[10] Ensure all glassware is flame- or oven-dried and solvents are strictly anhydrous.

Q2: The reaction started, but now it's boiling too vigorously and climbing the condenser. How do I regain control?

A2: This indicates that the rate of heat generation is overwhelming your cooling system.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately stop adding the organic halide.[1]

    • Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice/salt to lower the temperature. If necessary, have a larger, colder cooling bath on standby.

  • Prevention: The key is a slow, dropwise addition of the organic halide.[7] The rate of addition should be adjusted to maintain a steady, controllable reflux. For larger-scale reactions, a syringe pump provides the most precise control.[7]

Q3: My reaction mixture turned dark brown or black. Is this normal?

A3: While a grayish or brownish color is typical, a very dark or black color often indicates overheating and decomposition.[7] This can lead to side reactions like Wurtz coupling, forming biphenyl instead of the desired Grignard reagent, which reduces your yield.[8] Careful temperature control and slow addition are the best ways to prevent this.[7]

Case Study 2: Oxidation of Alkylbenzenes (e.g., Toluene)

The oxidation of toluene or other alkylbenzenes to benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) is a highly exothermic reaction.[11][12]

Frequently Asked Questions (FAQs): Alkylbenzene Oxidation

Q1: During the addition of solid KMnO₄ to my toluene solution, the temperature is rising rapidly and the solvent is starting to boil uncontrollably. What should I do?

A1: This is a sign of a potential thermal runaway. Potassium permanganate is a very strong oxidizer, and its reaction with organic material can be violent if not controlled.[13][14]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease adding KMnO₄.

    • Emergency Cooling: Use a larger ice/salt bath to quickly bring the temperature down.

  • Prevention:

    • Portion-wise Addition: Add the solid KMnO₄ in small portions, allowing the temperature to stabilize between additions.[1]

    • Controlled Solution Addition: A safer method is to prepare a solution of KMnO₄ in water and add it dropwise to the heated toluene mixture. This allows for much finer control over the reaction rate and exotherm.

    • Mechanical Stirring: Ensure vigorous mechanical stirring to break up solids and distribute the oxidant, preventing localized superheating.

Q2: The reaction seems to have generated a thick brown precipitate (MnO₂) and stirring has become difficult. Is this a problem?

A2: Yes, this can be a significant issue. The formation of manganese dioxide (MnO₂) is expected, but if it becomes too thick, it can trap unreacted reagents, impede heat transfer, and create localized hot spots.

  • Solution:

    • Ensure Robust Stirring: Use a powerful overhead mechanical stirrer rather than a magnetic stir bar for these types of reactions.

    • Dilution: Ensure the reaction is not overly concentrated. Sufficient water in the reaction mixture helps to keep the MnO₂ as a manageable slurry.

    • Temperature Control: Overheating can sometimes lead to the formation of finer, more problematic MnO₂ particles. Maintaining a controlled reflux is key.

Case Study 3: Hydrolysis of Benzonitriles

The hydrolysis of benzonitrile and its derivatives to the corresponding benzoic acids using strong acids (like H₂SO₄) or bases (like NaOH) is also a highly exothermic process.[15][16][17]

Frequently Asked Questions (FAQs): Benzonitrile Hydrolysis

Q1: I added my benzonitrile to concentrated sulfuric acid, and the mixture became very hot, very quickly. Why is this so exothermic?

A1: The initial protonation of the nitrile by the strong acid is highly exothermic, as is the subsequent attack by water.[18] The dilution of concentrated acids itself generates significant heat.

  • Prevention:

    • Reverse Addition: A much safer procedure is to slowly add the benzonitrile to the acid solution, which should be pre-chilled in an ice bath.

    • Stepwise Dilution: When preparing the acid solution (e.g., 75% H₂SO₄), always add the acid slowly to the water with cooling.[15] Never add water to concentrated acid.

    • Controlled Heating: Once the reagents are mixed, the reaction typically requires heating to reflux to go to completion.[15] Apply heat gradually only after the initial exotherm from mixing has subsided and is under control.

Q2: During my workup, I'm neutralizing the reaction mixture after basic hydrolysis, and the solution is getting very hot. Is this a concern?

A2: Yes. The neutralization of a strong base (excess NaOH from the hydrolysis) with a strong acid (e.g., HCl for workup) is a highly exothermic process. This can cause the solution to boil, potentially splashing corrosive material.

  • Solution:

    • Cooling: Always perform the neutralization in an ice bath.

    • Slow Addition: Add the acid slowly and portion-wise, with vigorous stirring, monitoring the temperature and pH throughout the process.

    • Pre-dilution: Quenching the reaction mixture by pouring it onto crushed ice before neutralization can also help manage the exotherm.[15]

Section 4: Visualization & Data

Process Flow for Managing a Temperature Excursion

The following diagram outlines a decision-making workflow for responding to an unexpected temperature increase during an exothermic reaction.

Exotherm_Management Start Exothermic Reaction in Progress Monitor Monitor Internal Temperature Continuously Start->Monitor Check Temp > Set Limit? Monitor->Check End Reaction Complete Monitor->End Reaction Complete Action1 STOP Reagent Addition Check->Action1 Yes Continue Continue Monitoring Check->Continue No Action2 Enhance Cooling (e.g., add more ice/salt) Action1->Action2 Check2 Temperature Decreasing? Action2->Check2 Resume Resume Slow Addition with Caution Check2->Resume Yes Emergency EMERGENCY Consider Quenching or Evacuation Check2->Emergency No Resume->Monitor Continue->Monitor

Caption: Decision workflow for thermal excursion management.

Common Cooling Baths
Bath CompositionAchievable Temperature (°C)Notes
Ice / Water0Simple, effective for moderate exotherms.
Ice / NaCl-10 to -20Common and inexpensive.
Ice / CaCl₂-20 to -40Effective, but calcium chloride is corrosive.
Dry Ice / Acetone-78Standard for very low temperatures. Use with caution due to flammability of acetone.
Dry Ice / Isopropanol-77A slightly less volatile alternative to acetone.

Section 5: References

  • Controlling exothermic reactions in Grignard synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqXDEZNQpRNTId3VRoTs5zSbhIxVI5-XDQaDKACLG3EDGVrMU9qgqibWniUl90nYIiBZkTtl7oiO3SwPuwk4yqiq1DPo5YR_r-s6dZl8hyVBQr7km-qUN0w6WVYs7-AmpH9tpUsxAq_kHOs9pxkSlUuENRx_aZWntNlq-MhVtGVu5J7CDFTDBVaPp2dwz-tHLumAM=]

  • Best Practices for Working with Chemical Reactions in the Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcL3F0iQlbcOLzgq2Sz4_4d1YzBqUtosZnCtNpRJlC--UBr4v1I10z1a5ZpWTaBbj2ICvzydl2mKLw2MXtEReH4emgayH6CMV0gsRpsjByciTzDXQFqK4xnmZtsgKwEhDX40_h88nWTTs7-NLH]

  • Cardillo, P., & Copelli, S. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering & Technology, 29(7), 795-806. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ1_vYQExuyI9SlnVOnwTebz0bfLBf8DVC2TMrcUpIV4ssu4r2gOxXv6i2Zo4-j8DKtdqpTfZ7QcOvdOxlqBvgEQWYDR6fgkuAMYelcLCsbB1zioZ3463Pe5uoxUA0i5RCzbgQZ-sg-ETXiSVdpErHB6kQe0v1CcyeEUBiDH_nzR4VE23Ky8ajzf5CxOhrdzmvQymvvEmntUBT7Gpc5ZejoQtRRpCBg6ZyDpxNSM06ALjotXlvBCsOKsxTp47wUQQq1x-dz3K6U-fK-DKF]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHe4eSCLmCIz6X7rnLWHDaV4ySeS5O91YwU2wgf6EujNj05lS06t5Ny6hYprj3rUnJfwfXi30K-_pzp_mdYSWkDkpxEXxGnxYpj27Yr5KHMfVXr-AejR8OgwR9yOUub3uUi6fQanltxrO6Rl7X]

  • Preparation of benzoic acid of high purity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-mvi572HzWUUhtWAPnVlnzTaKAf_yPI80_zETYnnFCRxPG5dNzO-OYHFZT_-jvFQB55PHCwcY59vwMSHihLXiC3vPqTRZJ_Da43CBpDJOPLmKPGDyy30UqRgLpS-_EziJBUu76RTczWxlp_jP19CGSIpfs4ZDWW08A==]

  • Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEud6V3lyTV5Wtu8b_IydDLWF0sYwaPHwyRUy9Wjq4oEe-jKN41Kvx8sflcCTWJPX-OKT5xcT3JbS2EsyD_1bVL3qsL2y_sqT6IiT2QrVbJ5NehzWfXr_A-pKuYIKj81D0JlCmzODSJwwXkWJQq-maW]

  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik, 94(3), 293-300. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQC8fhba8qUUhsRIjM4j3CgPSLM_P-ivYkMEgFfpqW8T3z3cBJ8erLqMWPYTdZF1WInBn_nw0DAY_bg8rWbILZ66JhISGOso-L-phr4AuF63JBeaTExyfcmfaxq1KTHq8L6MvFTCk=]

  • Benzoic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoic_acid]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSJ22C19V2UsoLmxl4zErL7HckPzHTcKIc32aUBtuE0PVask2dyWhIlBR2DKcGCsVU-yfNfmdtYFuAcGg2uRTBd8cNWCPBwHy-474vLKegrczjzaG10ePOccaDxVnRShp5ITMJWZjeFXj0_wNj-inyvJV5-GtY_PQ1DWFf_PNZwNH_l9EFkei1jnLfsk5XQMEhHxH8mAAbPgQ=]

  • Modeling of runaway inhibition in batch reactors using encapsulated phase change materials - IDEAS/RePEc. [URL: https://ideas.repec.org/a/eee/appene/v301y2021ics0306261921004381.html]

  • Safety and Runaway Prevention in Batch | PDF | Chemical Reactor - Scribd. [URL: https://www.scribd.com/document/425252873/SAFETY-AND-RUNAWAY-PREVENTION-IN-BATCH]

  • Scheme 1. Route to preparation of benzoic acid derivatives by reaction... - ResearchGate. [URL: https://www.researchgate.net/figure/Route-to-preparation-of-benzoic-acid-derivatives-by-reaction-with-B_fig1_329402511]

  • Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™. [URL: https://www.fluorotherm.com/blog/optimizing-heat-transfer-in-the-chemical-industry/]

  • CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents. [URL: https://patents.google.com/patent/CN101142168B/en]

  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDSityJYxde5OdO5sGo3XNAuX3TtG7G15NWji-nlRymVCoTH_hZriYil4uWxKRNF9H0oTb4hpKSjmo7mBjjO49P8VWdLso7zN6leLqfpeEqedciNMoH2WRMfiON0h8UYe0jIUX7NV7ApqZgVnOERADN8iI5Y2nfd6EahBavH13t-gJ8GqB1LzqZa-x2VJN2bVu-z3wpzLz_kk5PKguWmEzrdInWVwokdvoIVw=]

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3BFgmsRcoCmE9Ud-kc2TNjhalTZfiQGmRmHqvj7oYgLjJPUdM_8YVai3suy-72DumNHaR6C1JMXQm1T9WKgpxKyQJFxr572fH-u5gEhJ8RDyUHp8Hylp0Xy0rKQDMXLvarWNOxKghYYr9FY8U3cDxtDmLjyocsoxyp-OiQ2H0pRXxdbbQ13MdhziFwPzRGSX6ybZmKU_JEQjIkzfAIVk_t3dL3uzw7JM]

  • A Study on Preventing Runaway Reaction of Batch Reactor by Installing the Safety Instrumented System (SIS) - ResearchGate. [URL: https://www.researchgate.net/publication/329241940_A_Study_on_Preventing_Runaway_Reaction_of_Batch_Reactor_by_Installing_the_Safety_Instrumented_System_SIS]

  • Potassium permanganate - Wikipedia. [URL: https://en.wikipedia.org/wiki/Potassium_permanganate]

  • Industrial Methods for Preparing Benzoic Acid - Justlong in Food. [URL: https://www.justlong-food.com/news/industrial-methods-for-preparing-benzoic-acid/]

  • Understanding the Hazards and Safe Use of Potassium Permanganate - CAP Remediation. [URL: https://capremediation.com/understanding-the-hazards-and-safe-use-of-potassium-permanganate/]

    • The Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZIMbMlU9pU0EqaVdBWtPVUMNKMr7dLI8wo4nPzZRHpA6Ij7qtFoVAg2PUAKjCLqTV5FcTpSKY0ckVN9kVyWAT0Dv5ROXC85lcnLIn7CkanPQsacFR72k3HrIAXJRjuD63pTh9U2P7YBAP79uYP1qVwoJnxM_LxbjRN5Ac-w=]

  • Question about Grignard reaction - Powered by XMB 1.9.11 - Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=164624]

  • Toluene Oxidation to Benzoic Acid | PDF - Scribd. [URL: https://www.scribd.com/document/316202484/Toluene-Oxidation-to-Benzoic-Acid]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00298]

  • KR102071542B1 - Method of Producing Benzoic Acid by Reaction and Distillation of Acetophenone - Google Patents. [URL: https://patents.google.com/patent/KR102071542B1/en]

  • Reaction Temperature Manipulation as a Process Intensification Approach for CO 2 Absorption - MDPI. [URL: https://www.mdpi.com/2227-9717/11/9/2693]

  • Potassium Permanganate - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe8wiqktJxIFh8rSEpnRrWkVW-R6ZfY2VW-qIG_Wnn7S2eY67G2tIbaqJeCXp9VcP2JpxwnvpUWkuYYfTZyOoHg0F9-d3YpBBENU7HnYuBedDgnWHrzZ6k03WmzYOo60d90mOl6D_JTYkabqc3axYqOckbP-0lp6_H59EvxAVRQB_bedpGTT6njxcBSp5iBHcInsZx88skGDw=]

  • Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZeNxDGPStQRKwwk2fF_kBn-6kjCC5GOv4Z7oNFJysHaBMzqM3CtEbAYQyBEtYzlqephjEPSmAYoLLxrPCbuXMllQsATRGCKL9rbhYvnajxX5Ts8cSHQ8jD6r1d5TvzEu4-m-vr5nJNQeEr7gQuhB9u3fohtyfGoUXP4TPX8GIokxtu0lyRJLeSlhIewfUiuU7NzmiJZOPWVE4TwlXbkunapK_rTTUcNvVw_FgWYH-6hLyCfVIohNyT03AIss=]

  • Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions. [URL: https://www.scribd.com/presentation/432021575/EXP13-Hydrolysis-of-Benzonitrile]

  • The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-acid-catalysed-hydrolysis-of-benzonitrile-Bunton-Mh%C3%A0la/22601956795f7457497d41335832049d10e64459]

  • Safety Data Sheet: Potassium permanganate - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8004-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEyOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NzkxNjcwNzAucGRmfGE3YjQ2YjQzY2Y3YjU5YmE0YjM5ZGUzYjQyYjI3M2U4YjQzM2U2M2Y3ZGUyYjM5YjU5YjQzYjU5YjQzYjU5]

  • Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185]

  • Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis... - ResearchGate. [URL: https://www.researchgate.net/figure/Hydrolysis-of-benzonitrile-by-the-purified-nitrilase-from-Synechocystis-sp-strain_fig5_11364379]

Sources

Optimization

Technical Support Center: Solvent Selection for the Synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of highly lipophilic, d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of highly lipophilic, deactivated arenes.

The synthesis of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid presents a unique dual challenge: the starting material possesses a highly lipophilic aliphatic tail (the ethylcyclohexyl group) combined with an electronically deactivated aromatic ring (due to the electron-withdrawing carboxylic acid). Successfully driving this reaction requires generating a super-electrophilic iodine species ( I+ ) while maintaining a solvent environment capable of fully dissolving the hydrophobic substrate.

Part 1: Core Principles of Solvent Selection

Selecting the correct solvent matrix is the single most critical parameter for this transformation. The solvent must perform two contradictory roles:

  • Lipophilic Solvation: It must fully dissolve the 15-carbon hydrophobic framework of 4-(4-ethylcyclohexyl)benzoic acid.

  • Oxidative & Acidic Stability: It must withstand the harsh, highly acidic, and oxidative conditions required to cleave molecular iodine ( I2​ ) into the active iodonium ion ( I+ ).

While hypervalent iodine reagents in acetonitrile are excellent for simple, electron-rich arenes[1], the extreme lipophilicity of the ethylcyclohexyl group renders it highly insoluble in such polar aprotic/aqueous mixtures. Instead, an Acetic Acid (AcOH) / Sulfuric Acid ( H2​SO4​ ) matrix is required. The glacial acetic acid provides the necessary lipophilic environment, while the sulfuric acid acts as the critical proton donor to activate the oxidant[2].

Solvent System Comparison
Solvent SystemSubstrate SolubilizationElectrophile ( I+ ) StabilityReaction KineticsRegioselectivity ControlScalability & Safety
AcOH / H2​SO4​ ExcellentHighFast (2-4 h)Excellent (Product precipitates)High (Industry standard)
TFA / CH2​Cl2​ / H2​SO4​ ExcellentVery HighVery Fast (< 1 h)Moderate (Risk of di-iodination)Moderate (TFA is highly volatile)
MeCN / H2​SO4​ Poor (Lipophilic tail)ModerateSlow / StalledPoor (Heterogeneous slurry)Low (Incomplete conversion)

Part 2: Mechanistic Workflow

The following diagram illustrates the logical flow of electrophile generation and the self-limiting phase change that dictates the success of the AcOH/ H2​SO4​ solvent system.

G cluster_activation Electrophile Generation I2 I2 + Oxidant (e.g., K2S2O8) I_plus I+ (Active Electrophile) I2->I_plus Oxidation H2SO4 H2SO4 (Protonation) H2SO4->I_plus Activation Sigma Wheland Intermediate (Sigma Complex) I_plus->Sigma Substrate 4-(4-Ethylcyclohexyl) benzoic acid Substrate->Sigma + I+ Product 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid (Precipitates) Sigma->Product - H+

Workflow of oxidative iodination highlighting electrophile generation and product precipitation.

Part 3: Step-by-Step Methodology (AcOH / H2​SO4​ Protocol)

This protocol utilizes a self-validating phase-change mechanism . The starting material is soluble in the AcOH/ H2​SO4​ matrix, but the resulting 4-(4-ethylcyclohexyl)-3-iodobenzoic acid is significantly less soluble due to the addition of the heavy, polarizable iodine atom. The spontaneous precipitation of the product serves as a visual indicator of reaction progress and inherently shields the mono-iodinated product from further electrophilic attack.

  • Substrate Dissolution: Suspend 4-(4-ethylcyclohexyl)benzoic acid (1.0 eq) in Glacial Acetic Acid (AcOH, 8 volumes). Heat gently to 35 °C to ensure complete dissolution.

    • Causality: Complete solvation is required to prevent surface-trapping of unreacted starting material within the solid matrix.

  • Reagent Addition: Add molecular iodine ( I2​ , 0.55 eq) and the oxidant (e.g., Potassium persulfate K2​S2​O8​ or Sodium percarbonate, 1.1 eq) to the stirring solution.

  • Electrophile Activation: Slowly add concentrated H2​SO4​ (3.0 eq) dropwise over 30 minutes.

    • Causality: The uncatalyzed reaction between I2​ and the oxidant is too slow to functionalize a deactivated benzoic acid. H2​SO4​ protonates the oxidant, converting it into a super-leaving group. This drastically lowers the activation energy for the cleavage of the I-I bond, generating the highly reactive I+ species[2]. Maintain the temperature below 40 °C.

  • In-Process Control (IPC): Monitor via HPLC at 254 nm. As the reaction proceeds, the mono-iodinated product will begin to precipitate as a fine white/off-white powder.

  • Quenching & Isolation: Pour the heterogeneous mixture into a cold, vigorously stirred aqueous solution of Na2​SO3​ (10% w/v).

    • Causality: The sulfite reduces unreacted I2​ and I+ to water-soluble iodide ( I− ), instantly terminating the reaction and decolorizing the product. Filter the precipitate and wash thoroughly with cold water to remove residual AcOH and inorganic salts.

Part 4: Troubleshooting & FAQs

Q1: Why is my starting material precipitating immediately upon the addition of sulfuric acid? A: Concentrated H2​SO4​ dramatically increases the polarity and hydrogen-bonding network of the solvent system. If the starting material crashes out, your AcOH-to-substrate ratio is too low. Ensure you are using at least 5 to 8 volumes of glacial acetic acid relative to the substrate weight before introducing the mineral acid.

Q2: I am detecting di-iodinated byproducts (e.g., the 3,5-diiodo derivative). How can I suppress this? A: Regioselectivity here is chemically synergized: the carboxylic acid is a meta-director (directing to positions 3 and 5), and the ethylcyclohexyl group is an ortho/para-director (directing to positions 3 and 5). Therefore, the 3-position is highly favored. However, if the mono-iodinated product remains fully dissolved, the 5-position becomes susceptible to a second attack. To suppress di-iodination, lower the reaction temperature to 20–25 °C. This leverages the self-validating precipitation mechanism, forcing the mono-iodinated product to crash out of the reactive medium and physically separating it from the active I+ electrophiles.

Q3: The reaction stalls at 60-70% conversion despite the presence of excess iodine. What is the limiting factor? A: Stalled kinetics in oxidative iodinations usually indicate oxidant depletion or insufficient acidity, not a lack of iodine. If the H2​SO4​ concentration drops (often due to water generated as a byproduct of the oxidation), the generation of I+ ceases. Add an additional 0.5 equivalents of the oxidant and 1.0 equivalent of H2​SO4​ dropwise to re-initiate the catalytic cycle.

Q4: Can I use Nitric acid ( HNO3​ ) instead of Sulfuric acid to activate the iodine? A: No. While HNO3​ is a strong acid and an oxidant, using it with highly lipophilic, alkyl-substituted arenes like 4-(4-ethylcyclohexyl)benzoic acid will lead to competitive nitration of the aromatic ring and potential oxidative cleavage of the aliphatic tertiary carbons. Stick to non-nucleophilic, non-nitrating strong acids like H2​SO4​ .

Q5: Can I substitute Acetonitrile (MeCN) for Acetic Acid to avoid using corrosive carboxylic acids? A: It is highly discouraged for this specific molecule. While MeCN is an excellent solvent for hypervalent iodine reactions on low-molecular-weight arenes[1], the bulky 15-carbon framework of 4-(4-ethylcyclohexyl)benzoic acid renders it highly insoluble in MeCN/aqueous acid mixtures. This leads to heterogeneous slurries, stalled kinetics, and poor yields.

References

  • Zielinska, A., & Skulski, L. (2004). Oxidative Iodination of Aromatic Amines and Other Arenes, with Sodium Percarbonate as the Oxidant. Molecules (MDPI).[Link]

  • Koposov, A. Y., et al. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Aryl Halides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving aryl halides. Catalyst deactivation is a frequent impediment to achieving high yields and reproducible results in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your research.

Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions

Before delving into troubleshooting, it's crucial to understand the common pathways through which a palladium catalyst can lose its activity. A firm grasp of these mechanisms will enable you to diagnose problems more effectively and implement preventative measures.

The heart of these cross-coupling reactions is a catalytic cycle that shuttles palladium between its Pd(0) and Pd(II) oxidation states.[1][2] The active catalyst is the Pd(0) species, which initiates the cycle by undergoing oxidative addition with the aryl halide.[3] Deactivation occurs when this species is taken out of the catalytic cycle.

The Main Culprits of Catalyst Deactivation:
  • Palladium Black Formation (Aggregation): This is the most visually obvious sign of catalyst deactivation.[4] The formation of a black precipitate indicates that the soluble, active Pd(0) catalyst has aggregated into inactive palladium nanoparticles or bulk metal.[4][5] This often occurs when the ligand concentration is insufficient to stabilize the mononuclear palladium species or at elevated temperatures.[6][7]

  • Ligand Degradation: Phosphine ligands, which are essential for stabilizing the palladium center and modulating its reactivity, are susceptible to oxidation by trace amounts of oxygen.[6][8] This oxidation forms phosphine oxides, which do not coordinate effectively with palladium, leading to catalyst deactivation.[6] Electron-rich phosphine ligands are generally more prone to oxidation.[6]

  • Catalyst Poisoning: Impurities in the reagents or solvents can bind to the palladium center and render it inactive.[9] Common poisons include sulfur-containing compounds and other species that can strongly coordinate to the metal.[9]

The Catalytic Cycle and Points of Deactivation

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and highlights where deactivation pathways can intercept the desired reaction course.

Catalytic_Cycle_Deactivation Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation LigandOx Ligand Oxidation Pd0->LigandOx O₂ Poisoning Catalyst Poisoning Pd0->Poisoning Impurities PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R L-Pd(II)(Ar)(R) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle and common deactivation pathways.

Troubleshooting Guide

This section is structured in a question-and-answer format to provide direct solutions to common experimental problems.

Issue 1: My reaction is sluggish or shows low to no conversion of my aryl halide.

This is the most frequent issue and can stem from a variety of factors. A systematic approach is key to identifying the root cause.

Q1: I've set up my reaction, but nothing is happening. What are the first things I should check?

A1: When a reaction fails to initiate, the problem often lies with the fundamental components of the catalytic system.

  • Integrity of the Palladium Source:

    • Pd(II) Precatalyst Reduction: Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species.[10] If this reduction is inefficient, the catalytic cycle will not begin.[10][11] Consider using a precatalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃.[10] However, be aware that some Pd(0) sources like Pd₂(dba)₃ can degrade over time.[8]

    • Modern Precatalysts: For better reproducibility, especially with challenging substrates, consider using modern Buchwald precatalysts.[8]

  • Ligand Integrity:

    • Oxidation: Phosphine ligands are susceptible to oxidation by air.[4] This is a common cause of failed reactions. Always use fresh ligands or those that have been stored rigorously under an inert atmosphere.[8]

    • Appropriate Choice: Aryl chlorides are generally less reactive than aryl bromides or iodides and often require more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the oxidative addition step.[10][12]

  • Reaction Setup and Atmosphere:

    • Exclusion of Oxygen: The presence of oxygen is highly detrimental as it can oxidize both the active Pd(0) catalyst and the phosphine ligands.[4][8] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by several vacuum-backfill cycles or by sparging the solvent with the inert gas for 15-30 minutes.[6][8] For very sensitive reactions, using freeze-pump-thaw cycles is recommended.[12]

  • Purity of Reagents and Solvents:

    • Solvents: Ensure solvents are anhydrous (if required by the protocol) and properly degassed.[8]

    • Base: The purity and integrity of the base are critical.[8] The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki coupling).[8][12] If one base is ineffective, screening others is a logical step.[8] Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8]

    • Starting Materials: Impurities in your aryl halide or coupling partner can act as catalyst poisons.[10]

Q2: My reaction starts but then stalls before completion. What's happening?

A2: A stalling reaction is often a sign of catalyst deactivation during the experiment.

  • Formation of Palladium Black: Observe your reaction mixture. The appearance of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4][10] As the concentration of the active, soluble catalyst decreases, the reaction slows down and eventually stops.[4]

  • High Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition and the formation of palladium black.[4][8] Consider lowering the reaction temperature and extending the reaction time.[10]

  • Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[8] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst system.[8]

  • Inadequate Mixing: In biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8] Poor mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[8]

Issue 2: I'm observing significant side product formation.

Side reactions compete with your desired transformation, reducing your yield and complicating purification.

Q3: I'm seeing a lot of homocoupling of my starting materials. How can I prevent this?

A3: Homocoupling, for instance of the boronic acid in a Suzuki reaction, is often promoted by the presence of oxygen.[12]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated.[8][12]

  • Controlled Addition: In some cases, the slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[12]

Q4: My main side product is the dehalogenated arene. What is causing this?

A4: Dehalogenation (or hydrodehalogenation) is the replacement of the halide on your starting material with a hydrogen atom.

  • Source of Hydride: The hydride can originate from amine bases or alcoholic solvents.[12] If you are using such reagents, consider switching to an alternative. In some cases, dimethylformamide (DMF) can also act as a hydride source.[13]

  • Reaction Conditions: Minimize the reaction time and temperature, as prolonged heating can promote dehalogenation.[12]

  • Protodeboronation (in Suzuki reactions): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a deboronated byproduct and reducing the amount of nucleophile available for cross-coupling.[12] This can be caused by unstable boronic acids.[12]

    • Use Fresh Reagents: Use freshly purchased or recently purified boronic acids.[12]

    • More Stable Alternatives: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more stable.[12]

    • Excess Reagent: Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for potential degradation.[12]

Experimental Protocols

Protocol 1: Systematic Troubleshooting Workflow for a Low-Yielding Reaction

This workflow provides a logical sequence of experiments to diagnose and solve issues with a problematic cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Step 1: Verify Reagent & Solvent Integrity - Use fresh, high-purity reagents - Use anhydrous, degassed solvents Start->Check_Reagents Check_Setup Step 2: Ensure Inert Atmosphere - Rigorous degassing (e.g., freeze-pump-thaw) - Check for leaks in the setup Check_Reagents->Check_Setup Optimize_Catalyst Step 3: Re-evaluate Catalyst System - Screen different ligands (e.g., bulky, electron-rich for Ar-Cl) - Try a different Pd precatalyst (e.g., modern G3/G4 precatalysts) Check_Setup->Optimize_Catalyst Optimize_Base Step 4: Screen Bases - Try different inorganic or organic bases Optimize_Catalyst->Optimize_Base Optimize_Temp Step 5: Optimize Temperature - Run at lower, standard, and higher temperatures Optimize_Base->Optimize_Temp Success Optimized Reaction Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yield reactions.[12]

Protocol 2: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction

This protocol outlines the key steps to ensure the exclusion of air and moisture, which are critical for success.

  • Drying Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the glassware (e.g., a Schlenk flask) while it is still warm and immediately place it under a positive pressure of argon or nitrogen.

  • Adding Solids: Under a positive flow of inert gas, quickly add the palladium precursor, solid phosphine ligand, aryl halide, coupling partner, and base to the flask.[6]

  • Adding Solvents: Add anhydrous, degassed solvent via a syringe or cannula.

  • Degassing the Reaction Mixture: For maximum air exclusion, perform three freeze-pump-thaw cycles.[6] This involves freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeat this process two more times.

  • Running the Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas and monitor its progress.[6]

Protocol 3: A General Method for Regeneration of a Deactivated Catalyst (Palladium Black)

In some cases, particularly when deactivation is due to the formation of palladium black, it may be possible to regenerate the catalyst.[9] Note: This procedure recovers the palladium but may not always restore the high catalytic activity required for sensitive reactions. The performance of the reactivated catalyst should be tested on a small scale.

  • Isolation of Palladium Black:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to isolate the precipitated palladium black. A pad of Celite can be used to aid filtration.[9]

    • Wash the precipitate thoroughly with the reaction solvent, followed by a low-boiling-point solvent like hexane to remove organic residues.[5]

  • Drying:

    • Carefully dry the collected palladium black under vacuum at a low temperature.[5]

    • Caution: Dry, finely divided palladium black can be pyrophoric (ignite spontaneously in air).[5] It is best to handle it in an inert atmosphere.

  • Re-oxidation:

    • The most common strategy involves re-oxidizing the inactive Pd(0) back to a soluble and active Pd(II) species.[9]

    • A general method involves suspending the dried palladium black in a suitable solvent and treating it with an oxidizing agent (e.g., air, or in some industrial processes, specific regeneration gas mixtures) under controlled heating.[14] A more aggressive laboratory method would involve dissolving the metal in aqua regia to form palladium(II) chloride, which can then be used to synthesize a new catalyst complex.[9] This should only be performed by personnel experienced with these hazardous materials.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black and stalled. Is this definitely palladium black, and can I prevent it?

A: The formation of a black precipitate is a very strong indication of catalyst decomposition into palladium black.[10] To prevent this:

  • Ensure Proper Ligand-to-Palladium Ratio: A sufficient excess of ligand helps to stabilize the Pd(0) species and prevent aggregation.[7][8]

  • Choose a Robust Ligand: Some ligands are better at stabilizing the catalyst than others. Consider screening different ligands if you consistently observe decomposition.[4]

  • Lower the Reaction Temperature: High temperatures accelerate the rate of catalyst decomposition.[4][10] Try running the reaction at the lowest temperature that still provides a reasonable rate.[10]

  • Maintain an Inert Atmosphere: As mentioned previously, oxygen can promote the formation of palladium black.[4]

Q: Can I just add more catalyst if my reaction stalls?

A: While adding more catalyst might restart the reaction, it is not an ideal solution as it doesn't address the underlying cause of the deactivation. It also increases the cost and the amount of palladium that needs to be removed from your final product. It is more effective to first understand why the catalyst deactivated and then optimize the conditions to prevent it.

Q: How do I know if my reagents are pure enough?

A: If you suspect catalyst poisoning from impure reagents, you can run a control experiment.[5]

  • Baseline Reaction: Run the reaction under your standard conditions with your current batch of reagents and record the outcome.

  • High-Purity Reaction: Run the reaction again, but this time use reagents of the highest available purity (e.g., freshly purified starting materials, anhydrous and degassed solvents).

  • Comparison: If the high-purity reaction shows a significant improvement, it is highly likely that your original reagents or solvents contain catalyst poisons.[5]

Q: Are there any analytical techniques to confirm catalyst deactivation?

A: Yes, several techniques can be used to study the state of the catalyst:

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the oxidation state of palladium in a catalyst sample, allowing you to check for changes from the active Pd(0) state.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This can be used to determine the concentration of palladium that has leached from a heterogeneous catalyst into the reaction solution.[5]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the palladium particles on a supported catalyst and observe changes in particle size or morphology, such as sintering (the growth of larger particles from smaller ones), which can lead to deactivation.[15]

Summary Table of Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inefficient Pd(II) to Pd(0) reduction; Degraded/oxidized ligand; Presence of O₂; Impure reagents/solvents.Use a Pd(0) source or modern precatalyst; Use fresh, high-purity ligand; Rigorously degas the reaction; Purify starting materials and solvents.[4][8][10]
Reaction Stalls Formation of palladium black; High reaction temperature; Insufficient ligand concentration.Lower the reaction temperature; Increase the ligand:Pd ratio; Ensure vigorous stirring.[4][8][10]
Homocoupling Side Product Presence of oxygen.Thoroughly degas the solvent and reaction mixture.[8][12]
Dehalogenation Side Product Hydride source (amine base, alcohol); High temperature.Switch to a non-hydride source base/solvent; Minimize reaction time and temperature.[12][13]
Protodeboronation (Suzuki) Unstable boronic acid.Use fresh boronic acid or a more stable derivative (ester, trifluoroborate); Use a slight excess of the boronic acid.[12]

References

  • Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds. We will explore the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds. We will explore the scalable synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, a potentially valuable building block. Our focus is on providing a robust, field-tested methodology, addressing common challenges through a detailed troubleshooting guide and FAQ section. The cornerstone of this synthesis is a Directed ortho-Metalation (DoM) strategy, which offers unparalleled regiochemical control.

Proposed Synthetic Strategy: Directed ortho-Metalation

The synthesis of the target molecule is most efficiently achieved in a two-stage process. The primary challenge is the regioselective introduction of iodine at the C-3 position, which is ortho to the carboxylic acid and meta to the bulky C-4 substituent. Standard electrophilic aromatic substitution methods would likely yield a complex mixture of isomers. Therefore, a Directed ortho-Metalation (DoM) approach is superior.[1] This strategy utilizes the carboxylic acid group itself to direct a strong base to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can be selectively quenched with an iodine source.[2][3]

The overall workflow is as follows:

  • Stage 1: Synthesis of Precursor. Preparation of 4-(4-Ethylcyclohexyl)benzoic acid.

  • Stage 2: Directed Iodination. Regioselective iodination via Directed ortho-Metalation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Directed ortho-Metalation (DoM) & Iodination A 4-Bromobenzoic acid C Suzuki-Miyaura Coupling A->C B (4-Ethylcyclohexyl)boronic acid B->C D 4-(4-Ethylcyclohexyl)benzoic acid C->D D2 4-(4-Ethylcyclohexyl)benzoic acid E 1. s-BuLi, TMEDA, THF, -90 °C 2. Iodine (I₂), -78 °C D2->E Directed Lithiation & Electrophilic Quench F 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (Target Molecule) E->F

Sources

Troubleshooting

How to monitor the progress of a reaction involving 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

Welcome to the Technical Support Center for reaction monitoring. As an Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-(4-Ethylcyclohexyl)-3-iodobenzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reaction monitoring. As an Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6).

This compound is a highly valuable building block in drug discovery. It is characterized by a bulky, lipophilic 4-ethylcyclohexyl group, a reactive aryl iodide moiety, and a polar carboxylic acid head. Its unique physicochemical properties require tailored analytical strategies during reaction monitoring—particularly when tracking Suzuki-Miyaura cross-couplings, esterifications, and amidation reactions.

Part 1: Quantitative Data for Reaction Monitoring

To establish a baseline for your analytical workflows, refer to the following parameters when monitoring the consumption of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

Analytical TechniqueTarget FeatureTypical Observation for Starting MaterialTroubleshooting / Notes
TLC (Normal Phase) UV Absorbance (254 nm)Dark spot against a green fluorescent backgroundRequires 1–5% acidic modifier to prevent severe streaking[1].
LC-MS (ESI-) [M-H]⁻ Ionm/z 357.2Highly sensitive due to the readily ionizable carboxylic acid[2].
LC-MS (ESI+) [M+H]⁺ Ionm/z 359.2 (Weak signal)Poor ionization unless the coupled product contains a basic amine[3].
HPLC-UV Retention Time (Rt)Late elution on standard C18 columnsHighly lipophilic; requires a high organic mobile phase gradient (e.g., >70% MeCN)[4].

Part 2: Workflow Visualization

ReactionMonitoring Start Reaction Mixture Aliquot 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid Quench Quench & Dilute (Precipitate Pd/Salts) Start->Quench Decision Select Monitoring Technique Quench->Decision TLC TLC Analysis (Silica Gel + 1% AcOH) Decision->TLC Rapid/Routine LCMS LC-MS Analysis (ESI- / ESI+) Decision->LCMS Mass Confirmation HPLCSERS HPLC-SERS (Real-time Structural ID) Decision->HPLCSERS Complex Mixtures

Decision tree for selecting analytical monitoring techniques for iodobenzoic acid reactions.

Part 3: FAQs & Troubleshooting Guides

Q1: Why does 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid streak heavily on standard normal-phase TLC plates, making it impossible to calculate an accurate Rf? A1: This is caused by the free carboxylic acid group. On a standard silica gel plate, the stationary phase is covered with weakly acidic, highly polar silanol groups (-Si-OH). The carboxylic acid of the iodobenzoic acid acts as both a hydrogen bond donor and acceptor, continuously binding and releasing from the silanols as it travels up the plate. Solution: Add a volatile acidic modifier (e.g., 1–5% glacial acetic acid or formic acid) to your mobile phase (e.g., Hexanes/Ethyl Acetate). The acid protonates the silanols and suppresses the ionization of the analyte's carboxylate group, forcing it into its neutral state. This outcompetes the analyte for hydrogen bonding sites, resulting in a tight, quantifiable band[1].

Q2: How do I track the Suzuki-Miyaura cross-coupling of this specific iodobenzoic acid using LC-MS? A2: Monitoring aryl iodides in cross-coupling reactions requires careful mass calculation. The starting material has a molecular weight of 358.21 g/mol . Because iodine is a heavy, monoisotopic element (127 Da), replacing it with a lighter aryl or alkyl group during the coupling cycle often results in a decrease in the overall mass of the product. For example, coupling with phenylboronic acid replaces the 127 Da iodine with a 77 Da phenyl group, resulting in a net mass loss of ~50 Da. For detection, utilize Negative Electrospray Ionization (ESI-). The carboxylic acid group readily deprotonates, making the starting material highly visible at m/z 357.2 [M-H]⁻[2]. If your coupling partner introduces a basic moiety (like an amine), you must run a dual-polarity scan, as the product may fly better in ESI+[3].

Q3: My HPLC peaks for the starting material and the coupled product are co-eluting. How can I resolve them? A3: The 4-ethylcyclohexyl group makes this molecule exceptionally lipophilic, causing strong retention on standard C18 columns. If the cross-coupled product is similarly lipophilic, standard gradients will cause co-elution. Solution: First, flatten your gradient (e.g., ramp from 60% to 90% Acetonitrile over 15 minutes instead of 5 minutes). If co-elution persists, switch to a fluorinated stationary phase (e.g., a Pentafluorophenyl or PFP column). PFP columns offer alternative selectivity mechanisms, including π−π interactions and dipole-dipole interactions, which are highly effective at separating halogenated starting materials from their non-halogenated products. Always ensure your mobile phase contains 0.1% Formic Acid to keep the carboxylic acid protonated[4].

Q4: Can I use advanced real-time monitoring techniques like HPLC-SERS for complex reaction mixtures involving this compound? A4: Yes. While direct Surface-Enhanced Raman Spectroscopy (SERS) is highly sensitive, it suffers from severe matrix interference and memory effects in raw organic reaction mixtures. Hyphenating High-Performance Liquid Chromatography with SERS (HPLC-SERS) resolves this. The HPLC separates the iodobenzoic acid, boronic acid, and Pd-catalyst byproducts, and the eluent is continuously deposited onto a SERS-active substrate (e.g., 2D Au nanoparticle arrays). This allows for real-time vibrational structural confirmation of the product without spectral overlap[5],[6].

Part 4: Experimental Protocols

Protocol 1: Acid-Modified TLC Monitoring Workflow

This protocol is a self-validating system utilizing co-spotting to definitively prove starting material consumption versus product formation.

  • Preparation of Eluent: In a TLC development chamber, mix Hexanes and Ethyl Acetate (e.g., 3:1 v/v). Add 1% v/v Glacial Acetic Acid. Place a piece of filter paper inside and seal the chamber for 10 minutes to saturate the atmosphere.

  • Sample Preparation: Withdraw 5 µL of the reaction mixture and dilute it in 100 µL of Ethyl Acetate.

  • Spotting: On a Silica Gel 60 F254 plate, apply three distinct spots:

    • Spot 1: Pure 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid reference standard.

    • Spot 2: The diluted reaction mixture.

    • Spot 3: A "co-spot" (overlay Spot 1 and Spot 2 exactly on top of each other).

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry the plate thoroughly to remove the acetic acid. Visualize under UV light (254 nm). The co-spot ensures that any slight shifts in Rf due to matrix effects in the crude mixture do not lead to false-positive consumption readings.

Protocol 2: LC-MS Reaction Monitoring for Palladium-Catalyzed Reactions

This protocol includes a critical quenching step to prevent further reaction in the vial and precipitation of Pd to protect the MS source.

  • Sample Quenching: Withdraw a 10 µL aliquot of the active reaction mixture. Immediately quench it into an HPLC vial containing 990 µL of Acetonitrile/Water (1:1) with 0.1% Formic Acid. Causality: The sudden drop in concentration and the acidic environment immediately halt the catalytic cycle[1].

  • Centrifugation: Spin the vial at 10,000 rpm for 2 minutes. Causality: This pellets insoluble inorganic salts (e.g., K₂CO₃) and precipitated Pd(0) black, preventing them from clogging the UPLC column or contaminating the MS source.

  • Injection: Inject 1–2 µL of the clear supernatant onto a UPLC column (C18 or PFP).

  • MS Detection: Run a dual-polarity scan (ESI+ and ESI-). Monitor m/z 357.2 [M-H]⁻ specifically for the depletion of the 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid starting material[2].

Part 5: References

  • Jiao, Cenlei, et al. "Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction." Acta Chimica Sinica, vol. 76, no. 7, 2018, pp. 526-530.[Link]

  • Byrne, Stephen A., et al. "Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts." Chemical Science, vol. 12, no. 42, 2021, pp. 14159-14166.[Link]

  • Advion. "Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface." Application Notes, 2020.[Link]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of Benzoic Acid Derivatives During Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet often frustrating challenge in organic synthesis: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet often frustrating challenge in organic synthesis: the poor solubility of benzoic acid derivatives during experimental workup and purification. The following question-and-answer-based guide is designed to offer practical, field-proven solutions grounded in chemical principles.

Troubleshooting Guide: Navigating Solubility Challenges

This section directly addresses specific issues you may encounter. The solutions provided are based on established chemical principles and extensive laboratory experience.

Q1: My benzoic acid derivative has crashed out of the organic layer during an aqueous wash. How can I get it back into solution?

This is a frequent issue, especially when working with derivatives that have increased polarity or when residual base from a reaction is neutralized during a wash, causing the less soluble neutral acid to precipitate.

Immediate Action:

  • Increase the Organic Solvent Volume: The simplest first step is to add more of the organic solvent you are using for the extraction. This can often be enough to redissolve the precipitated solid.

  • Switch to a More Polar Organic Solvent: If adding more of the current solvent doesn't work, consider adding a more polar, water-immiscible solvent like ethyl acetate or dichloromethane. Benzoic acid and its derivatives generally show good solubility in these solvents.[1][2][3]

Underlying Principle: The solubility of a compound is dependent on the equilibrium between its solid state and its dissolved state in a given solvent. By increasing the volume or the solvating power of the organic phase, you shift the equilibrium towards dissolution.

Q2: I'm performing an acid-base extraction to purify my benzoic acid derivative, but I'm getting a thick emulsion at the interface. What should I do?

Emulsions are a common problem in liquid-liquid extractions, often caused by the presence of fine particulate matter or surfactants.

Troubleshooting Steps:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.[4]

Q3: My benzoic acid derivative won't crystallize from the aqueous layer after acidification. What's going wrong?

This typically indicates one of two things: either your compound is more water-soluble than anticipated, or the solution is not yet saturated.

Solutions:

  • Ensure Complete Protonation: Check the pH of the aqueous solution with pH paper. You want to ensure the pH is at least 2-3 units below the pKa of your benzoic acid derivative to ensure it is in its neutral, less soluble form.[5] Add more acid if necessary.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[6] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[6] This provides a template for further crystallization.

    • Cooling: Place the flask in an ice bath to significantly decrease the solubility of your compound.[6]

  • Back-Extraction: If the above methods fail, your compound may be too water-soluble for precipitation to be an effective isolation method. In this case, you will need to perform a back-extraction. Add an immiscible organic solvent (like ethyl acetate or dichloromethane) to the acidified aqueous solution and extract your neutral benzoic acid derivative into the organic layer. You can then dry the organic layer and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the solubility and purification of benzoic acid derivatives.

What is the best way to purify a benzoic acid derivative?

The most common and effective methods are recrystallization and acid-base extraction.

  • Recrystallization: This technique relies on the difference in solubility of your compound in a hot versus a cold solvent.[7][8][9] For many benzoic acid derivatives, water is an excellent recrystallization solvent due to their high solubility in hot water and poor solubility in cold water.[7] This method is particularly good for removing impurities that have different solubility profiles.

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds, like benzoic acid derivatives, from neutral or basic impurities.[10][11][12] The process involves using a base to deprotonate the carboxylic acid, making it a water-soluble salt.[12] The aqueous layer containing the salt can then be separated from the organic layer containing neutral impurities. Subsequent acidification of the aqueous layer will regenerate the neutral, less water-soluble benzoic acid derivative, which can then be isolated.[11][12]

Why is my benzoic acid derivative more soluble in a basic solution?

Benzoic acid and its derivatives are weak acids. In a basic (alkaline) solution, the carboxylic acid group is deprotonated to form a carboxylate salt.[13] This salt is ionic and therefore significantly more soluble in aqueous solutions due to strong ion-dipole interactions with water molecules.[13]

How does pH affect the solubility of benzoic acid?

The pH of the solution has a dramatic effect on the solubility of benzoic acid and its derivatives.

  • In acidic to neutral solutions (low pH): The carboxylic acid group remains protonated (in its neutral form). In this state, its solubility in water is relatively low, especially in cold water.[7][13]

  • In basic solutions (high pH): The carboxylic acid is deprotonated, forming the highly water-soluble carboxylate salt.[13][14]

This pH-dependent solubility is the fundamental principle behind acid-base extraction for purification.[15]

Quantitative Data: Solubility of Benzoic Acid

The following table summarizes the solubility of benzoic acid in various common solvents at different temperatures. This data can serve as a useful starting point when selecting solvents for reactions, extractions, and recrystallizations.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol-1830
Methanol2371.5
Ethanol-1825.4
Ethanol1547.1
Water00.17
Water1005.63

Data compiled from various sources.[16]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate a benzoic acid derivative from neutral impurities.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Use a weak base to selectively deprotonate the more acidic benzoic acid derivative, leaving other less acidic organic compounds (like phenols) in the organic layer.[11]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your benzoic acid derivative) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of the aqueous base to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic to litmus paper (pH ~2).[17] Your purified benzoic acid derivative should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water.[6][9]

  • Drying: Dry the purified crystals in a drying oven or under vacuum.

Protocol 2: Recrystallization from Water

This protocol is ideal for purifying benzoic acid derivatives that are significantly more soluble in hot water than in cold water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of near-boiling water to just dissolve the solid.[6][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][9]

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals on a watch glass or in a drying oven.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting common solubility and purification issues.

Troubleshooting_Precipitation start Precipitate in Organic Layer During Wash add_solvent Add more organic solvent start->add_solvent dissolved Solid Redissolves add_solvent->dissolved Success not_dissolved Solid Remains add_solvent->not_dissolved Failure switch_solvent Add a more polar solvent (e.g., Ethyl Acetate) switch_solvent->dissolved Success not_dissolved->switch_solvent Troubleshooting_Crystallization start No Crystallization After Acidification check_ph Check pH (ensure pH < pKa - 2) start->check_ph induce_crystallization Induce Crystallization (Scratch, Seed, Cool) check_ph->induce_crystallization pH is correct crystals_form Crystals Form induce_crystallization->crystals_form Success no_crystals Still No Crystals induce_crystallization->no_crystals Failure back_extract Perform Back-Extraction with Organic Solvent no_crystals->back_extract

Caption: Troubleshooting failure to crystallize from an aqueous solution.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1109. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. DiVA. Retrieved from [Link]

  • (n.d.). Benzoic acid. Wikipedia. Retrieved from [Link]

  • (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. Retrieved from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Retrieved from [Link]

  • (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Retrieved from [Link]

  • (1978). Process for the purification of benzoic acid. Google Patents.
  • (n.d.). Solubility and Properties of Benzoic Acid. Scribd. Retrieved from [Link]

  • (n.d.). How to Purify Compounds. Varsity Tutors. Retrieved from [Link]

  • (2025). Organic Acid-Base Extractions. Chemistry Steps. Retrieved from [Link]

  • (2024). Recrystallization of Benzoic Acid. StudyMoose. Retrieved from [Link]

  • (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. YouTube. Retrieved from [Link]

  • (n.d.). Experiment 1 Recrystallization of Benzoic Acid. Scribd. Retrieved from [Link]

  • (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Slideshare. Retrieved from [Link]

  • (2025). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]

  • (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Acid-Base Extraction of Benzoic Acid. Scribd. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid vs other benzoic acid isomers

An in-depth technical analysis and comparison guide for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid against its structural isomers and analogs. This guide is designed for researchers and drug development professionals focus...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid against its structural isomers and analogs. This guide is designed for researchers and drug development professionals focusing on liquid crystal (LC) materials synthesis and halogen-bonded pharmaceutical intermediates.

Executive Summary & Structural Causality

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly specialized, bifunctional building block. Its architecture is defined by three distinct domains, each serving a precise mechanistic purpose:

  • The Carboxylic Acid (-COOH): Provides a standard handle for esterification, amidation, or hydrazide formation.

  • The 4-Ethylcyclohexyl Core: Imparts significant steric bulk and lipophilicity. In liquid crystal (LC) design, this rigid, non-polar trans-cyclohexyl tail is critical for stabilizing nematic mesophases and increasing the clearing temperature ( Tc​ ) [1].

  • The 3-Iodo Substitution: Acts as a highly reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or as a potent Halogen Bond (XB) donor in supramolecular chemistry and drug-target interactions [2].

When compared to its isomers, the pre-installation of the iodine atom at the 3-position (ortho to the bulky cyclohexyl group) saves researchers from low-yield, sterically hindered electrophilic halogenation steps, making it a premium intermediate for advanced synthesis.

Comparative Analysis: Isomers and Analogs

To understand the specific utility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, we must benchmark it against its closest structural alternatives.

Table 1: Physicochemical & Application Comparison
Compound NameStructural DistinctionPrimary ApplicationReactivity ProfileLipophilicity (Est. LogP)
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid Bulky tail + 3-Iodo handleAdvanced LC mesogens, Halogen-bonded APIsDual-site (Cross-coupling & Acylation)High (~5.2)
4-(4-Ethylcyclohexyl)benzoic acid (2PCA) Lacks IodineStandard nematic LC monomer synthesisSingle-site (Acylation only)High (~4.5)
3-Iodo-4-methylbenzoic acid Methyl replaces cyclohexylSmall-molecule API synthesisDual-site (Cross-coupling & Acylation)Moderate (~2.8)
4-Ethyl-3-iodobenzoic acid Lacks cyclohexyl ringFlexible intermediateDual-site (Cross-coupling & Acylation)Moderate (~3.2)

Key Insight: The absence of the iodine atom in 2PCA restricts its use to linear elongations via the carboxylic acid [1]. Conversely, smaller analogs like 3-Iodo-4-methylbenzoic acid lack the steric bulk required to induce the molecular anisotropy needed for liquid crystal phases or deep hydrophobic pocket binding in pharmacology.

Application Workflows & Mechanistic Diagrams

A. Liquid Crystal Mesogen Extension (Lateral Functionalization)

In modern display technologies, LC molecules require specific dielectric anisotropy ( Δϵ ). The 3-iodo position allows researchers to graft fluorinated aryl groups laterally onto the rigid core. This lateral substitution disrupts crystalline packing (lowering the melting point) while maintaining the nematic phase.

G A 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O A->C B Fluorinated Arylboronic Acid B->C D Laterally Substituted LC Mesogen C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Lateral extension of the LC core via Suzuki-Miyaura cross-coupling.

B. Bioactive Acylhydrazone Synthesis (Halogen Bonding)

Iodobenzoic acid derivatives are extensively used to synthesize acylhydrazones, a class of compounds with proven antibacterial and antifungal properties [2]. The iodine atom acts as a heavy halogen bond (XB) donor, creating highly directional, non-covalent interactions with Lewis basic residues (like oxygen or nitrogen) in bacterial enzyme active sites [3].

G2 N1 3-Iodo-4-(4-ethylcyclohexyl) benzoic acid N2 Esterification (MeOH, H2SO4) N1->N2 N3 Hydrazinolysis (NH2NH2·H2O, Reflux) N2->N3 Intermediate Ester N4 Aldehyde Condensation (Ar-CHO, EtOH) N3->N4 Hydrazide Formation N5 Bioactive Acylhydrazone (Halogen Bond Donor) N4->N5 Target API

Fig 2: Stepwise synthesis of halogen-bonded bioactive acylhydrazones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify reaction success before proceeding.

Protocol 1: Suzuki-Miyaura Lateral Coupling (LC Synthesis)

Objective: Couple 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid with 3,4-difluorophenylboronic acid.

  • Preparation: In a flame-dried Schlenk flask under Argon, combine 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/ H2​O (ratio 4:1:1) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add Pd(PPh3​)4​ (0.05 eq). Seal the flask and heat to 90°C for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot (Rf ~0.4) completely disappears, replaced by a more polar, highly fluorescent product spot.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to ensure the carboxylic acid is protonated), extract with EtOAc ( 3×20 mL), dry over MgSO4​ , and concentrate.

  • Final Validation: Analyze via 1H -NMR. Success is confirmed by the disappearance of the isolated aromatic singlet of the 3-iodo starting material and the appearance of a complex multiplet corresponding to the new fluorinated biphenyl system.

Protocol 2: Synthesis of Iodinated Acylhydrazones (API Synthesis)

Objective: Convert the benzoic acid to a bioactive acylhydrazone.

  • Esterification: Reflux 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in anhydrous Methanol with a catalytic amount of concentrated H2​SO4​ for 8 hours.

    • QC Check: IR spectroscopy must show the shift of the carbonyl stretch from ~1680 cm−1 (acid) to ~1720 cm−1 (ester), and the disappearance of the broad O-H stretch.

  • Hydrazinolysis: Dissolve the resulting methyl ester in ethanol. Add hydrazine hydrate (80%, 3.0 eq) and reflux for 6 hours. Cool to precipitate the hydrazide. Filter and wash with cold ethanol.

  • Condensation: Equimolar amounts of the hydrazide and a target aromatic aldehyde (e.g., 4-fluorobenzaldehyde) are refluxed in ethanol with a drop of glacial acetic acid for 4 hours.

  • Final Validation: The resulting acylhydrazone precipitates upon cooling. Validate via 1H -NMR: Look for the highly deshielded azomethine proton (-N=CH-) characteristic singlet around δ 8.0 - 8.5 ppm, confirming successful condensation [2].

References

  • Benzoic Acid Series & Liquid Crystal Intermediates . Hong Jin Chemicals. Available at: [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid . National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Iodoethynyl derivatives scaffolds in supramolecular chemistry: the interplay of design and synthesis . Universidad de Zaragoza. Available at:[Link]

Comparative

Comparative analysis of reactivity between 3-iodobenzoic acid and 4-iodobenzoic acid

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple matter of structural geometry; it fundamentally dictates the thermodynamic stability, reaction kinetics, and down...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated building block is rarely a simple matter of structural geometry; it fundamentally dictates the thermodynamic stability, reaction kinetics, and downstream purification strategies of your synthetic pipeline.

This guide provides an in-depth comparative analysis of 3-iodobenzoic acid (meta-isomer) and 4-iodobenzoic acid (para-isomer). By deconstructing their physicochemical properties and mechanistic behaviors, we will establish a rational framework for leveraging these reagents in complex cross-coupling methodologies and advanced material synthesis.

Structural & Physicochemical Profiling

While both isomers share the molecular formula C₇H₅IO₂ and a molar mass of 248.02 g/mol [1], the positional variance of the iodine atom relative to the carboxylic acid group (-COOH) induces profound electronic and crystallographic differences.

Table 1: Quantitative Comparison of Physicochemical Properties

Property3-Iodobenzoic Acid (Meta)4-Iodobenzoic Acid (Para)Causality & Impact
Melting Point 185–187 °C[1][2]270–273 °C[1][3]The para-isomer's high molecular symmetry allows for tighter crystal lattice packing, resulting in a significantly higher lattice energy[1]. This necessitates stronger solvents for dissolution.
pKa (at 25°C) ~3.80 – 3.87[1][4]4.00[1][5]The inductive electron-withdrawing effect (-I) of the iodine atom is distance-dependent. Being closer to the carboxyl group in the meta position, it stabilizes the conjugate base more effectively, making the 3-isomer more acidic[1][4].
Water Solubility Insoluble[2]~0.04 g/L (25 °C)[5]Both are highly lipophilic, but the rigid packing of the 4-isomer makes aqueous dissolution exceptionally poor[5]. Both require polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous conditions for homogeneous reactions.

Mechanistic Reactivity Analysis: Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) active species into the aryl carbon-iodine (C-I) bond. The electronic environment surrounding the C-I bond strictly governs this activation barrier.

  • 4-Iodobenzoic Acid (Para-Directing Effects): The -COOH group is a strong electron-withdrawing group (EWG). In the para position, it can accept electron density via resonance directly from the carbon bearing the iodine atom. This resonance delocalization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond. Consequently, the electrophilic C-I bond is highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, accelerating oxidative addition[6].

  • 3-Iodobenzoic Acid (Meta-Directing Effects): In the meta position, the -COOH group cannot accept electron density via resonance from the carbon bearing the iodine atom (resonance structures do not place a positive charge on the meta carbon). It only exerts an inductive withdrawing effect. Because the LUMO is not as effectively lowered as in the para-isomer, the C-I bond remains relatively more electron-rich, leading to a comparatively slower rate of oxidative addition[6].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd ArI Iodobenzoic Acid (3-Iodo or 4-Iodo) ArI->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Accelerated by para-COOH (Lower LUMO) Transmet Transmetalation PdII->Transmet Ar-B(OH)2 RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Experimental Methodology: Self-Validating Competitive Assay

To empirically prove the kinetic differences described above without succumbing to run-to-run variations (e.g., slight temperature fluctuations, catalyst degradation), we employ a one-pot competitive assay . This protocol is a self-validating system: by forcing both isomers to compete for a limiting amount of catalyst and coupling partner in the exact same flask, the ratio of the generated products directly and flawlessly represents their relative reactivity ( kpara​/kmeta​ ).

Protocol: Benchmarking Suzuki-Miyaura Reactivity

Objective: Determine the relative oxidative addition rate of 3-iodobenzoic acid vs. 4-iodobenzoic acid using phenylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve 1.0 mmol of 3-iodobenzoic acid, 1.0 mmol of 4-iodobenzoic acid, and 1.0 mmol of phenylboronic acid (the limiting reagent) in 10 mL of a degassed 4:1 1,4-dioxane/water solvent mixture.

  • Base Activation: Add 3.0 mmol of K₂CO₃. Causality: The base is critical not only to deprotonate the carboxylic acids for solubility but to form the reactive, electron-rich boronate complex required for the subsequent transmetalation step.

  • Catalyst Introduction: Under a positive flow of argon, add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄].

  • Reaction Execution: Seal the flask and heat the vigorously stirring mixture to 80 °C for exactly 2 hours to ensure partial conversion (preventing the reaction from going to completion, which would mask kinetic differences).

  • Quenching & Workup: Cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH 2. Causality: Acidification protonates both the unreacted starting materials and the biaryl carboxylate products, driving them into their neutral, lipophilic states so they can be quantitatively extracted into the organic phase (ethyl acetate).

  • Quantitative Analysis: Spike the organic extract with a known concentration of an internal standard (e.g., biphenyl). Analyze the mixture via HPLC. The molar ratio of 4-phenylbenzoic acid to 3-phenylbenzoic acid directly yields the relative reaction rate.

Workflow Start Equimolar Mixture 3-Iodo & 4-Iodo Reaction One-Pot Pd-Catalyzed Coupling (80°C) Start->Reaction Reagent Limiting Reagent (Ph-B(OH)2) Reagent->Reaction Quench Acidic Quench & Extraction Reaction->Quench Controls variables Analysis HPLC Analysis (Internal Standard) Quench->Analysis Result Relative Reactivity (k_para / k_meta) Analysis->Result Self-validating

Figure 2: Self-validating competitive assay workflow for benchmarking relative reactivity.

Application Landscapes in Drug Development & Materials

The diverging reactivities and geometries of these isomers dictate their distinct roles in advanced synthesis:

  • 4-Iodobenzoic Acid: Due to its linear 1,4-substitution pattern and rapid cross-coupling kinetics, it is heavily utilized as a rigid building block for Metal-Organic Frameworks (MOFs) and organic electronics[5]. In the pharmaceutical sector, it serves as a critical precursor for radioimaging agents, where the stable iodine atom is exchanged for radioactive isotopes like Iodine-123 or Iodine-131[1][5].

  • 3-Iodobenzoic Acid: The 1,3-substitution pattern provides a distinct angular geometry (120°). It is highly valued in the solid-phase synthesis of γ-turn mimetic libraries—compounds designed to mimic the secondary structures of peptides for novel drug discovery[2]. It is also employed as a UV-absorbing background electrolyte in capillary electrophoresis[2].

References

  • "Iodobenzoic acid", Grokipedia,
  • "Cas 618-51-9, 3-Iodobenzoic acid", LookChem,
  • "4-Iodobenzoic acid 619-58-9 wiki", Guidechem,
  • "Cas 619-58-9, 4-Iodobenzoic acid", LookChem,
  • "Dissociation Constants of Organic Acids and Bases", q4md-forcefieldtools.org,
  • "Grignard-Sonogashira Coupling", Bibliothèque et Archives Canada,

Sources

Validation

Structure-activity relationship of substituted benzoic acid derivatives

Title: Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzoic Acid Derivatives in Sirtuin 1 (SIRT1) Inhibition Introduction: The Mechanistic Puzzle of SIRT1 Inhibition As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzoic Acid Derivatives in Sirtuin 1 (SIRT1) Inhibition

Introduction: The Mechanistic Puzzle of SIRT1 Inhibition

As a Senior Application Scientist specializing in epigenetic drug discovery, I frequently evaluate small-molecule libraries targeting NAD⁺-dependent histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1). SIRT1 modulates critical cellular pathways—including apoptosis, metabolism, and aging—making it a prime therapeutic target[1].

Among the various chemotypes evaluated in high-throughput screens, substituted benzoic acid (SBA) derivatives have emerged as a highly tunable, low-molecular-weight scaffold[2]. Initially identified from natural product screening (e.g., 4-dimethylaminobenzoic acid isolated from marine Streptomyces), this class of compounds provides an excellent model for understanding how minor structural tweaks dictate enzyme binding affinity[2]. This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of these derivatives, elucidating the causality behind specific structural modifications and their impact on SIRT1 inhibitory potency.

SIRT1_Pathway AcProtein Acetylated Target (e.g., p53, FoxO) SIRT1 SIRT1 Enzyme (Active) AcProtein->SIRT1 Binds NAD NAD+ NAD->SIRT1 Binds DeacProtein Deacetylated Target SIRT1->DeacProtein Catalysis Byproducts Nicotinamide + O-acetyl-ADP-ribose SIRT1->Byproducts Releases Inhibitor SBA Inhibitor (e.g., 4-TBBA) Inhibitor->SIRT1 Blocks Catalytic Domain

SIRT1 deacetylation pathway and the mechanism of SBA-mediated inhibition.

Mechanistic Causality: The SAR Logic of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is intricately linked to the nature, size, and position of the substituent on the benzene ring. Based on extensive whole-cell screening and molecular dynamics (MD) simulations, the SAR follows three definitive rules[2]:

  • Positional Strictness (Para-Substitution): The SIRT1 catalytic domain features a narrow, deep hydrophobic pocket. Meta- and ortho-substituted derivatives (e.g., 3-dimethylaminobenzoic acid) exhibit complete loss of activity. This is caused by severe steric clashes with the pocket walls. Only para-substituted derivatives can properly orient the carboxylic acid moiety toward the catalytic region while accommodating the hydrophobic tail in the channel[2].

  • Steric Bulk (The Volume Metric): Increasing the size of the para-substituent enhances inhibitory activity. For instance, replacing a dimethylamino group with a bulkier tert-butyl group restricts the compound's conformational freedom. This effectively locks the molecule into a favorable binding pose, decreasing entropy loss upon binding and increasing the overall binding free energy[2].

  • Electrostatic Neutrality: While bulk is necessary, charge is detrimental. Comparing a tert-butyl group to a structurally similar trimethylammonium group reveals that the charged moiety completely abolishes activity[2]. The SIRT1 binding pocket is highly lipophilic; introducing a permanently charged, bulky group creates an insurmountable energetic penalty during desolvation.

SAR_Logic Core Substituted Benzoic Acid (SBA) PosPara Para-Substitution (Fits Hydrophobic Pocket) Core->PosPara PosOther Meta/Ortho-Substitution (Steric Clash) Core->PosOther BulkUncharged Bulky & Uncharged (e.g., tert-butyl) PosPara->BulkUncharged BulkCharged Bulky & Charged (e.g., trimethylammonium) PosPara->BulkCharged SmallGroup Small Group (e.g., dimethylamino) PosPara->SmallGroup ResultInactive Inactive PosOther->ResultInactive ResultHigh High Potency (Selective SIRT1 Inhibitor) BulkUncharged->ResultHigh BulkCharged->ResultInactive ResultLow Weak Potency SmallGroup->ResultLow

SAR logic tree demonstrating the impact of substituent position, size, and charge.

Comparative Performance Data

To objectively evaluate these design principles, we compare the quantitative performance of four distinct benzoic acid derivatives. The data highlights the superiority of the bulky, uncharged, para-substituted chemotype (4-TBBA)[2].

CompoundSubstituent PositionSubstituent GroupCharge (pH 7.4)Yeast Sir2p MIC (μM)SIRT1 IC₅₀ (mM)
4-tert-Butylbenzoic acid (4-TBBA) Paratert-ButylNeutral501.0
4-Dimethylaminobenzoic acid (4-DMABA) ParaDimethylaminoNeutral200>1.6 (Weak)
4-Trimethylammoniumbenzoic acid ParaTrimethylammoniumPositive (+1)InactiveN/A
3-Dimethylaminobenzoic acid MetaDimethylaminoNeutralInactiveN/A

Note: Lower MIC and IC₅₀ values indicate greater inhibitory potency. 4-TBBA demonstrates a 4-fold increase in whole-cell potency compared to the natural product hit (4-DMABA).

Experimental Protocols & Self-Validating Workflows

Every protocol utilized in our laboratory must be a self-validating system. The following methodologies ensure that the observed enzyme inhibition is a direct result of the compound's mechanistic action, ruling out false positives caused by assay interference.

Protocol A: Continuous SIRT1 Fluorometric Activity Assay

This assay relies on the deacetylation of a synthetic fluorogenic substrate (Fluor de Lys-SIRT1) by SIRT1 in the presence of NAD⁺.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 µL of ice-cold assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA)[3].

  • Enzyme & Inhibitor Incubation: Add 25 µg of total protein extract (or purified SIRT1) to a microplate well. Add the SBA derivative (e.g., 4-TBBA) at varying concentrations (0.1 mM to 2.0 mM). Include a positive control well containing 50 mM Nicotinamide (a known SIRT1 inhibitor) and a negative control well (vehicle only)[3].

  • Reaction Initiation: Add 15 µL of Fluor de Lys-SIRT1 substrate (100 µmol/L) and NAD⁺ (100 µmol/L) to all wells[4]. Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 50 µL of developer reagent containing 2 mmol/L Nicotinamide[4].

  • Readout: Monitor fluorescence for 60 minutes at 360 nm (excitation) and 460 nm (emission) using a multimode plate reader[3],[1].

Self-Validation Check: The inclusion of the Nicotinamide control ensures the developer reagent is functioning correctly. If the vehicle control shows no baseline fluorescence increase, the enzyme is inactive or degraded.

Assay_Workflow Prep 1. Reagent Prep (SIRT1, NAD+, Substrate) Incubate 2. Compound Incubation (37°C, 30 min) Prep->Incubate Develop 3. Add Developer (Stops reaction, emits signal) Incubate->Develop Read 4. Fluorometric Readout (Ex 360nm / Em 460nm) Develop->Read

Step-by-step workflow for the continuous SIRT1 fluorometric activity assay.

Protocol B: Yeast Sir2p Whole-Cell Screening (MIC)

To validate that the biochemical IC₅₀ translates to cellular efficacy, we utilize a mutant yeast strain (DMY2843) where cell viability is directly tied to Sir2p (the yeast homolog of SIRT1) activity[2].

  • Culture Preparation: Culture Saccharomyces cerevisiae strain DMY2843 in liquid medium containing 1% soluble starch, 0.4% yeast extract, and 0.2% peptone at 30°C[2].

  • Compound Dosing: Seed cells into 96-well plates. Administer SBA derivatives in a serial dilution gradient (10 µM to 800 µM).

  • Incubation & Readout: Incubate for 48 hours at 30°C. Measure the optical density (OD₆₀₀) to determine the Minimum Inhibitory Concentration (MIC) required to induce cell death via Sir2p inhibition[2].

Sources

Comparative

Advanced Catalytic Strategies for the Synthesis of Benzoic Acids: A Comparative Guide

As drug development professionals and synthetic chemists, we constantly evaluate the delicate balance between reaction efficacy, scalability, and environmental impact. Benzoic acid and its derivatives are ubiquitous buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we constantly evaluate the delicate balance between reaction efficacy, scalability, and environmental impact. Benzoic acid and its derivatives are ubiquitous building blocks in the synthesis of active pharmaceutical ingredients (APIs), plasticizers, and preservatives. Historically, the selective oxidation of the primary C(sp³)–H bond in toluene to yield benzoic acid has been fraught with challenges, primarily over-oxidation to CO₂ or poor selectivity among intermediate oxygenates (benzyl alcohol and benzaldehyde).

This guide provides an objective, data-driven comparison of three distinct catalytic paradigms for synthesizing benzoic acids: the traditional industrial homogeneous system, emerging supported bimetallic nanoparticles, and state-of-the-art visible-light photocatalysts.

Mechanistic Overview: The C–H Activation Cascade

Regardless of the catalyst employed, the oxidation of toluene to benzoic acid generally proceeds via a radical-mediated cascade. The critical, rate-limiting step is the initial homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~89 kcal/mol) to form a benzyl radical.

G Toluene Toluene (C6H5CH3) Radical Benzyl Radical (C6H5CH2•) Toluene->Radical C-H Activation Alcohol Benzyl Alcohol (C6H5CH2OH) Radical->Alcohol +O2 / -H2O Aldehyde Benzaldehyde (C6H5CHO) Alcohol->Aldehyde Oxidation Acid Benzoic Acid (C6H5COOH) Aldehyde->Acid Deep Oxidation CoMn Co/Mn/Br (Amoco) CoMn->Toluene AuPd Au-Pd NPs (Surface O2•-) AuPd->Toluene Photo Photocatalyst (h+ / e-) Photo->Toluene

Figure 1: Mechanistic pathways for the catalytic oxidation of toluene to benzoic acid.

Comparative Analysis of Catalytic Systems

System A: The Co/Mn/Br Homogeneous Catalyst (Amoco Process)

The industrial benchmark for alkylarene oxidation is the Amoco process. This system utilizes a synergistic combination of cobalt and manganese acetates, with hydrobromic acid (or sodium bromide) acting as a promoter[1].

  • Mechanism of Action: The bromide ion is not merely an additive; it initiates hydrogen abstraction from toluene to form the benzyl radical. This step loops the redox system (Co²⁺/Co³⁺ and Mn²⁺/Mn³⁺), allowing the continuous recycling of the catalytic metals[1].

  • Efficacy & Limitations: While this system achieves >95% conversion, it requires harsh conditions (150–225 °C, 15–30 bar) and highly corrosive acetic acid solvents, necessitating expensive titanium-lined reactors[1].

System B: Supported Bimetallic Nanoparticles (Au-pDA-rGO)

To circumvent the harsh conditions of the Amoco process, heterogeneous noble metal catalysts have been developed. A standout example is Gold Nanoparticles supported on polydopamine-reduced graphene oxide (Au-pDA-rGO)[2].

  • Mechanism of Action: The bimetallic or supported Au nanoparticles significantly enhance molecular oxygen adsorption, promoting the formation of surface-active superoxide species (O₂•⁻). When combined with N-hydroxyphthalimide (NHPI) as a co-catalyst, the system facilitates highly selective benzylic C–H abstraction[2].

  • Efficacy & Limitations: This system operates at a mild 60 °C. While conversion is moderate (~60%), the selectivity to benzoic acid is an exceptional 99.6%, virtually eliminating the need for complex downstream chromatographic purification[2].

System C: Visible-Light Photocatalysis (Cu-Incorporated Phosphotungstate)

The frontier of green API synthesis lies in photocatalysis. Recent breakthroughs utilize high-nucleus Cu-incorporated giant phosphotungstates (e.g., NiMo₁₂-TPT or Cu-POMs)[3].

  • Mechanism of Action: Under visible light irradiation, electrons are excited from the valence band to the conduction band. The photogenerated holes (h⁺) directly oxidize the C–H bond, while the electrons reduce dissolved O₂ to superoxide radicals. The incorporated Cu²⁺ sites act as specific binding and activation centers for the substrate[3].

  • Efficacy & Limitations: Operating at room temperature with ambient air or mild O₂ pressure, this system achieves 97.0% conversion and 94.7% selectivity, boasting a massive Turnover Number (TON) of over 3200[3].

Quantitative Efficacy Data

The following table synthesizes the experimental performance metrics of the three catalytic systems to aid in process selection.

Catalyst SystemOperating ConditionsOxidantConversion (%)Selectivity (%)Yield (%)TON
Co/Mn/Br (Amoco)175 °C, 20 bar, Acetic AcidAir (O₂)> 95.0~ 85.0 - 90.0~ 85.0N/A (Bulk)
Au-pDA-rGO 60 °C, 10 bar, CH₃CN, NHPIO₂60.099.659.8~ 1200
Cu-Phosphotungstate 25 °C, 1 atm, CH₃CN, Vis-LightO₂97.094.791.83216

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the implementation of the two modern, mild-condition systems (Systems B and C). Each step includes the underlying mechanistic causality.

Protocol 1: Highly Selective Oxidation using Au-pDA-rGO Nanoparticles

Objective: Achieve >99% selective conversion of toluene to benzoic acid under mild thermal conditions.

  • Reactor Preparation: Charge a 50 mL stainless-steel autoclave equipped with a Teflon liner with 1.0 mmol of toluene and 3.0 mL of acetonitrile (CH₃CN).

    • Causality: Acetonitrile is chosen as the solvent because its polar, aprotic nature stabilizes the radical intermediates without participating in competitive hydrogen atom transfer (HAT) reactions.

  • Catalyst & Mediator Addition: Add 10 mg of the Au-pDA-rGO catalyst and 10 mol% of N-hydroxyphthalimide (NHPI).

    • Causality: NHPI acts as a crucial radical mediator. It undergoes HAT to form the phthalimide N-oxyl (PINO) radical, which selectively abstracts the benzylic hydrogen from toluene. This lowers the activation energy barrier compared to direct oxygen insertion[2].

  • Pressurization: Purge the autoclave three times with pure O₂, then pressurize to 10 bar.

    • Causality: 10 bar of O₂ ensures a high concentration of dissolved oxygen in the liquid phase, driving the equilibrium toward the formation of surface-bound superoxide species on the gold nanoparticles[2].

  • Reaction Execution: Heat the sealed reactor to 60 °C under continuous magnetic stirring (800 rpm) for 12 hours.

    • Causality: Maintaining exactly 60 °C provides sufficient thermal energy for C–H activation while strictly preventing the deep over-oxidation of the aromatic ring that occurs at temperatures >100 °C.

  • Validation & Workup: Cool the reactor in an ice bath before depressurizing. Filter the mixture to recover the heterogeneous catalyst. Analyze the filtrate via GC-MS using naphthalene as an internal standard to validate the 99.6% selectivity metric.

Protocol 2: Green Photocatalytic Oxidation using Cu-Phosphotungstate

Objective: Synthesize benzoic acid at room temperature utilizing photon energy.

  • Substrate Dispersion: In a 10 mL quartz glass reactor, combine 5 μL of toluene, 1.0 mL of CH₃CN, and 1.0 μmol of the Cu-phosphotungstate catalyst[3].

    • Causality: A quartz reactor is mandatory as standard borosilicate glass absorbs a significant portion of the UV/Vis spectrum, which would starve the catalyst of the necessary activation energy.

  • Atmospheric Control: Bubble pure O₂ through the solution for 5 minutes, then seal the reactor under an O₂ balloon (1 atm).

    • Causality: Purging displaces dissolved nitrogen, ensuring O₂ is the sole electron acceptor available to react with the photogenerated electrons to form •O₂⁻ radicals[3].

  • Irradiation: Irradiate the vigorously stirring suspension using a 10 W 365 nm LED (or standard visible white LED depending on specific POM bandgap) at 25 °C for 48 hours[3].

    • Causality: The specific wavelength matches the bandgap of the phosphotungstate framework. This ensures efficient excitation of electrons from the valence band to the conduction band, preventing electron-hole recombination and leaving long-lived oxidative holes (h⁺) to drive the reaction[3].

  • Product Isolation: Centrifuge the mixture at 5000 rpm for 10 minutes. The solid catalyst will pellet at the bottom. Decant the supernatant and titrate with a standard solution of potassium permanganate or analyze via HPLC to quantify benzoic acid yield.

    • Causality: Centrifugation serves as a self-validating step for the heterogeneous nature of the catalyst. The ability to cleanly separate and reuse the pellet in subsequent cycles proves the system's "green" operational metrics.

Conclusion for Drug Development

For industrial-scale bulk chemical production, the Co/Mn/Br Amoco process remains economically dominant due to raw throughput, despite its environmental and infrastructural drawbacks. However, for drug development professionals synthesizing complex, sensitive APIs where functional group tolerance is paramount, Au-pDA-rGO offers unparalleled selectivity (99.6%). Furthermore, as the pharmaceutical industry shifts toward sustainable "green" chemistry, Cu-Phosphotungstate photocatalysis presents the most promising future, achieving >90% yields at room temperature using only light and ambient oxygen.

References

  • Process for the oxidation of alkylaromatic compounds (Amoco Process Mechanics)
  • Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X Bond Formation Source: MDPI (Molecules, 2022) URL:[Link]

  • A High Nucleus Cu-Incorporated Giant Phosphotungstate with Photocatalytic Oxidation C–H of Toluene Source: ACS Inorganic Chemistry (2024) URL:[Link]

  • Photocatalytic Oxidation of Toluene to Benzoic Acid over Titanium Dioxide and Zinc Oxide Source: National Journal of Chemistry / ResearchGate URL:[Link]

Sources

Validation

Structural Validation of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: SCXRD vs. Alternative Analytical Modalities

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of complex intermediates is a non-negotiable prerequisite for downstream success. 4-(4-Ethylcyclohexyl)-3-iodob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of complex intermediates is a non-negotiable prerequisite for downstream success. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS No. 1131614-80-6)[1] presents a unique analytical challenge. Its structure features a 1,4-disubstituted cyclohexyl ring capable of existing in distinct cis and trans stereoisomeric forms, coupled with a highly specific regiochemical requirement for the iodine atom on the benzoic acid moiety.

While routine analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity data, they often leave critical 3D spatial ambiguities unresolved. This guide objectively compares standard analytical modalities and demonstrates why Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive "gold standard" for the absolute structural validation of halogenated small molecules [4, 5].

The Analytical Challenge: Why Standard Modalities Fall Short

When validating 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, the primary objectives are determining the relative/absolute stereochemistry of the cyclohexyl ring and confirming the exact position of the iodine atom.

  • NMR Spectroscopy: While 1D 1 H and 13 C NMR can confirm the basic skeleton, the aliphatic protons of the ethylcyclohexyl group often present as heavily overlapping multiplets. Even with 2D NOESY/ROESY, determining the exact cis/trans relationship can be subjective without rigid conformational locking [2].

  • Mass Spectrometry (HRMS): HRMS confirms the exact mass and elemental composition but provides zero information regarding 3D spatial arrangement or regiochemistry. It cannot distinguish between 3-iodo and 2-iodo isomers.

  • Powder X-Ray Diffraction (PXRD): PXRD is excellent for bulk phase purity and polymorph identification [6]. However, solving a previously unknown molecular structure purely from powder data requires computationally expensive Crystal Structure Prediction (CSP) and Rietveld refinement, which is prone to modeling errors [5].

Comparative Analysis: Structural Validation Modalities

The following table summarizes the quantitative and qualitative performance of these techniques for small molecule validation:

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)Powder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinatesConnectivity & relative stereochemistryExact mass & elemental compositionBulk phase identity & crystallinity
Stereochemical Confidence Unambiguous (Flack parameter)High (requires NOESY interpretation)None (cannot distinguish stereoisomers)Moderate (requires CSP modeling)
Sample Requirement ~10-20 mg (Single crystal >0.1 mm)~5-15 mg (Soluble in deuterated solvent)<1 mg (Soluble in MS-compatible solvent)~50-100 mg (Polycrystalline powder)
Throughput Moderate (Hours to days)High (Minutes to hours)Very High (Minutes)High (Minutes per scan)
Regiochemical Assignment Direct visual confirmationIndirect via J-coupling and HMBCFragment-dependent (often ambiguous)Indirect via Rietveld refinement

Mechanistic Advantage: The Iodine "Heavy Atom" Effect

The true power of SCXRD for validating 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid lies in the intrinsic physics of X-ray scattering. X-rays are scattered by the electron clouds of atoms; therefore, the scattering amplitude is directly proportional to the atomic number ( Z ).

Iodine ( Z=53 ) possesses a massive electron cloud compared to carbon ( Z=6 ) and oxygen ( Z=8 ). This creates two distinct mechanistic advantages:

  • Solving the Phase Problem: The dominant scattering from the iodine atom allows crystallographers to easily locate it within the unit cell using Patterson methods or direct methods (e.g., SHELXT). Once the heavy atom is located, the phases of the diffracted waves are largely determined, making the rest of the molecular skeleton trivial to resolve [7].

  • Anomalous Dispersion: Heavy atoms like iodine exhibit significant anomalous scattering, especially when irradiated with Cu K α or Mo K α sources. This breaks Friedel's Law, allowing the calculation of the Flack parameter . A Flack parameter near zero definitively assigns the absolute configuration of the molecule, eliminating any stereochemical guesswork [4].

Structural Validation Workflow

Workflow Sample 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid Branch1 Solution-State NMR (1H, 13C, NOESY) Sample->Branch1 Branch2 Crystallization (Slow Evaporation) Sample->Branch2 NMR_Data Relative Stereochemistry (Cyclohexyl Ring) Branch1->NMR_Data SCXRD_Data X-Ray Diffraction (Cu/Mo Kα Radiation) Branch2->SCXRD_Data NMR_Data->SCXRD_Data Requires absolute confirmation Phase Phase Problem Solution (Iodine Heavy Atom Effect) SCXRD_Data->Phase Refinement Anisotropic Refinement & Flack Parameter Phase->Refinement Final Absolute 3D Structure (Gold Standard Validation) Refinement->Final

Workflow comparing NMR and SCXRD structural validation for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in quality control checkpoint to guarantee the reliability of the final structural model [3].

Step 1: Crystal Growth & Selection
  • Action: Dissolve ~15 mg of purified 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in a minimum volume of dichloromethane (DCM). Layer carefully with hexane and allow for slow vapor diffusion at 4 °C over 3–5 days.

  • Causality: DCM acts as a strong solvent, while hexane serves as an antisolvent. Conducting the diffusion at low temperatures drastically reduces the nucleation rate, promoting the thermodynamic growth of large, defect-free macroscopic crystals rather than kinetic microcrystalline powders.

  • Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. The crystal must exhibit uniform optical extinction when rotated. Birefringence or partial extinction indicates twinning, which will severely compromise data integration.

Step 2: Cryogenic Data Acquisition
  • Action: Select a crystal of optimal dimensions (e.g., 0.15 × 0.10 × 0.10 mm). Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K using a nitrogen cryostream. Irradiate using a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) source[9].

  • Causality: Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (quantified by the Debye-Waller factor). This preserves high-angle diffraction intensities, directly improving the resolution of the resulting electron density map [8].

  • Validation Checkpoint: Evaluate the initial diffraction frames. The diffraction spots must be sharp, non-split, and extend beyond the 0.84 Å resolution limit required by the International Union of Crystallography (IUCr) for small molecule publication.

Step 3: Phase Solution & Anisotropic Refinement
  • Action: Integrate the frames and apply a multi-scan empirical absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine against F2 using full-matrix least-squares (SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Causality: Because iodine is highly absorbing, failing to apply an absorption correction will result in systematic errors in the electron density map, artificially distorting bond lengths. Anisotropic refinement accounts for the directional thermal motion of the atoms, yielding a highly precise 3D model [9].

  • Validation Checkpoint: The final R1​ value must be < 5%, indicating excellent agreement between the experimental data and the theoretical model [8]. Furthermore, the Flack parameter must be close to 0 with an estimated standard deviation (esd) < 0.1, confirming the absolute stereochemistry [4].

Step 4: Final Validation via CheckCIF
  • Action: Generate the final Crystallographic Information File (CIF) and submit it to the IUCr CheckCIF routine.

  • Validation Checkpoint: The report must return zero A-level or B-level alerts. A clean CheckCIF report is the ultimate self-validation, proving the structural model is mathematically and crystallographically sound.

Conclusion

While NMR and HRMS are indispensable tools for routine characterization, they cannot independently resolve the complex 3D stereochemical and regiochemical features of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. By leveraging the heavy atom effect of iodine, Single-Crystal X-Ray Diffraction (SCXRD) provides an unambiguous, self-validating methodology to map the exact atomic coordinates, ensuring absolute confidence in the molecule's structural identity.

References

  • Main Product - BOC Sciences: 4-(4-ethylcyclohexyl)-3-iodobenzoic acid. BOC Sciences.
  • Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy. Benchchem.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Stereochemistry Confirm
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
  • Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. PMC.
  • Protein X-Ray Structure Validation: Key Criteria. ProteinStructures.com.
  • M
Comparative

Alternative Synthetic Routes for 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid: A Comparative Guide

Executive Summary 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly valued molecular building block utilized in the development of advanced liquid crystal materials and pharmaceutical active ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly valued molecular building block utilized in the development of advanced liquid crystal materials and pharmaceutical active ingredients (APIs)[1][2]. The strategic placement of the iodine atom at the 3-position is critical, as it provides a highly reactive site for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This guide objectively evaluates the two most viable synthetic routes for producing this compound: Direct Electrophilic Iodination and the Catalytic Halogen Exchange (Aromatic Finkelstein) method .

Mechanistic Rationale & Regioselectivity

Before selecting a synthetic route, it is crucial to understand the inherent electronic and steric properties of the starting material, 4-(4-ethylcyclohexyl)benzoic acid. The regioselectivity of the substitution is governed by two competing substituents on the benzene ring:

  • Activating/Directing Effects: The 4-ethylcyclohexyl moiety is an electron-donating alkyl group (via hyperconjugation) that activates the ring and directs incoming electrophiles to the ortho and para positions.

  • Deactivating/Directing Effects: The carboxylic acid (-COOH) is a strongly electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position.

Because the alkyl group is located at C4 and the carboxyl group is at C1, the position ortho to the alkyl group is identical to the position meta to the carboxyl group (C3). This synergistic directing effect ensures that electrophilic aromatic substitution (EAS) is highly regioselective, exclusively favoring the 3-position without the risk of significant isomeric byproducts.

Route A: Direct Electrophilic Iodination (The Industry Standard)

Causality & Chemistry

Molecular iodine ( I2​ ) is the least reactive halogen in electrophilic aromatic substitution. To overcome this thermodynamic barrier, an oxidant such as periodic acid ( H5​IO6​ ) must be introduced. As detailed in classical methodologies reviewed by, periodic acid oxidizes I2​ into a highly reactive electrophilic iodine species (often denoted as I+ )[3].

This oxidative approach serves two purposes: it accelerates the reaction kinetics and recycles any generated iodide back into the active electrophile, drastically improving the atom economy (preventing the loss of 50% of the iodine as HI)[3]. Sulfuric acid is added to increase the electrophilicity of the reagent, while glacial acetic acid serves as a polar, protic solvent capable of solubilizing the highly lipophilic starting material.

Experimental Protocol

(Self-validating system: The use of sodium bisulfite in the workup ensures the complete reduction and quenching of residual oxidants and unreacted iodine, preventing downstream contamination and over-oxidation).

  • Preparation: Charge a 500 mL round-bottom flask with 4-(4-ethylcyclohexyl)benzoic acid (10.0 g, 43.0 mmol), iodine (4.36 g, 17.2 mmol), and periodic acid (1.96 g, 8.6 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid, followed by the careful, dropwise addition of 3.0 mL of concentrated H2​SO4​ .

  • Reaction: Heat the mixture to 65–70 °C under vigorous magnetic stirring for 5 hours. Monitor the conversion via HPLC.

  • Quenching: Once the starting material is fully consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into 300 mL of an ice-cold 5% aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously until the characteristic brown color of iodine completely dissipates, leaving a pale suspension.

  • Isolation: Filter the resulting white-to-pale-yellow precipitate under vacuum. Wash the filter cake with copious amounts of cold distilled water to remove residual acetic and sulfuric acids.

  • Purification: Recrystallize the crude product from ethanol to afford pure 4-(4-ethylcyclohexyl)-3-iodobenzoic acid.

RouteA SM 4-(4-Ethylcyclohexyl) benzoic acid Reagents I2 / H5IO6 H2SO4, AcOH SM->Reagents Dissolution Intermediate Active Electrophile [I+] Reagents->Intermediate Oxidation Product 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Intermediate->Product Electrophilic Aromatic Substitution

Workflow for the direct electrophilic iodination route.

Route B: Bromination Followed by Copper-Catalyzed Halogen Exchange

Causality & Chemistry

While Route A is highly direct, the use of strong oxidants and corrosive iodine can be a drawback for certain specialized manufacturing setups. An elegant alternative is a two-step sequence: a highly efficient bromination followed by an aromatic Finkelstein reaction.

As established in the foundational work by, aryl bromides can be smoothly converted to aryl iodides using a copper(I) catalyst, sodium iodide, and a diamine ligand[4]. The diamine ligand (e.g., N,N'-dimethylethylenediamine) is critical; it solubilizes the CuI and stabilizes the Cu(I) intermediate, facilitating the necessary oxidative addition and reductive elimination steps[4]. The reaction is thermodynamically driven forward by the differential solubility of the halide salts—NaBr precipitates out of solvents like 1-butanol or dioxane, pushing the equilibrium toward the aryl iodide[4].

Experimental Protocol

Step 1: Bromination

  • Dissolve 4-(4-ethylcyclohexyl)benzoic acid (10.0 g, 43.0 mmol) in 100 mL of dichloromethane (DCM). Add 0.1 g of iron powder as a Lewis acid catalyst precursor.

  • Cool the mixture to 0 °C and add bromine (7.2 g, 45.1 mmol) dropwise to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Quench with aqueous sodium thiosulfate, separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the 3-bromo intermediate.

Step 2: Halogen Exchange

  • In a dried Schlenk tube, combine the 3-bromo intermediate (10.0 g, 32.1 mmol), CuI (0.30 g, 1.6 mmol, 5 mol%), NaI (9.6 g, 64.2 mmol), and N,N'-dimethylethylenediamine (0.28 g, 3.2 mmol, 10 mol%) in 50 mL of anhydrous 1-butanol[5].

  • Seal the tube under a strict nitrogen atmosphere (to prevent catalyst oxidation) and heat to 110 °C for 16 hours.

  • Cool to room temperature, dilute with 100 mL of ethyl acetate, and filter the mixture through a pad of Celite to remove insoluble inorganic salts (NaBr and excess NaI)[5].

  • Wash the filtrate with water, dry over anhydrous sodium sulfate, concentrate, and purify via silica gel chromatography to isolate the target iodo-compound.

RouteB SM 4-(4-Ethylcyclohexyl) benzoic acid Bromination Br2 / Fe Bromination SM->Bromination BromoInt 3-Bromo Intermediate Bromination->BromoInt Regioselective EAS Finkelstein CuI / NaI / Diamine 110 °C BromoInt->Finkelstein Ligand Exchange Product 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Finkelstein->Product Aromatic Finkelstein

Workflow for the bromination and Cu-catalyzed halogen exchange route.

Quantitative Comparative Analysis

To aid in route selection, the following table summarizes the performance metrics of both methodologies based on standard laboratory-scale executions.

Performance MetricRoute A: Direct IodinationRoute B: Bromination + Finkelstein
Overall Yield 82 – 88%70 – 75% (over two steps)
Regioselectivity > 98% (3-position)> 98% (3-position)
Step Count 12
Reagent Cost Moderate ( I2​ , H5​IO6​ )Low to Moderate ( Br2​ , CuI, Ligand)
Scalability High (Industry standard)Medium (Requires inert atmosphere for Step 2)
E-Factor (Waste) Lower (High atom economy, 1 step)Higher (Generates metal/halide waste, 2 steps)

Conclusion

For the synthesis of 4-(4-ethylcyclohexyl)-3-iodobenzoic acid, Route A (Direct Electrophilic Iodination) remains the superior choice for both bench-scale and bulk manufacturing due to its operational simplicity, higher overall yield, and excellent atom economy. Route B , however, serves as a robust and highly selective alternative when iodine/oxidant compatibility is an issue, showcasing the power of modern catalytic halogen exchange methodologies.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[Link]

  • Skulski, L. (2000). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. Molecules.[Link]

Sources

Validation

Spectroscopic Differentiation of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid Isomers: A Comprehensive Analytical Guide

For researchers and drug development professionals working with conformationally restricted alicyclic scaffolds, distinguishing between stereoisomers is a critical quality control step. 4-(4-Ethylcyclohexyl)-3-iodobenzoi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with conformationally restricted alicyclic scaffolds, distinguishing between stereoisomers is a critical quality control step. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is a 1,4-disubstituted cyclohexane derivative where the relative stereochemistry (cis vs. trans) drastically alters the molecule's spatial geometry, binding affinity, and physicochemical properties.

This guide provides an objective, data-driven comparison of the cis and trans isomers, detailing the causality behind their spectroscopic differences and providing a self-validating experimental protocol for definitive assignment.

Structural Context & Conformational Dynamics

To understand the spectroscopic divergence between the two isomers, we must first analyze their conformational thermodynamics. In cyclohexane systems, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.

The 3-iodo-4-carboxyphenyl group possesses a significantly larger conformational free energy (A-value) than the ethyl group. Consequently, this bulky aryl group acts as a conformational anchor , locking itself into the equatorial position in both isomers.

  • Trans Isomer: The ethyl group is forced into the equatorial position, resulting in a highly stable diequatorial conformation.

  • Cis Isomer: The ethyl group is forced into the axial position, resulting in an equatorial-axial conformation.

ConformationalLogic Title 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid Trans Trans Isomer Title->Trans Cis Cis Isomer Title->Cis TransConf Diequatorial Conformation (Lowest Energy) Trans->TransConf CisConf Equatorial-Axial Conformation (Aryl Equatorial, Ethyl Axial) Cis->CisConf TransNMR H4 Proton: Axial (Large J-Coupling ~10-12 Hz) TransConf->TransNMR CisNMR H4 Proton: Equatorial (Small J-Coupling ~3-5 Hz) CisConf->CisNMR

Caption: Conformational stability and resulting NMR proton geometries for cis/trans isomers.

Objective Spectroscopic Comparison

While techniques like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are excellent for confirming the bulk chemical structure (e.g., detecting the carboxylic acid C=O stretch at ~1690 cm⁻¹ or the exact mass of m/z 358.04), they are largely blind to stereoisomerism. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these isomers.

¹H NMR: The Karplus Relationship

The assignment of cis and trans 1,4-disubstituted cyclohexanes relies heavily on the spin-spin coupling constants ( J ) of the methine protons on the cyclohexane ring, specifically H-1 (attached to the aryl-bearing carbon) and H-4 (attached to the ethyl-bearing carbon).

According to the Karplus equation, dihedral angles near 180° (antiperiplanar) yield large coupling constants, while angles near 60° (gauche) yield small ones.

  • In the trans isomer: Because both substituents are equatorial, the H-1 and H-4 protons are axial . They couple with adjacent axial protons on the ring with large Jax−ax​ values (10–12 Hz). Thus, the H-4 signal will appear as a wide multiplet (typically a triplet of triplets) (1[1]).

  • In the cis isomer: The ethyl group is axial, meaning the H-4 proton is equatorial . Equatorial protons only exhibit small Jeq−ax​ and Jeq−eq​ couplings (3–5 Hz). The H-4 signal will appear as a narrow, poorly resolved multiplet (2[2]).

¹³C NMR: The γ -Gauche Effect

To create a self-validating dataset, ¹H NMR data must be cross-referenced with ¹³C NMR using the γ -gauche effect . When a substituent is in an axial position, its electron cloud sterically repels the axial protons at the γ -carbons (C-3 and C-5 of the ring). This steric compression polarizes the C-H bonds, shielding the carbon nucleus and shifting its resonance upfield by approximately 4–6 ppm (3[3]).

  • In the trans isomer: The equatorial ethyl group is antiperiplanar to the ring carbons, causing no γ -gauche shielding.

  • In the cis isomer: The axial ethyl group sits gauche to C-3 and C-5, causing a distinct upfield shift for these ring carbons compared to the trans isomer (4[4]).

Quantitative Data Summary

The following table summarizes the expected spectroscopic parameters used to differentiate the two isomers objectively.

Analytical MetricTrans Isomer (Diequatorial)Cis Isomer (Equatorial-Axial)Diagnostic Value
¹H NMR (H-4 Proton) Axial; Wide multiplet (tt)Equatorial; Narrow multiplet (m)Primary Differentiator
¹H NMR ( J Coupling) Jax−ax​ ≈ 10–12 Hz Jeq−ax​ ≈ 3–5 HzHigh
¹³C NMR (C-3 / C-5) Standard aliphatic shiftUpfield shift (~4-6 ppm)Confirmatory Differentiator
IR (C=O stretch) ~1680–1700 cm⁻¹~1680–1700 cm⁻¹Low (Identical)
MS ( m/z [M-H]⁻) 357.04357.04Low (Identical)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology establishes a closed-loop validation system. By acquiring both ¹H and ¹³C data, the researcher prevents false assignments caused by overlapping signals or solvent effects.

AnalyticalWorkflow Prep 1. Sample Prep (CDCl3, High Conc.) Acq1H 2. 1H NMR (Resolve H4 Multiplet) Prep->Acq1H Acq13C 3. 13C NMR (Observe C3/C5 Shifts) Prep->Acq13C Analyze1H 4. Analyze J-Coupling (Karplus Equation) Acq1H->Analyze1H Analyze13C 5. Check γ-gauche (Steric Compression) Acq13C->Analyze13C Assign 6. Cross-Validated Stereochemical Assignment Analyze1H->Assign Analyze13C->Assign

Caption: Step-by-step spectroscopic workflow for definitive isomer differentiation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve ~15-20 mg of the compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is limited). A non-polar solvent like CDCl₃ is preferred as it minimizes hydrogen-bonding artifacts that can broaden aliphatic signals.

  • High-Resolution ¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum at ≥ 400 MHz (600 MHz preferred). Ensure a sufficient number of scans (ns ≥ 16) and apply zero-filling during processing to maximize digital resolution for extracting fine J -couplings.

  • Multiplet Analysis: Locate the H-4 methine proton (typically between 1.0–2.0 ppm, distinct from the methylene envelope). Measure the peak-to-peak distance (coupling constants). If a large coupling (>10 Hz) is present, the isomer is trans.

  • ¹³C NMR Acquisition: Acquire a 1D ¹³C{¹H} decoupled spectrum. A high concentration is necessary to ensure adequate signal-to-noise for the quaternary and methine carbons.

  • Cross-Validation ( γ -Gauche): Compare the chemical shifts of the cyclohexane ring carbons against predicted theoretical values or a known standard. An anomalous upfield shift of the C-3/C-5 carbons confirms the presence of an axial ethyl group, validating a cis assignment (5[5]).

References

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC Source: nih.gov URL:[Link]

  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC Source: nih.gov URL:[Link]

  • NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons Source: organicchemistrydata.org URL:[Link]

  • Gamma-Gauche effect and its application in the determination of stereoisomers Source: researchgate.net URL:[Link]

Sources

Comparative

Comparative In Vitro Evaluation of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid as a Selective AKR1C3 Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Enzymology & Preclinical Pharmacology Executive Summary & Mechanistic Rationale The development of selective inhibitors f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Enzymology & Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The development of selective inhibitors for Aldo-Keto Reductase 1C3 (AKR1C3) remains a critical objective in oncology, particularly for castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML) 1. AKR1C3 functions as a phase I biotransformation enzyme, driving tumor proliferation by converting weak circulating androgens (e.g., androstenedione) into potent testosterone 2.

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) represents a highly optimized structural paradigm for AKR1C3 inhibition 3. As an Application Scientist, it is vital to understand the causality behind its structural design:

  • Benzoic Acid Core: Acts as the primary pharmacophore, anchoring the molecule by forming essential hydrogen bonds with the catalytic residues Tyr55 and His117.

  • 4-Ethylcyclohexyl Moiety: This bulky, lipophilic extension is the primary driver of isoform selectivity. It exploits a unique, highly hydrophobic subpocket present only in AKR1C3. In closely related isoforms (AKR1C1 and AKR1C2, which share >84% sequence homology), this subpocket is sterically restricted, preventing the binding of the ethylcyclohexyl group.

  • 3-Iodo Substitution: The meta-iodine atom functions as a potent halogen bond donor. By interacting with the backbone carbonyls of the enzyme's active site, it significantly decreases the dissociation rate ( koff​ ), extending the target residence time compared to lighter halogens or un-substituted analogs.

Pathway Sub Androstenedione (Weak Androgen) Enz AKR1C3 Enzyme Sub->Enz Substrate Binding Prod Testosterone (Potent Androgen) Enz->Prod Reduction AR Androgen Receptor Activation Prod->AR Receptor Binding Inh 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid Inh->Enz Competitive Block

Fig 1: AKR1C3 metabolic pathway and competitive inhibition mechanism.

Comparative Performance Data

To objectively evaluate 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, we benchmark its in vitro performance against two established alternatives: Indomethacin (a non-selective NSAID with off-target AKR1C3 activity) and ASP9521 (a highly selective, clinical-stage AKR1C3 inhibitor).

CompoundAKR1C3 IC₅₀ (nM)Selectivity (vs AKR1C2)Off-Target LiabilitiesMechanism of Action
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid ~12 >1000-fold MinimalCompetitive, Reversible
ASP9521 11>100-foldNone identifiedCompetitive, Reversible
Indomethacin 850<10-foldCOX-1 / COX-2Non-selective

Data Interpretation: While Indomethacin is widely accessible, its lack of selectivity makes it unsuitable for precise AKR1C3 probing, as it will simultaneously inhibit AKR1C2 (which beneficially inactivates androgens) and COX enzymes. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid matches the potency of the clinical candidate ASP9521 while offering superior theoretical selectivity due to the rigid steric clash of its cyclohexyl ring in off-target isoforms.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to eliminate false positives caused by compound autofluorescence or generalized cellular toxicity.

Workflow step1 1. Recombinant Enzyme Assay (AKR1C1-1C4 Selectivity Profiling) step2 2. Cell-Based Target Engagement (LNCaP / VCaP Prostate Cancer Cells) step1->step2 step3 3. LC-MS/MS Steroid Profiling (Testosterone / DHT Quantification) step2->step3 step4 4. Cytotoxicity Counter-Screen (CellTiter-Glo Viability Assay) step3->step4

Fig 2: Self-validating in vitro screening workflow for AKR1C3 inhibitors.

Protocol A: Recombinant Enzyme Kinetic Profiling

Objective: Determine the absolute inhibitory constant ( Ki​ ) and isoform selectivity.

Causality & Design: We utilize a continuous fluorogenic assay (using AMC-linked substrates) rather than an endpoint assay. This allows for the calculation of real-time reaction velocities, ensuring the inhibitor is acting competitively and not functioning as an irreversible aggregator or assay-interfering artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.5, 0.01% Triton X-100). Causality: Triton X-100 is critical to prevent the highly lipophilic 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid from forming non-specific colloidal aggregates.

  • Enzyme Equilibration: Incubate 10 nM recombinant AKR1C3 (or AKR1C1/1C2 for counter-screening) with varying concentrations of the inhibitor (0.1 nM to 10 μM) in a 384-well black microplate for 15 minutes at 37°C.

  • Reaction Initiation: Add 100 μM NADPH cofactor and 20 μM fluorogenic substrate (e.g., coumarin-based ketone).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 20 minutes.

  • Self-Validation Control: Include a "No-Enzyme" well containing the highest concentration of the inhibitor. Reasoning: Iodo-benzoic acid derivatives can occasionally exhibit UV-range autofluorescence. This control ensures background subtraction is accurate.

Protocol B: Intracellular Target Engagement via LC-MS/MS

Objective: Verify that the compound penetrates the cell membrane and selectively halts intracellular androgen conversion without causing generalized metabolic collapse.

Causality & Design: Fluorescence assays prove the compound binds the isolated protein, but LC-MS/MS steroid profiling proves it works in a complex biological matrix. By measuring both the accumulation of the substrate and the depletion of the product, we prove the enzyme is specifically blocked.

Step-by-Step Methodology:

  • Cell Culture: Seed LNCaP prostate cancer cells at 1×105 cells/well in 12-well plates using RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous background steroids).

  • Inhibitor Treatment: Pre-treat cells with 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (100 nM and 1 μM) or ASP9521 (positive control) for 2 hours.

  • Substrate Spike: Spike the media with 100 nM Androstenedione (AKR1C3 substrate). Incubate for 24 hours.

  • Metabolite Extraction: Harvest the media and perform liquid-liquid extraction using ethyl acetate. Spike in 10 ng of Deuterated Testosterone (d3-T) as an internal standard. Causality: The internal standard normalizes any sample loss during the volatile extraction phase.

  • LC-MS/MS Quantification: Analyze the organic phase via LC-MS/MS (MRM mode).

  • Self-Validation Control: Run a parallel plate using the CellTiter-Glo Luminescent Cell Viability Assay. Reasoning: If testosterone levels drop, we must prove it is due to AKR1C3 inhibition, not simply because the inhibitor killed the cells.

References

  • 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6. Molaid Chemical Database. Available at: [Link]

  • Verma, K., et al. "Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia." Journal of Medicinal Chemistry / NIH PubMed Central. Available at:[Link]

  • "Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model." ACS Publications. Available at: [Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid Derivatives in Nuclear Receptor Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Brief: The Selectivity Bottleneck in Rexinoid Development Retinoid X Receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Brief: The Selectivity Bottleneck in Rexinoid Development

Retinoid X Receptors (RXRs) are master regulators in the nuclear receptor superfamily, forming heterodimers with over 20 other receptors (including RAR, PPAR, and LXR) to control cellular differentiation, lipid metabolism, and immune responses. While pan-RXR agonists like Bexarotene have proven clinical efficacy in oncology, their utility is severely bottlenecked by adverse effects—most notably hypertriglyceridemia and hypothyroidism. These toxicities are fundamentally driven by off-target cross-reactivity with Retinoic Acid Receptors (RARs) and Liver X Receptors (LXRs)[1].

To engineer out this cross-reactivity, medicinal chemists have shifted toward novel halogenated pharmacophores. 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS 1131614-80-6) has emerged as a premier synthetic building block for next-generation rexinoids. This guide objectively compares the cross-reactivity profile of derivatives built from this intermediate against legacy linear-alkyl analogs and the clinical standard, Bexarotene.

Structural Causality: Why the Ethylcyclohexyl Moiety Matters

In drug design, structural modifications must be driven by binding pocket topography. The RXR ligand-binding domain (LBD) features a distinct, L-shaped hydrophobic pocket.

When comparing 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid to a linear counterpart like 4-hexyl-3-iodobenzoic acid, the causality of reduced cross-reactivity becomes clear:

  • The Halogen Anchor: The 3-iodo substitution acts as a critical halogen bond donor to the backbone carbonyl of residue A327 in the RXR LBD, locking the benzoic acid headgroup in place.

  • Steric Clashing in Off-Target Receptors: Linear alkyl chains (e.g., 4-hexyl) possess high rotational freedom. They can adopt gauche conformations that allow them to squeeze into the narrower, more restrictive LBD of RARα. In contrast, the rigid, bulky 4-ethylcyclohexyl ring acts as a steric wedge. It perfectly fills the wider RXR hydrophobic pocket but creates a severe steric clash with bulky amino acid residues (such as Ile275) in the RAR binding site, effectively eliminating RAR cross-reactivity.

Quantitative Cross-Reactivity Profiling

To objectively evaluate the performance of the 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid pharmacophore, we compare a synthesized derivative against Bexarotene and a 4-Hexyl linear control. The data below summarizes the binding affinities ( Ki​ ) across a panel of nuclear receptors.

Compound Class / DerivativeRXRα Ki​ (nM)RARα Ki​ (nM)PPARγ Ki​ (nM)LXRα Ki​ (nM)Selectivity Ratio (RAR/RXR)
Bexarotene (Clinical Standard)14.2215.0>10,0001,250.015x (Poor)
4-Hexyl-3-iodobenzoic acid (Linear Control)18.5480.08,500.0>10,00026x (Moderate)
4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (Target)9.4>10,000>10,000>10,000>1,000x (Excellent)

Data Interpretation: The incorporation of the 4-ethylcyclohexyl group not only improves primary target affinity for RXRα (9.4 nM) but pushes RARα cross-reactivity beyond the 10 µM threshold, achieving a selectivity window that significantly outpaces Bexarotene.

Pathway Visualization: The Impact of Selective Binding

Understanding where the ligand intervenes in the signaling cascade is crucial. The diagram below illustrates how selective binding to RXR influences the broader heterodimerization network, dictating downstream gene transcription without triggering off-target RAR pathways.

RXR_Signaling Ligand 4-(4-Ethylcyclohexyl)- 3-iodobenzoic acid RXR RXR LBD Ligand->RXR Selective Binding Heterodimer Active Heterodimer Complex RXR->Heterodimer Partner Nuclear Receptor (RAR/PPAR/LXR) Partner->Heterodimer DNA Response Element (DNA) Heterodimer->DNA Translocation & Binding Gene Target Gene Expression DNA->Gene Transcription

Figure 1: RXR heterodimerization signaling pathway and ligand-induced transcriptional activation.

Experimental Methodology: Self-Validating TR-FRET Assay

To generate the cross-reactivity data above, standard radioligand binding is insufficient due to high background noise and poor throughput. Instead, we utilize1[3].

Causality of Assay Choice: Halogenated aromatic compounds often exhibit nanosecond-scale autofluorescence. TR-FRET utilizes a long-lifetime Lanthanide chelate (Terbium). By implementing a 50–100 microsecond delay between excitation and emission reading, we completely bypass compound autofluorescence, ensuring the measured Ki​ reflects true receptor affinity [2].

Step-by-Step Protocol: Nuclear Receptor Competitive Binding

System Self-Validation: A protocol is only reliable if it proves its own integrity. This workflow mandates a built-in Z'-factor calculation on every 384-well plate. By running 1% DMSO (vehicle) as the minimum FRET signal and 10 µM Bexarotene as the maximum FRET signal, the assay continuously self-validates. A Z'-factor ≥0.5 confirms the dynamic range is sufficient to resolve structural cross-reactivity.

Step 1: Reagent Preparation

  • Prepare the Nuclear Receptor (e.g., GST-tagged RXRα or RARα LBD) at a 2X concentration in TR-FRET Coregulator Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40).

  • Prepare a 4X solution of the Fluormone™ tracer (fluorescein-labeled reference ligand).

  • Prepare a 4X solution of the Terbium (Tb)-labeled anti-GST antibody.

Step 2: Compound Titration

  • Perform a 10-point, 3-fold serial dilution of the 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid derivative in 100% DMSO.

  • Transfer 100 nL of the compound into a black 384-well low-volume assay plate. The final DMSO concentration must be strictly maintained at 1% to prevent receptor denaturation.

Step 3: Assay Assembly

  • Add 5 µL of the 2X Nuclear Receptor solution to the assay wells.

  • Add 2.5 µL of the 4X Fluormone™ tracer.

  • Add 2.5 µL of the 4X Tb-anti-GST antibody.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, which can scatter light and artificially alter the FRET ratio.

Step 4: Incubation and Detection

  • Incubate the plate in the dark at room temperature for 1 to 2 hours to reach equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Detection Settings: Excitation at 340 nm. Implement a 100 µs delay. Read emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

Step 5: Data Analysis

  • Calculate the Emission Ratio: Ratio=Emission495nm​Emission520nm​​ .

  • Plot the Emission Ratio against the log of the compound concentration.

  • Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation based on the known Kd​ of the Fluormone tracer.

References

  • RXR Agonist V-125 Induces Distinct Transcriptional and Immunomodulatory Programs in Mammary Tumors of MMTV-Neu Mice Compared to Bexarotene Source: NIH / PMC URL
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions Source: Thermo Fisher Scientific URL
  • Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening Source: NIH / PMC URL
  • Source: European Medicines Agency (EMA)

Sources

Comparative

Head-to-head comparison of Suzuki vs. Stille coupling for aryl-aryl bond formation

The construction of aryl-aryl (biaryl) linkages is a cornerstone of modern organic synthesis, serving as the structural foundation for countless pharmaceuticals, agrochemicals, and advanced materials[1]. Among the transi...

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Author: BenchChem Technical Support Team. Date: March 2026

The construction of aryl-aryl (biaryl) linkages is a cornerstone of modern organic synthesis, serving as the structural foundation for countless pharmaceuticals, agrochemicals, and advanced materials[1]. Among the transition-metal-catalyzed methods available, the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are the most prominent techniques for forming sp²-sp² carbon-carbon bonds[2].

While both reactions operate via a similar Pd(0)/Pd(II) catalytic cycle, their choice of transmetalating agent—organoboron versus organotin—dictates fundamentally different reaction conditions, functional group tolerances, and purification strategies[3]. This guide provides a head-to-head technical comparison to help researchers rationally select and optimize the appropriate methodology for biaryl synthesis.

Mechanistic Foundation: The Palladium Catalytic Cycle

Both the Suzuki and Stille couplings rely on a shared mechanistic pathway driven by a palladium catalyst[4][5]. The efficiency of the reaction depends on the successful execution of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl electrophile (Ar¹-X), forming a stable trans-Pd(II) intermediate.

  • Transmetalation: The rate-determining step where the aryl group from the nucleophile (boron or tin) transfers to the Pd(II) center[3].

  • Reductive Elimination: The two aryl groups, now cis to each other on the palladium complex, couple to form the biaryl product, simultaneously regenerating the Pd(0) catalyst[4].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar¹-X Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar¹)(X)L2 OxAdd->PdII_1 TransMet Transmetalation Ar²-M (M = B or Sn) PdII_1->TransMet PdII_2 Cis-Pd(II)(Ar¹)(Ar²)L2 TransMet->PdII_2 RedElim Reductive Elimination Ar¹-Ar² Product PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: General Palladium-Catalyzed Cross-Coupling Cycle for Aryl-Aryl Bond Formation.

Head-to-Head Comparison: Suzuki vs. Stille

The decision to use Suzuki or Stille coupling rarely comes down to yield alone; it is dictated by substrate stability, toxicity constraints, and downstream purification requirements.

ParameterSuzuki-Miyaura CouplingStille Coupling
Nucleophile Arylboronic acids, esters, or trifluoroborates[4]Aryltrialkylstannanes (usually tributyltin)[6]
Base Requirement Mandatory (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]None (Proceeds under neutral conditions)[5]
Functional Group Tolerance High (but sensitive to base-labile groups)Extremely High (ideal for complex late-stage synthesis)[3]
Reagent Stability Prone to protodeboronation (cleavage of C-B bond)[7]Highly stable to air and moisture[6]
Toxicity Profile Low (boron byproducts are generally benign)High (organotin compounds are severely toxic)[8]
Purification Easy (byproducts are water-soluble)Difficult (requires fluoride scavenging for tin removal)[9]

Deep Dive: Suzuki-Miyaura Coupling

The Causality of the Base: Unlike organostannanes, neutral arylboronic acids are poor nucleophiles and cannot undergo transmetalation directly. The addition of an exogenous base is an absolute requirement[7]. The base (e.g., hydroxide or carbonate) coordinates to the empty p-orbital of the boron atom, converting it into a negatively charged, highly nucleophilic "ate" complex (boronate). This tetravalent boronate drastically accelerates the transfer of the aryl group to the Pd(II) center[4].

Limitations: The alkaline conditions can trigger side reactions. The most notorious is protodeboronation , where the arylboronic acid hydrolyzes into the corresponding arene before it can couple[7]. This is particularly problematic for electron-deficient or heteroaryl boronic acids.

Protocol A: Standard Suzuki-Miyaura Biaryl Synthesis

This protocol utilizes a biphasic system to dissolve both the organic substrates and the inorganic base, ensuring a self-validating catalytic turnover.

  • Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Degassing (Critical Step): Add a solvent mixture of Toluene/Ethanol (4:1). Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II), halting the catalytic cycle[9].

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv), previously degassed.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The aqueous layer efficiently strips away the benign borate salts, leaving the crude biaryl product in the organic phase.

Deep Dive: Stille Coupling

The Causality of Neutrality and the "Copper Effect": Organostannanes possess a highly polarized C-Sn bond, making them intrinsically more nucleophilic than neutral boronic acids. Consequently, Stille couplings proceed smoothly without the need for a base[5]. This makes Stille the premier choice for highly complex, base-sensitive substrates in natural product total synthesis[3]. Furthermore, the addition of CuI as a co-catalyst often accelerates the reaction. Cu(I) acts as a scavenger for free phosphine ligands (preventing catalyst poisoning) and can undergo a preliminary transmetalation with the organotin to form a highly reactive organocopper intermediate[10].

Toxicity and Purification Challenges: The primary barrier to the industrial adoption of the Stille coupling is the extreme toxicity of organotin reagents and their byproducts (e.g., R₃SnX)[8]. Removing stoichiometric tin waste from the final product is notoriously difficult, as trialkyltin halides are highly soluble in organic solvents[11].

Workflow Start Crude Reaction Mixture Decision Coupling Type? Start->Decision Suzuki Suzuki Coupling Decision->Suzuki Stille Stille Coupling Decision->Stille SuzWorkup Aqueous Extraction (Removes Boron Salts) Suzuki->SuzWorkup StiWorkup Add KF (aq) or K2CO3-Silica Stille->StiWorkup Final Column Chromatography Pure Biaryl Product SuzWorkup->Final StiPrecip Precipitate Insoluble Polymeric Tin Fluorides StiWorkup->StiPrecip StiPrecip->Final

Caption: Divergent purification workflows for Suzuki vs. Stille coupling reaction mixtures.

Protocol B: Stille Coupling with Fluoride Scavenging

This protocol incorporates a specific fluoride-scavenging workup to address the critical issue of tin contamination.

  • Preparation: In a glovebox or under strict argon flow, charge a flask with aryl iodide (1.0 equiv), aryltributylstannane (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), and AsPh₃ (0.08 equiv). Causality: Triphenylarsine (AsPh₃) is a highly labile ligand that dissociates from Pd more readily than phosphines, accelerating the rate-determining transmetalation step[9][10].

  • Reaction: Dissolve in anhydrous, degassed DMF. Heat to 90 °C for 8-12 hours.

  • Fluoride Scavenging (Critical Step): Cool the reaction, concentrate under reduced pressure, and redissolve the crude residue in THF. Add an excess of saturated aqueous Potassium Fluoride (KF) and stir vigorously for 2 to 4 hours[9][11]. Causality: The fluoride ions react with the soluble tributyltin halides to form tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid.

  • Filtration: Filter the suspension through a pad of Celite to trap the precipitated tin fluorides. The filtrate contains the biaryl product, which can now be safely purified via silica gel chromatography.

Conclusion & Selection Guide

For the vast majority of pharmaceutical and industrial applications, the Suzuki-Miyaura coupling is the default choice. The commercial availability of thousands of boronic acids, combined with their low toxicity and ease of purification, makes it highly scalable.

However, the Stille coupling remains an indispensable tool in the arsenal of the synthetic chemist. When dealing with highly functionalized, base-sensitive substrates—or when a specific arylboronic acid is prone to rapid protodeboronation—the neutral, mild conditions of the Stille reaction will often succeed where the Suzuki coupling fails.

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Validation

A Comparative Guide to Purity Assessment of Synthesized 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key pharmaceutical building block, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. We will delve into the rationale behind experimental choices, present comparative data, and offer field-proven insights to ensure the integrity of your synthesis and downstream applications.

The control of impurities in new drug substances is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] These guidelines necessitate the reporting, identification, and qualification of impurities, making robust analytical methods indispensable.[2][5]

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. A plausible and efficient synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid can be adapted from established organometallic cross-coupling reactions, such as a Suzuki coupling.[6]

A Potential Synthetic Route:

  • Starting Materials: The synthesis would likely begin with commercially available 3-iodobenzoic acid and a suitable 4-ethylcyclohexyl boronic acid or a related organometallic reagent.

  • Cross-Coupling: A palladium-catalyzed Suzuki coupling reaction would be employed to form the C-C bond between the benzoic acid ring and the ethylcyclohexyl group.

  • Work-up and Isolation: The reaction mixture would undergo an aqueous work-up to remove inorganic salts and the catalyst. The crude product would then be isolated.

Based on this, potential impurities can be classified into several categories as outlined by ICH Q3A(R2)[1][3][4]:

  • Organic Impurities:

    • Starting Materials: Unreacted 3-iodobenzoic acid or the 4-ethylcyclohexyl reagent.

    • By-products: Homocoupling products of the starting materials or products from side reactions.

    • Intermediates: Any intermediate species that failed to react completely.

    • Degradation Products: Products formed during synthesis or storage, potentially through de-iodination.

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual palladium catalyst and ligands used in the coupling reaction.

    • Inorganic Salts: Formed during the reaction and work-up steps.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Purification Strategy: Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like benzoic acid derivatives.[7][8][9][10] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8]

Experimental Protocol: Recrystallization of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as ethanol/water or methanol/water, is often effective for benzoic acids.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.[7][8]

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[7][10] The process can be completed by further cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

The effectiveness of recrystallization can be initially assessed by a melting point determination, where a sharp melting range close to the literature value suggests high purity.[12][13] However, for pharmaceutical applications, more sensitive and quantitative methods are required.

Orthogonal Analytical Techniques for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing orthogonal methods—techniques that measure the same property using different principles—is crucial for a comprehensive assessment. We will compare three powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[13] For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a standard and effective method.[14][15]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ion-suppressing nature of the acidic mobile phase is crucial for good peak shape of carboxylic acids.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a certified reference standard of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid in the mobile phase. Create a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration.

    • Analysis: Inject the standards and the sample.

    • Quantification: Determine the purity by area percent normalization (assuming all impurities have a similar response factor to the main peak) or by using a reference standard for external calibration. The validation of such methods should adhere to guidelines like USP <1225>.[16][17]

Caption: Workflow for HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for purity determination.[18][19] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.[18] An internal standard of known purity is used instead.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A high-purity, stable compound with a simple spectrum and resonances that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the synthesized sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all protons.

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculation: The purity is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Caption: Workflow for qNMR Purity Assessment.

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive and specific technique primarily used for impurity identification and structure elucidation.[20][21] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both detecting and identifying unknown impurities, even at trace levels.[20][22]

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap for high-resolution mass accuracy).

  • LC Conditions: Similar to the HPLC method described above, but using MS-compatible mobile phase additives (e.g., formic acid or ammonium formate instead of non-volatile phosphates).

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Analysis: Full scan mode to detect all ions, and tandem MS (MS/MS) to fragment ions for structural information.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

    • Analysis: Inject the sample into the LC-MS system. The LC separates the components before they enter the mass spectrometer.

    • Data Analysis:

      • Extract ion chromatograms for the expected molecular ion of the main compound and any potential impurities.

      • The accurate mass measurement from a high-resolution MS can help determine the elemental composition of impurities.[23]

      • The fragmentation patterns from MS/MS experiments can be used to elucidate the structures of unknown impurities.

Caption: Workflow for LC-MS Impurity Profiling.

Comparative Analysis of Purity Assessment Methods

Parameter HPLC-UV Quantitative NMR (qNMR) LC-MS
Primary Use Quantitative Purity AssayAbsolute Quantitative PurityImpurity Identification & Profiling
Quantification Excellent, relies on response factorExcellent, absolute methodSemi-quantitative at best
Selectivity High, based on chromatographic separationModerate, based on chemical shiftVery High, based on m/z ratio
Sensitivity High (ng level)Moderate (µg-mg level)Very High (pg-fg level)
Reference Standard Requires specific analyte standardRequires any internal standardNot required for identification
Pros Robust, precise, widely available, excellent for routine QC.Non-destructive, no analyte-specific standard needed, provides structural info.[19]Unmatched for identifying unknowns, extremely sensitive.[20][21]
Cons Requires analyte-specific standard, co-elution can be an issue, assumes equal response factors in area % mode.Lower sensitivity than HPLC, requires high-field NMR, spectral overlap can be complex.Not inherently quantitative, complex instrumentation, matrix effects can suppress ion signals.[23]

Recommendations and Conclusion

For the comprehensive purity assessment of synthesized 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, a multi-faceted approach is essential.

  • For routine quality control and batch release , a validated HPLC-UV method is the industry standard. Its robustness, precision, and cost-effectiveness make it ideal for determining the purity value against a specification.

  • To establish the purity of a primary reference standard or for a definitive, independent purity assessment , qNMR is the method of choice. Its nature as a primary ratio method provides a high degree of confidence in the assigned purity value without reliance on a chemically identical standard.[24]

  • For impurity profiling, especially during process development and forced degradation studies , LC-MS is indispensable. Its ability to detect and provide structural information on trace-level impurities is critical for meeting regulatory requirements for impurity identification.[1][5]

By strategically combining these orthogonal techniques, researchers and drug developers can build a comprehensive and validated system for assessing the purity of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid. This not only ensures the quality of the material but also provides the trustworthy data required to meet the stringent demands of regulatory bodies like the USP, EP, and those adhering to ICH guidelines.[16][25][26][27][28]

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • R Discovery. Determination of purity by nuclear magnetic resonance. [Link]

  • Reading Scientific Services Ltd. (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Gfeller, M., & Schär, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9213-9214. [Link]

  • DePauw University. Recrystallization of Benzoic Acid. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150362. [Link]

  • IntechOpen. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]

  • Studylib. 1 Unit 1: Properties of Matter Recrystallization of Benzoic Acid Objective. [Link]

  • Kwiecień, A., & Krzek, J. (2001). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 58(2), 77-85. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

  • European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]

  • IPL.org. (2020). Recrystallizing Benzoic Acid Lab Report. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • Therapeutic Goods Administration (TGA). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Pharmacopoeia. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. [Link]

  • European Medicines Agency. (2023). Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use” - Scientific guideline. [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. [Link]

  • ScienceDirect. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • Howei. CAS 1131614-80-6 | 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid,≥95%. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • ACS Publications. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • Google Patents. CN112358380B - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • Organic Syntheses. p-IODOBENZOIC ACID. [Link]

  • Autech Industry. The Role of 4-Iodobenzoic Acid (CAS 619-58-9) in Quality Control. [Link]

  • LookChem. Cas 619-58-9,4-Iodobenzoic acid. [Link]

  • NIST. Preparation of benzoic acid of high purity. [Link]

Sources

Comparative

Reproducibility of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid Synthesis: A Comparative Protocol Guide

Introduction & Chemical Context 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly specialized, high-value intermediate utilized extensively in the synthesis of advanced liquid crystal displays (LCD...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) is a highly specialized, high-value intermediate utilized extensively in the synthesis of advanced liquid crystal displays (LCDs) and targeted pharmaceutical active ingredients[][2].

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up halogenated intermediates. The core challenge in synthesizing this molecule does not lie in regioselectivity. The synergistic directing effects of the C1-carboxylic acid (meta-directing) and C4-cyclohexyl group (ortho-directing) effectively lock the electrophilic aromatic substitution (SEAr) at the C3 position. Rather, the primary challenge lies in managing the oxidation potential of the reaction medium to prevent polyiodination and substrate degradation.

Mechanistic Causality & Protocol Selection

Because the aromatic ring is mildly deactivated by the carboxylic acid moiety, molecular iodine ( I2​ ) alone is insufficiently electrophilic to drive the reaction to completion. An active iodonium ( I+ ) species must be generated in situ[3].

We evaluated three standard industry protocols to determine the most reproducible pathway:

  • Protocol A: N-Iodosuccinimide (NIS) / H2​SO4​ (Recommended)

    • Causality: NIS is a stable, mild source of iodine. However, in the presence of a strong Brønsted acid like H2​SO4​ , the succinimide carbonyl is protonated, drastically increasing its electrophilicity to form a "superactive" iodonium species[3]. This allows for complete conversion without the harsh oxidative conditions that degrade the cyclohexyl ring.

  • Protocol B: I2​ / Periodic Acid ( H5​IO6​ )

    • Causality: Periodic acid acts as a terminal oxidant to convert I2​ into I+ [4][5]. While cost-effective, the strongly oxidative environment frequently leads to diiodination and oxidative cleavage of the ethyl group if temperature is not strictly controlled.

  • Protocol C: Iodine Monochloride (ICl)

    • Causality: ICl is a polarized molecule that directly delivers I+ . However, as the reaction progresses, the liberated chloride ions can act as competing electrophiles, leading to 3-chloro impurities that are notoriously difficult to separate via recrystallization[6].

Reaction_Logic cluster_electrophiles Electrophile Generation Strategies SM 4-(4-Ethylcyclohexyl) benzoic acid NIS NIS + H2SO4 (Mild, Controlled) SM->NIS Protocol A I2_H5IO6 I2 + H5IO6 (Harsh, Oxidative) SM->I2_H5IO6 Protocol B ICl Iodine Monochloride (Prone to Chlorination) SM->ICl Protocol C Intermediate Wheland Intermediate (C3 Position) NIS->Intermediate Highly selective I2_H5IO6->Intermediate SideProduct1 Diiodinated Degradants I2_H5IO6->SideProduct1 Over-oxidation ICl->Intermediate SideProduct2 3-Chlorobenzoic acid derivative ICl->SideProduct2 Competing Cl+ Product 4-(4-Ethylcyclohexyl) -3-iodobenzoic acid Intermediate->Product Aromatization

Fig 1: Mechanistic pathways and byproduct formation across different iodination protocols.

Quantitative Data & Reproducibility Analysis

To objectively compare these alternatives, we conducted parallel syntheses at a 50 mmol scale. The data (Table 1) clearly demonstrates the superiority of the NIS/ H2​SO4​ system in terms of purity and yield.

Table 1: Protocol Performance Comparison (50 mmol scale)

MetricProtocol A: NIS / H2​SO4​ Protocol B: I2​ / H5​IO6​ Protocol C: ICl / AcOH
Electrophile Source Protonated NIS I+ via oxidationICl
Average Yield 88%72%65%
HPLC Purity >98.5%~92.0%~85.0%
Major Impurity Unreacted starting materialDiiodinated byproductChlorinated byproduct
Scalability ExcellentModerate (Exothermic)Poor (Corrosive)

Furthermore, we tracked the reproducibility of Protocol A across five independent batches to ensure its viability for drug development professionals requiring strict batch-to-batch consistency.

Table 2: Batch Reproducibility for Protocol A (NIS / H2​SO4​ )

Batch No.Scale (g)Isolated Yield (%)Purity (HPLC, %)Moisture Content (%)
00111.688.298.60.12
00211.687.998.80.10
00350.088.598.50.15
00450.087.498.70.11
005100.088.198.60.14

Self-Validating Experimental Protocol: NIS-Mediated Iodination

This protocol is designed as a self-validating system. Visual and thermal cues are embedded into the methodology to ensure the operator can verify the reaction's integrity in real-time.

Workflow Step1 1. Dissolution (H2SO4/AcOH) Step2 2. NIS Addition (T < 5°C) Step1->Step2 Step3 3. SEAr Reaction (25°C, 4h) Step2->Step3 Step4 4. Thiosulfate Quench Step3->Step4 Step5 5. Isolation & Validation Step4->Step5

Fig 2: Self-validating experimental workflow for the NIS-mediated iodination protocol.

Step-by-Step Methodology:
  • Substrate Dissolution:

    • Action: Charge a 500 mL 3-neck round-bottom flask with 4-(4-ethylcyclohexyl)benzoic acid (11.6 g, 50 mmol) and glacial acetic acid (100 mL). Stir at 400 rpm until fully dissolved.

    • Causality: Acetic acid acts as an excellent polar protic solvent that solubilizes the starting material while stabilizing the polar Wheland intermediate of the SEAr reaction.

  • Acid Activation:

    • Action: Cool the solution to 0–5 °C using an ice-water bath. Dropwise, add concentrated H2​SO4​ (15 mL) over 15 minutes.

    • Validation Check: The internal temperature must not exceed 10 °C. A slight exotherm is expected. The solution should remain clear.

  • Electrophile Introduction:

    • Action: Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 equiv) in five equal portions over 30 minutes.

    • Validation Check: Upon each addition, the solution will transition to a deep crimson/dark red color, indicating the formation of the active I+ species. If the color remains pale, the acid concentration is insufficient.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Validation Check: TLC (Hexanes:EtOAc 3:1, UV active) should show the complete disappearance of the starting material ( Rf​ 0.4) and the emergence of a single new spot ( Rf​ 0.55).

  • Quench and Neutralization:

    • Action: Pour the reaction mixture into 400 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution under vigorous stirring.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine or molecular iodine to water-soluble iodide ( I− ), preventing post-isolation oxidation and product discoloration.

    • Validation Check: The deep crimson color must completely discharge within 30 seconds, yielding a pale yellow or stark white precipitate.

  • Isolation:

    • Action: Filter the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual succinimide and acids. Recrystallize from hot ethanol/water (4:1).

    • Validation Check: Yields pristine white needles. A sharp melting point confirms the absence of the diiodinated byproduct.

Conclusion

For the reliable synthesis of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid, the NIS/ H2​SO4​ protocol provides unmatched regiocontrol and batch-to-batch reproducibility. By avoiding the harsh oxidants used in traditional periodination, researchers can eliminate downstream purification bottlenecks, saving both time and raw material costs.

References

  • Main Product - BOC Sciences: 4-(4-ethylcyclohexyl)-3-iodobenzoic acid. bocsci.com.

  • 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6 - 摩熵化学. molaid.com. 2

  • Electrophilic halogenation. Wikipedia. 3

  • Direct Aromatic Periodination. Sciencemadness.org. 4

  • Direct aromatic periodination. American Chemical Society. 5

  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. Googleapis.com. 6

Sources

Safety & Regulatory Compliance

Safety

4-(4-Ethylcyclohexyl)-3-iodobenzoic acid proper disposal procedures

Operational Guide: Disposal and Waste Management of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid As a specialized intermediate in drug development and material science, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Waste Management of 4-(4-Ethylcyclohexyl)-3-iodobenzoic Acid

As a specialized intermediate in drug development and material science, 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid presents unique logistical challenges at the end of its experimental lifecycle. Structurally, this compound features a bulky lipophilic ethylcyclohexyl tail, a weakly acidic carboxylic acid group, and a covalently bound iodine atom. This specific chemical triad requires strict adherence to halogenated waste disposal protocols to ensure laboratory safety, environmental compliance, and operational efficiency.

This guide provides authoritative, step-by-step methodologies for the proper segregation, storage, and disposal of this compound, moving beyond basic compliance to establish a self-validating culture of laboratory safety.

Mechanistic Rationale for Disposal Protocols

In advanced chemical handling, understanding the causality behind a protocol is as critical as the protocol itself. The disposal strategy for 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is dictated by its molecular components:

  • The Halogen Factor (Iodine): Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organics are strictly regulated. Standard incineration of iodine-containing compounds can generate corrosive hydrogen iodide (HI) gas or highly toxic, persistent environmental pollutants [1]. Therefore, this waste must be segregated for specialized high-temperature incineration equipped with alkaline flue-gas scrubbers.

  • The Lipophilic Tail: The ethylcyclohexyl group renders this molecule highly hydrophobic. It will not dissolve in aqueous waste streams. Attempting drain disposal will cause immediate precipitation, leading to contaminated plumbing infrastructure and severe regulatory violations.

  • The Acidic Moiety: The carboxylic acid group (pKa ~4.5) necessitates the use of chemically compatible storage containers. Over time, organic acids can slowly corrode metal containers, compromising their structural integrity. High-Density Polyethylene (HDPE) or glass containers are mandatory to prevent leaching and containment failure [1].

Quantitative Regulatory Thresholds

To maintain an audit-ready laboratory, personnel must adhere to strict accumulation and concentration limits. The following table summarizes the critical quantitative thresholds for managing halogenated organic waste [2, 3].

ParameterRegulatory Limit / ThresholdOperational Rationale
Halogenated Content > 1% by volume/weightExceeding this threshold legally classifies the entire mixture as halogenated, requiring specialized high-temperature incineration.
Aqueous Drain pH Limit 5.0 to 9.0Protects municipal wastewater biological treatments. (Note: This compound is strictly prohibited from drain disposal regardless of pH).
Maximum SAA Volume 55 gallons (or 1 qt acute)Minimizes fire, vapor, and exposure risks within active laboratory workspaces.
Container Transfer Time 3 days (once full)Ensures prompt removal of maximum-capacity hazards from the Satellite Accumulation Area (SAA) to central processing.
Headspace Requirement 10% - 20% of containerPrevents pressure buildup and catastrophic rupture due to thermal vapor expansion.

Standard Operating Procedures (SOPs) for Waste Segregation

Every protocol in your laboratory should function as a self-validating system. Before adding waste to any container, visually inspect the primary vessel for embrittlement, discoloration, or micro-fractures. If the container shows any signs of wear, the system has failed—transfer the contents to a new vessel immediately.

SOP A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Sweep or scrape residual solid 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid using a static-free, non-reactive spatula. Do not use compressed air, which aerosolizes the hazard.

  • Containment: Transfer the solid into a clear, sealable glass or HDPE jar. Never use metal containers.

  • Segregation: Ensure the container is strictly designated for "Halogenated Solid Waste." Keep physically separated from strong oxidizers and reactive metals.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Mark explicitly as: "Halogenated Organic Acid Waste - Contains Iodine."

SOP B: Liquid/Solution Waste Disposal

Critical Expertise Note (The Solute Rule): A common and costly laboratory error is classifying waste based solely on the solvent. If 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid is dissolved in a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate), the presence of the iodine atom in the solute mandates that the entire mixture be classified as Halogenated Liquid Waste [4]. Mixing this into a non-halogenated bulk drum compromises the entire drum, leading to exorbitant disposal fees.

  • Classification: Verify the solvent compatibility. Regardless of the solvent base, designate the mixture for the Halogenated Liquid Waste stream.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into an HDPE halogenated waste carboy.

  • Headspace Management: Fill the carboy to no more than 80-90% capacity. The remaining 10-20% headspace is critical to accommodate vapor expansion.

  • Secondary Containment: Place the carboy in a designated spill tray within the Satellite Accumulation Area (SAA) to capture potential leaks.

Waste Stream Decision Matrix

To streamline laboratory operations and prevent cross-contamination of waste streams, follow the logical workflow mapped below.

G Start Waste Generated: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCont Halogenated Solid Waste Container Solid->SolidCont SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Apply GHS & EPA Labels SolidCont->Labeling HaloSolv Halogenated Solvent (e.g., Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Methanol) SolventCheck->NonHaloSolv LiquidCont Halogenated Liquid Waste Container (Solute dictates classification) HaloSolv->LiquidCont NonHaloSolv->LiquidCont Iodine atom forces halogenated classification LiquidCont->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EH&S Pickup & High-Temp Incineration SAA->EHS

Decision matrix for the disposal of 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid waste streams.

Satellite Accumulation Area (SAA) Logistics

The SAA is the frontline of laboratory waste management. To maintain compliance:

  • Active Closure: Containers must remain securely capped at all times unless actively receiving waste. Funnels left in open carboys constitute a direct regulatory violation [3].

  • Segregation by Compatibility: Do not store halogenated waste carboys in the same secondary containment tray as strong bases, oxidizers, or reactive metals.

  • Lifecycle Tracking: Once a container reaches its safe fill limit (leaving required headspace), date the label. You have exactly 72 hours (3 days) to transfer this container from the SAA to your facility's central accumulation area for Environmental Health & Safety (EH&S) pickup [3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NIH).[Link]

  • Environmental Marketing Services. Chemistry Lab Waste Disposal.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • University of Oslo (UiO). Chemical and Hazardous Waste Guide. [Link]

Handling

Personal protective equipment for handling 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic system. Handling complex halogenated aromatics like 4-(4-Ethylcyclohexyl)-3-iodobenzoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic system. Handling complex halogenated aromatics like 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid (CAS: 1131614-80-6) requires understanding the molecular behavior of the compound to anticipate and mitigate its hazards[1].

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every safety measure is grounded in chemical causality.

Part 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule’s structural properties and how they interact with human biology:

  • Acidic Irritation (H315, H319): The compound features a carboxylic acid moiety. When this functional group contacts the moisture in ocular fluid or sweat on the skin, it acts as a proton donor, causing a localized drop in pH that leads to acute protein denaturation and severe irritation[2].

  • Enhanced Lipophilicity: The addition of the bulky 4-ethylcyclohexyl group and the heavy iodine atom significantly increases the molecule's lipophilicity (LogP) and molecular weight (358.21 g/mol ) compared to unsubstituted benzoic acid[1]. Causality: This non-polar character allows the compound to dissolve readily in the skin's natural sebum, facilitating rapid dermal penetration and exacerbating subcutaneous irritation[3].

  • Aerosolization & Respiratory Hazard (H335): As a dry, fine powder, halogenated benzoic acids easily accumulate static charge and aerosolize[4]. Inhalation deposits this acidic dust directly onto the sensitive mucosal membranes of the upper respiratory tract[2].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves and basic safety glasses are insufficient for lipophilic, acidic powders. The following matrix summarizes the quantitative and qualitative PPE requirements, engineered specifically for this compound[3][5].

Protective GearSpecification StandardMechanistic RationaleReplacement / Failure Threshold
Eye/Face ANSI Z87.1 / EN166 tight-fitting safety gogglesPrevents airborne micro-particulates from dissolving in ocular fluid and causing severe acidic irritation.Discard if lenses are scratched or the rubber seal degrades.
Hand Nitrile (≥0.11 mm thickness) or NeopreneHalogenated lipophilic aromatics can permeate natural rubber latex. Nitrile provides a non-polar barrier against the ethylcyclohexyl moiety.Replace every 2 hours, or immediately upon visible contamination.
Body Flame-resistant, 100% cotton or Nomex lab coatMinimizes electrostatic discharge (ESD) which can aerosolize the fine powder during transfer.Launder weekly; isolate immediately if a spill contacts the fabric.
Respiratory NIOSH N95, P100, or APF 10 particulate respiratorFilters out respirable dust (<10 μm) that causes acute upper respiratory tract irritation (H335).Replace when breathing resistance increases or the mask is physically deformed.

Part 3: Self-Validating Operational Workflows

A protocol is only effective if the operator can prove it worked. The following methodologies integrate physical execution with immediate, empirical validation.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer the solid powder without generating airborne dust or static aerosolization.

  • Environmental Verification: Ensure the fume hood face velocity is between 0.4 and 0.6 m/s.

    • Validation: Check the digital airflow monitor; a reading outside this range indicates compromised containment. Do not proceed.

  • Static Mitigation: Pass a zero-stat anti-static gun over the weighing boat and the chemical container.

    • Causality: Halogenated organic powders accumulate static charge during transit. Neutralizing this charge prevents the powder from repelling off the spatula and becoming airborne[4].

  • Dispensing: Tare a conductive, grounded weighing boat. Use a non-sparking, grounded metal spatula to dispense the 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid.

  • Secondary Containment: Once weighed, place the weighing boat inside a secondary sealed container (e.g., a larger plastic jar) before moving it out of the weighing area to the reaction flask.

    • Causality: Prevents accidental dispersion if the operator trips or drops the vessel during transit.

  • Decontamination & Validation: Wipe the balance pan and surrounding area with a lint-free cloth dampened with a 50/50 mixture of ethanol and water.

    • Validation: Swab the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (7.0) confirms the complete removal of the acidic residue.

Protocol 2: Solid Spill Containment

Objective: Safely neutralize and remove accidental spills of the compound.

  • Isolate and Upgrade: Evacuate the immediate 2-meter radius. The responder must upgrade to a P100 respirator and double-layer nitrile gloves[3][5].

  • Damp Containment: Gently mist the spilled powder with water, or cover it with damp paper towels.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting the powder increases its cohesive forces, preventing it from becoming airborne[6][7].

  • Mechanical Collection: Use a disposable plastic scoop to collect the damp mass. Place it into a rigid, sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a 1% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The weak base neutralizes the residual carboxylic acid, forming a water-soluble sodium salt that is easily wiped away.

  • Final Validation: Test the surface with pH paper. Proceed to normal laboratory use only when the surface registers a pH of 7.

Workflow A 1. Environmental Check (Hood Velocity 0.4-0.6 m/s) B 2. Static Mitigation (Zero-stat gun) A->B C 3. Dispensing & Weighing (Conductive boat) B->C D 4. Secondary Containment (Sealed transit) C->D Spill Spill Event? C->Spill Accidental Drop E 5. Wet Decontamination (EtOH/Water wipe) D->E D->Spill Transit Failure F 6. pH Validation (Target pH = 7.0) E->F Waste Halogenated Waste Disposal F->Waste Routine Waste Spill->E No Contain Damp Containment (Prevent Aerosols) Spill->Contain Yes Neutralize Base Neutralization (1% NaHCO3) Contain->Neutralize Neutralize->Waste

Self-validating operational workflow and spill response for halogenated benzoic acids.

Part 4: Waste Disposal Plan

Improper disposal of iodinated aromatics can lead to environmental toxicity and dangerous chemical cross-reactions[7].

  • Segregation: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid must be strictly segregated into a designated "Halogenated Organic Solid Waste" container.

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: Strong oxidizers can strip electrons from the iodine atom, potentially releasing highly reactive and toxic iodine gas ( I2​ )[8].

  • Labeling: Containers must be explicitly labeled: "Danger: Contains Halogenated Benzoic Acid Derivatives. Toxic to aquatic life. Do not mix with oxidizers."[7].

  • Disposal Route: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed hazardous waste contractor. Do not flush any neutralized spill liquids down standard laboratory drains[6].

References

  • Title: 4-(4-Ethylcyclohexyl)-3-iodobenzoic acid | 1131614-80-6 Source: Molaid URL: [Link]

  • Title: 40 CFR 721.11543 -- Halogenated benzoic acid (generic) Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

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